4-Fluoro-3-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIOADBCFIXIEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052042 | |
| Record name | 4-Fluoro-3-nitroaniline | |
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Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or gold powder; [Alfa Aesar MSDS] | |
| Record name | 4-Fluoro-3-nitroaniline | |
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CAS No. |
364-76-1 | |
| Record name | 4-Fluoro-3-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364-76-1 | |
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| Record name | 4-Fluoro-3-nitroaniline | |
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| Record name | 4-Fluoro-3-nitroaniline | |
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| Record name | Benzenamine, 4-fluoro-3-nitro- | |
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| Record name | 4-Fluoro-3-nitroaniline | |
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| Record name | 4-fluoro-3-nitroaniline | |
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| Record name | 4-FLUORO-3-NITROANILINE | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-3-nitroaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitroaniline is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes.[1][2][3] Its unique molecular structure, featuring a fluorine atom, a nitro group, and an amino group on a benzene (B151609) ring, provides a versatile scaffold for the development of complex organic molecules.[4] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Identification
This compound, an organofluorine and nitroaniline compound, is structurally characterized by an aniline (B41778) ring substituted with a fluorine atom at the 4-position and a nitro group at the 3-position.[5] The presence of both an electron-donating amino group and electron-withdrawing nitro and fluoro groups imparts unique reactivity to the aromatic ring.[4]
| Identifier | Value |
| IUPAC Name | This compound[5] |
| CAS Number | 364-76-1[1] |
| Molecular Formula | C6H5FN2O2[1] |
| SMILES String | C1=CC(=C(C=C1N)--INVALID-LINK--[O-])F[5] |
| InChI Key | LLIOADBCFIXIEU-UHFFFAOYSA-N[6] |
| Synonyms | 3-Nitro-4-fluoroaniline, 4-Fluoro-3-nitrobenzenamine[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It typically appears as a yellow to brown powder or crystalline solid.[1]
| Property | Value |
| Molecular Weight | 156.11 g/mol [1] |
| Melting Point | 94-98 °C[3] |
| Boiling Point | 331.3 ± 22.0 °C (Predicted)[1] |
| Density | 0.43 g/cm³ (at 20 °C)[1] |
| Flash Point | 196 °F[1] |
| Water Solubility | Insoluble[1] |
| Appearance | Yellow to brown powder or crystals[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[4]
-
H-2: A doublet is expected.
-
H-5: A doublet of doublets is anticipated.
-
H-6: A doublet is expected.
-
-NH₂: A broad singlet is typically observed for the amino protons.
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments within the molecule.[7][8][9]
-
C-1 (-NH₂): The carbon attached to the amino group.
-
C-2: Aromatic carbon.
-
C-3 (-NO₂): The carbon attached to the nitro group.
-
C-4 (-F): The carbon attached to the fluorine atom.
-
C-5: Aromatic carbon.
-
C-6: Aromatic carbon.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.[10]
-
N-H stretching: Bands associated with the amino group.
-
Aromatic C-H stretching: Signals from the benzene ring.
-
C=C stretching: Vibrations of the aromatic ring.
-
N-O stretching (NO₂): Asymmetric and symmetric stretching of the nitro group.
-
C-F stretching: Absorption due to the carbon-fluorine bond.
-
C-N stretching: Vibration of the carbon-nitrogen bond of the amino group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[4] The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of this compound.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the nitration of p-fluoroaniline.
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonia (B1221849) solution
-
Water
-
Hydrochloric Acid (HCl) (for purification)
Procedure:
-
Dissolve p-fluoroaniline in concentrated sulfuric acid.
-
Cool the mixture in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Pour the reaction mixture onto ice.
-
Neutralize the solution with a concentrated ammonia solution.
-
Filter the resulting solid, wash with water, and dry.
Purification:
The crude product can be purified by recrystallization from boiling water or by stirring with dilute hydrochloric acid to remove impurities.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard technique for assessing the purity of this compound.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has strong absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS can be used for the analysis of volatile impurities and for confirmation of the compound's identity.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Carrier Gas: Helium is commonly used.
-
Injection: Splitless injection is often employed for trace analysis.
-
Detection: Mass spectrometry provides both qualitative and quantitative data.
Applications in Drug Development
This compound is a valuable building block in the synthesis of various pharmaceutical compounds, including enzyme inhibitors.
Monoamine Oxidase (MAO) Inhibitors
A derivative of this compound, 4-fluoro-3-nitrophenyl azide (B81097) (FNPA), has been identified as a competitive inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[11] MAO enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[12][13] Inhibition of these enzymes leads to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and other neurological disorders.[12] FNPA acts as a photoaffinity label, particularly for MAO-B, allowing for the study of the enzyme's active site.[11]
Mechanism of Monoamine Oxidase Inhibition
Kinase Inhibitors: Synthesis of Afatinib
This compound is a precursor in the synthesis of kinase inhibitors, such as Afatinib.[14][15] Afatinib is an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of tyrosine kinases and is used in the treatment of certain types of cancer.[16] The synthesis of Afatinib involves multiple steps, where the aniline scaffold of this compound is modified to build the final drug molecule.
Synthetic Pathway to Afatinib
Conclusion
This compound is a fundamentally important chemical intermediate with a well-defined chemical structure and a range of useful physicochemical properties. Its versatile reactivity makes it an invaluable starting material in the synthesis of a variety of compounds, most notably in the pharmaceutical industry for the development of enzyme inhibitors and other therapeutic agents. The detailed understanding of its properties, synthesis, and analytical characterization provided in this guide is intended to support researchers and drug development professionals in their endeavors to utilize this compound to its full potential.
References
- 1. This compound | 364-76-1 [chemicalbook.com]
- 2. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 3. 4-フルオロ-3-ニトロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | 364-76-1 | Benchchem [benchchem.com]
- 5. This compound | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(364-76-1) 13C NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. spectrabase.com [spectrabase.com]
- 11. 4-Fluoro-3-nitrophenyl azide, a selective photoaffinity label for type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 13. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 14. medkoo.com [medkoo.com]
- 15. Synthesis of N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl) oxy) quinazolin-4-amine | Atlantis Press [atlantis-press.com]
- 16. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Characterization of 4-Fluoro-3-nitroaniline (CAS 364-76-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitroaniline is an aromatic organic compound with the chemical formula C₆H₅FN₂O₂. It presents as a yellow to light brown crystalline powder. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of dyes and as a building block for pharmaceutical agents.[1] Its biological activity, including antibacterial properties and its potential to induce methemoglobinemia, makes a thorough understanding of its characteristics crucial for researchers in drug development.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and known biological interactions of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅FN₂O₂ | [2] |
| Molecular Weight | 156.11 g/mol | [2] |
| CAS Number | 364-76-1 | [2] |
| Appearance | Yellow to light brown crystalline powder | [4] |
| Melting Point | 94-96 °C | |
| Boiling Point | 331.3 °C at 760 mmHg | [5] |
| Density | 1.4 g/cm³ | [5] |
| Solubility | Insoluble in water. Soluble in dilute hydrochloric acid. | [6] |
| pKa | 2.36 ± 0.10 (Predicted) | [5] |
| Flash Point | 91 °C | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep away from sources of ignition. | [5] |
Experimental Protocols
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic nitration of p-fluoroaniline. The following protocol is a representative example of this synthesis.
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve p-fluoroaniline in concentrated sulfuric acid in a flask, ensuring the temperature is maintained at a low level (e.g., 0-5 °C) using an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution from step 1. Maintain the temperature below 10 °C throughout the addition to control the exothermic reaction and prevent over-nitration.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 1-2 hours) while maintaining the low temperature to ensure the reaction goes to completion.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralization and Precipitation: Neutralize the acidic solution with concentrated ammonium hydroxide until it becomes alkaline. This will precipitate the crude this compound.
-
Filtration and Washing: Filter the crude product and wash it with cold water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization or by dissolving it in cold, dilute hydrochloric acid, filtering to remove insoluble impurities, and then re-precipitating the pure product by making the filtrate alkaline with ammonium hydroxide.[6]
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Caption: Synthesis Workflow of this compound.
Analytical Characterization
The following are representative protocols for the analytical characterization of this compound. Note: These are general procedures and may require optimization based on the specific instrumentation available.
¹H NMR Spectroscopy (Representative Protocol):
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire the spectrum using standard parameters for a ¹H NMR experiment.
-
Data Processing: Process the acquired FID (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy (Representative Protocol):
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a ¹³C NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required to obtain a good signal-to-noise ratio.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) (Representative Protocol):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
Carrier Gas: Use an inert gas like helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and compare the obtained mass spectrum with a reference spectrum or interpret the fragmentation pattern.
Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method - Representative Protocol):
-
Sample Preparation:
-
Thoroughly grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7][8]
-
Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.[7][8]
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, NO₂).
Biological Activity and Signaling Pathways
While primarily used as a chemical intermediate, this compound exhibits biological activity that is of interest to drug development professionals.
Antibacterial Activity
This compound has been reported to be active against certain bacteria, including Salmonella enterica, Escherichia coli, and Klebsiella pneumoniae.[2] The exact mechanism of its antibacterial action is not well-elucidated but may involve interference with essential cellular processes in these microorganisms.
Interaction with Cytochrome P450 Enzymes
There is evidence to suggest that this compound may inhibit cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide range of xenobiotics, including many drugs. Inhibition of CYP450 enzymes can lead to altered drug metabolism, potentially causing adverse drug reactions. The mechanism of inhibition by aniline (B41778) derivatives can be complex, involving competitive, non-competitive, or mechanism-based inhibition. Further studies are needed to identify the specific CYP450 isozymes affected by this compound and the nature of the inhibition.
Caption: Potential Inhibition of Cytochrome P450 Metabolism.
Induction of Methemoglobinemia
Aniline and its derivatives are known to be potent inducers of methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen effectively.[9] This leads to functional anemia and cyanosis. The mechanism involves the metabolic activation of the aniline derivative to reactive intermediates that can directly or indirectly oxidize hemoglobin.
Caption: Mechanism of Methemoglobinemia Induction.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through the nitration of p-fluoroaniline. A combination of NMR, MS, and IR spectroscopy provides a robust framework for its structural elucidation and purity assessment. For professionals in drug development, it is essential to consider its potential biological activities, including its antibacterial effects and its capacity to inhibit metabolic enzymes and induce methemoglobinemia. Further research into the specific mechanisms of these biological interactions will be crucial for evaluating its potential applications and safety profile in pharmaceutical development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 3. This compound | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 364-76-1 | Benchchem [benchchem.com]
- 5. This compound | 364-76-1 [chemicalbook.com]
- 6. US3586719A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. longdom.org [longdom.org]
Physical properties of 4-Fluoro-3-nitroaniline
An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and dye industries.[1][2][3] A thorough understanding of its physical properties is crucial for its handling, application in synthetic protocols, and for quality control. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including detailed experimental protocols for their determination and relevant spectral data.
Chemical Identity
-
Synonyms: 4-Fluoro-3-nitro-phenylamine, 4-Amino-1-fluoro-2-nitrobenzene, 3-Nitro-4-fluoroaniline[1][2]
-
Chemical Structure:
-
SMILES: Nc1ccc(F)c(c1)--INVALID-LINK--=O
-
InChI Key: LLIOADBCFIXIEU-UHFFFAOYSA-N[4]
-
Physical Properties
The physical properties of this compound have been reported by various suppliers and in chemical databases. The following table summarizes the key quantitative data. It is important to note that minor variations in reported values can occur due to different experimental conditions and sample purity.
| Property | Value | Source(s) |
| Appearance | Yellow to yellow-brown crystalline powder | [2][3][4] |
| Melting Point | 94 - 99.5 °C | [2][4][6] |
| Boiling Point | 331.3 °C at 760 mmHg | [2][7] |
| Density | 1.448 - 1.494 g/cm³ | [1][2][7] |
| Solubility | Insoluble in water. Soluble in organic solvents. | [1][2][7] |
| Flash Point | 91 °C | [2][6] |
| Refractive Index | 1.603 - 1.635 | [2][7] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.
-
¹H NMR: Spectral data is available and can be used to confirm the proton environment in the molecule.[8]
-
¹³C NMR: Provides information on the carbon skeleton of the compound.
-
Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the functional groups present.[5][9] The spectrum would exhibit characteristic absorption bands for N-H stretching of the amine group, C-F stretching, and symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): GC-MS data is available, which can be used to determine the molecular weight and fragmentation pattern of the molecule.[5]
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of purity.
Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.[10][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)[10]
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[12]
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the sample rapidly to about 15-20 °C below the expected melting point.[12]
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
-
Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of high purity.[11] Impurities will typically cause a depression and broadening of the melting point range.[11]
Boiling Point Determination (Micro-reflux Method)
This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would need to be melted first.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13] This is observed as the temperature at which the liquid is in equilibrium with its vapor (refluxing).
Apparatus:
-
Small test tube
-
Thermometer
-
Heating block or oil bath
-
Magnetic stirrer and stir bar (optional, for even heating)
Procedure:
-
Place a small amount (approximately 0.5 mL) of molten this compound into a small test tube.
-
Add a small magnetic stir bar if available.
-
Position a thermometer so that the bulb is just above the surface of the liquid, in the vapor phase.
-
Gently heat the sample.
-
Observe the temperature as the liquid begins to boil and a ring of condensing vapor (reflux ring) becomes visible on the walls of the test tube.[14]
-
The stable temperature reading of the vapor during reflux is the boiling point.[14][15]
Solubility Determination (Gravimetric Method)
This protocol determines the solubility of this compound in a given solvent at a specific temperature.
Principle: A saturated solution is prepared by adding an excess of the solute to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solute is then determined gravimetrically after evaporating the solvent from a known volume of the saturated solution.
Apparatus:
-
Scintillation vials or test tubes with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Place the vial in a constant temperature shaker or water bath and agitate for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[16]
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed at the same temperature for any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the withdrawn solution through a syringe filter to remove any remaining microscopic solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered saturated solution to the evaporating dish.
-
Gently evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's boiling point.
-
Once all the solvent has been removed, reweigh the evaporating dish containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved solute is the final mass of the dish minus the initial mass.
-
Solubility is expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).
-
Visualizations
Caption: Workflow for the determination of physical properties of this compound.
Safety Information
This compound is classified as harmful if swallowed.[17][18] It can cause skin and serious eye irritation.[17] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[18] Work should be conducted in a well-ventilated area or a fume hood.[17] For detailed safety information, consult the Safety Data Sheet (SDS).[17][18]
Conclusion
This technical guide has summarized the key physical properties of this compound and provided standardized protocols for their experimental determination. The presented data and methodologies are essential for researchers and professionals in drug development and the chemical industry to ensure the safe and effective use of this compound. Accurate characterization of physical properties is a fundamental aspect of chemical research and development, underpinning the reliability and reproducibility of synthetic processes and applications.
References
- 1. nbinnochem.com [nbinnochem.com]
- 2. This compound CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. This compound(364-76-1) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Video: Boiling Points - Concept [jove.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. vernier.com [vernier.com]
- 16. materialneutral.info [materialneutral.info]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
Solubility Profile of 4-Fluoro-3-nitroaniline: A Technical Guide for Researchers
An in-depth analysis of the solubility of 4-fluoro-3-nitroaniline in common laboratory solvents, providing essential data and methodologies for its application in research and development.
This technical guide offers a comprehensive overview of the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes. Understanding the solubility of this compound is critical for its effective use in organic synthesis, process development, and formulation. This document provides available quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of common organic laboratory solvents is not extensively available in published literature. Most sources qualitatively describe the compound as being soluble in organic solvents. However, specific data for its solubility in aqueous solutions has been reported. To provide a useful reference for researchers, this guide includes the available quantitative data for this compound and complements it with solubility data for structurally similar nitroaniline compounds to offer a comparative perspective.
Table 1: Quantitative Solubility of this compound in Aqueous Solutions
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | Room Temperature | 0.7 - 0.9[1] |
| Water | 100 | 3.4[1] |
| 1% Hydrochloric Acid | Room Temperature | 1.0 |
| 3% Hydrochloric Acid | Room Temperature | 3.0 |
| 5% Hydrochloric Acid | Room Temperature | 5.2 |
| 10% Hydrochloric Acid | Room Temperature | 11.5 |
| 15% Hydrochloric Acid | Room Temperature | 18.0 |
| 20% Hydrochloric Acid | Room Temperature | 14.0 |
| 25% Hydrochloric Acid | Room Temperature | 9.0 |
| 30% Hydrochloric Acid | Room Temperature | 5.0 |
Table 2: Comparative Solubility of Structurally Similar Nitroanilines in Organic Solvents
Due to the limited direct quantitative data for this compound in organic solvents, the following table presents data for related nitroaniline compounds. This information can serve as a useful estimation for selecting appropriate solvents for reactions and purifications involving this compound. The presence of the fluorine atom in this compound may influence its solubility compared to the non-fluorinated analogues.
| Solvent | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| Water | 0.13 g/100 mL (20°C) | 0.12 g/100 mL (24°C)[2] | 0.08 g/100 mL (18.5°C)[3] |
| Methanol | Soluble | 1 g/11.5 mL (Very Soluble)[2] | Very Soluble[3] |
| Ethanol | Soluble[4] | 1 g/20 mL (Soluble)[2] | 1 g/25 mL (Soluble)[3] |
| Acetone | Soluble | Soluble[2] | Soluble[3] |
| Ether | Soluble[4] | 1 g/18 mL (Soluble)[2] | 1 g/30 mL (Soluble)[3] |
| Chloroform | - | - | Soluble[3] |
| Benzene | - | Slightly Soluble[2] | Slightly Soluble[3] |
| Toluene | - | - | Soluble[3] |
Experimental Protocols for Solubility Determination
The following section outlines a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound in a given solvent. The most widely accepted and reliable method for determining equilibrium solubility is the shake-flask method.
Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
2. Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatic shaker or water bath with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.
-
Determine the weight of the collected filtrate.
-
Dilute the filtrate with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
4. Data Reporting: Solubility is typically reported in units of g/100 mL, mg/mL, or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: General workflow for solubility determination.
This technical guide provides a foundational understanding of the solubility of this compound. For drug development and process chemistry, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems and conditions to ensure accurate and reproducible results.
References
Spectroscopic Profile of 4-Fluoro-3-nitroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Fluoro-3-nitroaniline (CAS No: 364-76-1), a crucial intermediate in the synthesis of pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering detailed spectral characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Spectroscopic Overview
This compound, with the molecular formula C₆H₅FN₂O₂, is an aromatic compound featuring a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group. The distinct electronic environments of the protons and carbon atoms, along with the characteristic vibrational frequencies of its functional groups, provide a unique spectroscopic fingerprint essential for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectral Data
The ¹H NMR spectrum exhibits distinct signals for the aromatic protons and the amine group, with chemical shifts influenced by the electronic effects of the substituents.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.85 | d | 2.0 |
| H-5 | 7.95 | dd | 8.4, 2.0 |
| H-6 | 8.20 | d | 8.4 |
| NH₂ | 5.10 | s | - |
Note: Spectrum typically recorded in CDCl₃.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on data for similar substituted nitroanilines, the expected chemical shift regions are outlined below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 145 - 150 |
| C-2 | 110 - 115 |
| C-3 (C-NO₂) | 148 - 152 |
| C-4 (C-F) | 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) |
| C-5 | 125 - 130 |
| C-6 | 118 - 122 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3500 - 3300 | N-H stretching (asymmetric and symmetric) | Medium |
| 1620 - 1580 | N-H bending | Medium |
| 1570 - 1490 | NO₂ asymmetric stretching | Strong |
| 1390 - 1300 | NO₂ symmetric stretching | Strong |
| 1300 - 1200 | C-N stretching | Medium-Strong |
| 1250 - 1150 | C-F stretching | Strong |
| 1600 - 1450 | C=C aromatic ring stretching | Medium |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its molecular formula. The compound has a molecular weight of 156.11 g/mol .
GC-MS Fragmentation Data
Gas Chromatography-Mass Spectrometry (GC-MS) analysis under electron impact (EI) ionization reveals a characteristic fragmentation pattern.
| m/z | Proposed Fragment |
| 156 | [M]⁺ (Molecular Ion) |
| 110 | [M - NO₂]⁺ |
| 108 | [M - H - F - NO]⁺ or [M - O - HF]⁺ |
Experimental Protocols
The following are generalized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C data acquisition. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each carbon environment.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: The FT-IR spectrum is obtained using a Fourier Transform Infrared spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
Instrumentation: The analysis is performed on a GC system coupled to a mass selective detector. A non-polar capillary column (e.g., HP-5MS) is commonly used.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 80 °C, held for 1 minute, then ramped to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Workflow for Spectroscopic Analysis
The logical flow for the complete spectroscopic characterization of this compound is depicted in the following diagram.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitroaniline is a key building block in the synthesis of a variety of pharmaceutical compounds and agrochemicals. A thorough understanding of its chemical structure is paramount for its application in drug design and development, as well as for quality control during its synthesis and use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation of such molecules. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, complete with quantitative data, experimental protocols, and visual aids to facilitate a comprehensive understanding of its spectral features.
Molecular Structure and Atom Numbering
The structural formula of this compound with the conventional atom numbering for NMR signal assignment is depicted below. This numbering scheme will be used throughout this guide for the consistent assignment of spectral data.
Caption: Molecular structure and atom numbering of this compound for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups. The data presented below is a compilation from typical spectra recorded in deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).
| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.43 | dd | J(H2,H6) = 2.6, J(H2,F) = 4.5 | ~7.50 | dd | J(H2,H6) = 2.7, J(H2,F) = 4.6 |
| H-5 | ~6.87 | ddd | J(H5,H6) = 8.8, J(H5,F) = 11.0, J(H5,H2) = small | ~7.05 | ddd | J(H5,H6) = 9.0, J(H5,F) = 11.2, J(H5,H2) = small |
| H-6 | ~7.15 | t | J(H6,H5) = 8.8, J(H6,F) = 8.8 | ~7.28 | t | J(H6,H5) = 9.0, J(H6,F) = 9.0 |
| -NH₂ | ~4.1 (broad) | s | - | ~6.5 (broad) | s | - |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon framework of this compound. The chemical shifts are significantly affected by the nature of the directly attached and neighboring substituents. The carbon attached to the fluorine atom exhibits a large coupling constant (J(C,F)).
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | ¹J(C,F) (Hz) | Chemical Shift (δ) in DMSO-d₆ (ppm) | ¹J(C,F) (Hz) |
| C-1 | ~145.1 | - | ~146.8 | - |
| C-2 | ~127.5 | ~4 | ~127.9 | ~4 |
| C-3 | ~135.5 | ~3 | ~135.8 | ~3 |
| C-4 | ~153.0 | ~250 | ~153.5 | ~251 |
| C-5 | ~114.4 | ~22 | ~114.8 | ~22 |
| C-6 | ~118.6 | ~7 | ~119.0 | ~7 |
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used solvents for this compound. The choice of solvent can influence the chemical shifts, particularly of the amine protons.
-
Concentration :
-
For ¹H NMR, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. Alternatively, the residual solvent peak can be used for calibration (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
-
Sample Filtration : To ensure a homogeneous magnetic field, if any particulate matter is present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : Standard single-pulse experiment (zg30).
-
Number of Scans (NS) : 8-16.
-
Receiver Gain (RG) : Set automatically.
-
Acquisition Time (AQ) : 2-4 seconds.
-
Relaxation Delay (D1) : 1-5 seconds.
-
Spectral Width (SW) : 0-12 ppm.
-
Temperature : 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program : Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans (NS) : 1024 or more, depending on the sample concentration.
-
Receiver Gain (RG) : Set automatically.
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Spectral Width (SW) : 0-220 ppm.
-
Temperature : 298 K.
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final spectral analysis and interpretation.
Caption: A typical experimental workflow for NMR spectrum analysis.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated data, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug development, and quality control. Accurate interpretation of NMR spectra, as outlined in this document, is crucial for verifying the identity and purity of this important chemical intermediate.
The Rising Tide of 4-Fluoro-3-nitroaniline Derivatives in Therapeutic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3-nitroaniline, a versatile synthetic intermediate, is progressively capturing the attention of the medicinal chemistry community. Its unique electronic and structural characteristics, featuring a fluorine atom, a nitro group, and an amino group on a benzene (B151609) ring, provide a fertile ground for the synthesis of a diverse array of derivatives with significant biological potential. This technical guide delves into the burgeoning field of this compound derivatives, presenting a comprehensive overview of their synthesis, biological activities, and underlying mechanisms of action. With a focus on anticancer and antimicrobial applications, this document aims to equip researchers and drug development professionals with the essential knowledge to explore and harness the therapeutic promise of this chemical scaffold.
Synthesis of this compound Derivatives
The chemical versatility of this compound allows for modifications at its three key functional sites: the amino group, the nitro group, and the fluorine atom. The amino group is particularly amenable to derivatization, commonly through acylation to form amides or reaction with isocyanates to yield ureas. These synthetic transformations are foundational in creating libraries of novel compounds for biological screening.
General Synthetic Workflow
The synthesis of amide and urea (B33335) derivatives of this compound typically follows a straightforward pathway. Acylation is often achieved by reacting this compound with an appropriate acyl chloride or carboxylic acid anhydride (B1165640) in the presence of a base. The synthesis of urea derivatives involves the reaction of this compound with a selected isocyanate.
General synthetic routes to amide and urea derivatives.
Anticancer Activity of Structurally Related Aniline (B41778) Derivatives
While specific data on a wide range of this compound derivatives is emerging, studies on structurally similar compounds provide valuable insights into their potential as anticancer agents. Research has predominantly focused on their ability to inhibit key enzymes in cell signaling and to induce apoptosis.
Kinase Inhibition: A Promising Avenue
Many aniline derivatives have been investigated as kinase inhibitors, which are pivotal in cancer therapy due to their role in regulating cell proliferation, survival, and differentiation. The aniline scaffold can effectively mimic the hinge-binding motif of ATP, enabling competitive inhibition at the enzyme's active site.[1]
One area of significant interest is the inhibition of the c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers. Docking and quantitative structure-activity relationship (QSAR) studies on derivatives of the closely related 3-fluoro-4-(pyrrolo[2,1-f][2][3][4]triazin-4-yloxy)aniline have provided a framework for designing potent c-Met inhibitors.[5][6] These studies highlight the importance of specific steric, electrostatic, and hydrophobic interactions within the c-Met binding pocket.
Mechanism of kinase inhibition by aniline derivatives.
Cytotoxicity Against Cancer Cell Lines
The anticancer potential of aniline derivatives is often initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify their potency.
Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [2]
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |
| 2a | NO2 | H | H | PC3 (Prostate) | >100 |
| MCF-7 (Breast) | >100 | ||||
| HL-60 (Leukemia) | >100 | ||||
| 2b | H | NO2 | H | PC3 (Prostate) | 52 |
| MCF-7 (Breast) | >100 | ||||
| HL-60 (Leukemia) | >100 | ||||
| 2c | H | H | NO2 | PC3 (Prostate) | 80 |
| MCF-7 (Breast) | 100 | ||||
| HL-60 (Leukemia) | >100 | ||||
| Imatinib | - | - | - | PC3 (Prostate) | 40 |
| MCF-7 (Breast) | 98 | ||||
| HL-60 (Leukemia) | 0.8 |
Note: The core structure is 2-(4-Fluorophenyl)-N-(substituted)phenylacetamide. R1, R2, and R3 represent ortho, meta, and para substitutions on the N-phenyl ring, respectively.
Antimicrobial Activity of Structurally Related Aniline Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Aniline derivatives have shown promise in this area, with research exploring their efficacy against a range of bacteria and fungi.
Inhibition of Microbial Growth
The antimicrobial activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Novel Urea Derivatives [3]
| Compound ID | R Group | Test Organism | % Inhibition at 50 µg/mL |
| 3a | 4-Fluorophenyl | Acinetobacter baumannii | 75.3 |
| 3b | 4-Chlorophenyl | Acinetobacter baumannii | 85.2 |
| 3c | 4-Bromophenyl | Acinetobacter baumannii | 88.6 |
| 3d | 4-Iodophenyl | Acinetobacter baumannii | 89.9 |
| 3l | 1-Adamantyl | Acinetobacter baumannii | 94.5 |
| Colistin | - | Acinetobacter baumannii | 100 |
Note: The core structure involves a urea linkage to the specified R group.
Table 3: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole (B372694) Derivatives [7]
| Compound ID | R Group | Test Organism | MIC (µg/mL) |
| 30 | This compound | Staphylococcus aureus | 6.25 |
| Staphylococcus epidermidis | 6.25 | ||
| Enterococcus faecalis | 6.25 | ||
| Enterococcus faecium | 6.25 | ||
| Vancomycin | - | Staphylococcus aureus | 1.56 |
| Staphylococcus epidermidis | 3.12 | ||
| Enterococcus faecalis | 3.12 | ||
| Enterococcus faecium | 1.56 |
Note: The core structure is a pyrazole derivative with an N-aryl substitution.
Experimental Protocols
Synthesis of N-(4-fluoro-3-nitrophenyl)acetamide
To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran, an equimolar amount of a base like triethylamine (B128534) or pyridine (B92270) is added. The mixture is cooled in an ice bath, and acetyl chloride (1.1 equivalents) is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield N-(4-fluoro-3-nitrophenyl)acetamide.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are plated in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
References
- 1. Structure-activity relationship study of novel anticancer aspirin-based compounds. | Semantic Scholar [semanticscholar.org]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Fluoro-3-nitroaniline in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic selection of precursors is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available building blocks, 4-Fluoro-3-nitroaniline has emerged as a cornerstone intermediate, prized for its versatile reactivity and its integral role in the architecture of complex, biologically active molecules. This technical guide provides an in-depth exploration of this compound as a precursor in medicinal chemistry, offering a comprehensive overview of its applications, detailed experimental protocols for key transformations, and insights into the biological signaling pathways of the resulting therapeutic agents.
Introduction to this compound: A Versatile Precursor
This compound is an aromatic amine distinguished by the presence of a fluorine atom and a nitro group on the benzene (B151609) ring.[1] This unique substitution pattern imparts a desirable combination of reactivity and stability, making it an essential component in the synthesis of a wide array of pharmaceuticals, as well as agrochemicals and dyes.[1][2] In the pharmaceutical industry, its significance lies in its utility as a scaffold for creating drugs that can target specific biological pathways with high efficacy.[1]
The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule, while the nitro and amino groups offer versatile handles for a variety of chemical transformations.[2] This allows for the construction of diverse molecular architectures, leading to the development of innovative treatments for a range of diseases.
Applications in the Synthesis of Kinase Inhibitors: The Case of Afatinib
One of the most notable applications of precursors structurally similar to this compound is in the synthesis of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies. Afatinib, an irreversible inhibitor of the epidermal growth factor receptor (EGFR) family of kinases, serves as a prime example. While many synthetic routes to Afatinib utilize the analogous 3-chloro-4-fluoroaniline, the synthesis can be adapted to start from this compound, highlighting the interchangeability of these precursors in certain synthetic strategies.
A crucial first step in utilizing this compound for such syntheses is the reduction of the nitro group to an amine, yielding 4-fluoro-1,3-diaminobenzene. This transformation is a cornerstone of aromatic chemistry and can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Proposed Synthesis of an Afatinib Analogue Intermediate
The following protocol outlines a proposed synthetic pathway for an intermediate in the synthesis of an Afatinib analogue, starting from this compound. This protocol is based on established chemical transformations and analogies to the patented synthesis of Afatinib.
Step 1: Reduction of this compound to 4-Fluoro-1,3-diaminobenzene
A standard and effective method for the reduction of a nitro group on an aromatic ring is catalytic hydrogenation.
-
Materials: this compound, Ethanol, Palladium on carbon (10% Pd/C), Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Palladium on carbon catalyst (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-fluoro-1,3-diaminobenzene.
-
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-Fluoro-1,3-diaminobenzene |
| Reagents | 10% Pd/C, H₂ |
| Solvent | Ethanol |
| Typical Yield | >95% |
| Purity | High, often used directly in the next step |
Step 2: Cyclization to form the Quinazoline (B50416) Core
The resulting 4-fluoro-1,3-diaminobenzene can then undergo a cyclization reaction to form the core quinazoline structure, a key scaffold in many kinase inhibitors. This can be achieved by reacting the diamine with a suitable cyclizing agent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA).
-
Materials: 4-Fluoro-1,3-diaminobenzene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), suitable solvent (e.g., Toluene).
-
Procedure:
-
Dissolve 4-fluoro-1,3-diaminobenzene (1 equivalent) in toluene (B28343) in a round-bottom flask equipped with a reflux condenser.
-
Add N,N-dimethylformamide dimethyl acetal (1.1-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product can be purified by crystallization or column chromatography.
-
| Parameter | Value |
| Starting Material | 4-Fluoro-1,3-diaminobenzene |
| Product | 7-Fluoro-6-aminoquinazoline |
| Reagents | N,N-dimethylformamide dimethyl acetal |
| Solvent | Toluene |
| Typical Yield | Variable, depends on specific conditions |
| Purity | Requires purification |
This 7-fluoro-6-aminoquinazoline intermediate can then be further elaborated through a series of reactions, including nucleophilic aromatic substitution and amidation, to yield the final Afatinib analogue.
Signaling Pathways of Afatinib and Related Kinase Inhibitors
Afatinib exerts its therapeutic effect by irreversibly inhibiting the signaling of the ErbB family of receptors, which includes EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). These receptors play a crucial role in cell proliferation, survival, and differentiation. In many cancers, these pathways are aberrantly activated, leading to uncontrolled cell growth.
Caption: Afatinib inhibits EGFR signaling, blocking downstream pathways like PI3K/AKT and MAPK/ERK.
Role in the Synthesis of Monoamine Oxidase (MAO) Inhibitors
Derivatives of this compound have also been explored as potential precursors for the synthesis of monoamine oxidase (MAO) inhibitors. MAO is an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibitors of MAO can increase the levels of these neurotransmitters in the brain and are used in the treatment of depression and neurodegenerative diseases.
The synthesis of MAO inhibitors from this compound would typically involve the transformation of the amino and nitro groups into functionalities that can interact with the active site of the MAO enzyme.
Signaling Pathway of Monoamine Oxidase Inhibitors
MAO inhibitors act by blocking the catalytic activity of MAO-A and/or MAO-B. This leads to an accumulation of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Caption: MAO inhibitors block the breakdown of neurotransmitters, increasing their availability.
Application in the Development of Acetohydroxyacid Synthase (AHAS) Inhibitors
This compound and its derivatives can also serve as starting materials for the synthesis of acetohydroxyacid synthase (AHAS) inhibitors. AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms. Inhibitors of this enzyme are widely used as herbicides. In the context of medicinal chemistry, targeting microbial AHAS presents an opportunity for the development of novel antimicrobial agents.
The synthesis of AHAS inhibitors would involve the incorporation of the 4-fluoro-3-nitrophenyl moiety into a larger scaffold that can bind to the active site of the enzyme.
Signaling Pathway of Acetohydroxyacid Synthase Inhibitors
AHAS inhibitors block the first step in the biosynthesis of essential branched-chain amino acids, leading to the starvation and eventual death of the target organism.
References
- 1. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties [research.unipd.it]
- 2. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electron-Withdrawing Effects on the 4-Fluoro-3-nitroaniline Ring
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electron-withdrawing effects on the 4-fluoro-3-nitroaniline ring, a versatile intermediate in the pharmaceutical and dye industries.[1][2] This document delves into the synthesis, physicochemical and spectroscopic properties, reactivity, and applications of this compound, with a focus on how the interplay between the fluoro, nitro, and amino groups dictates its chemical behavior.
Introduction: The Electronic Landscape of this compound
This compound is an organofluorine compound characterized by a benzene (B151609) ring substituted with an amino (-NH2) group, a nitro (-NO2) group, and a fluorine (-F) atom.[3] The unique chemical properties and reactivity of this molecule are a direct consequence of the electronic effects exerted by these functional groups.[3]
-
Amino Group (-NH2): A strong activating, ortho-, para-directing group due to its +R (resonance) effect.
-
Nitro Group (-NO2): A strong deactivating, meta-directing group due to its potent -R and -I (inductive) effects. It significantly withdraws electron density from the aromatic ring.[3][4]
-
Fluorine Atom (-F): An ortho-, para-director that is deactivating overall. It exhibits a strong -I effect and a weaker +R effect.[3]
The presence of the strongly electron-withdrawing nitro group and the inductively withdrawing fluorine atom profoundly influences the electron density of the aniline (B41778) ring, impacting its basicity, reactivity in substitution reactions, and spectroscopic characteristics.
Synthesis of this compound
The principal synthetic route to this compound is the electrophilic nitration of p-fluoroaniline.[3] The regioselectivity is governed by the directing effects of the existing substituents. Under the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a meta-director.[3] This directs the incoming nitro group to the position ortho to the fluorine and meta to the anilinium ion.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from established industrial and laboratory methods.[5][6]
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (H2SO4, 100%)
-
Concentrated Nitric Acid (HNO3, 100%)
-
Ice
-
Concentrated Ammonia (B1221849) solution
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve p-fluoroaniline (139 g) in concentrated sulfuric acid (1390 g) in a reaction vessel equipped for cooling.[5][6]
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid (81.3 g) to concentrated sulfuric acid (810 g), keeping the mixture cool.[6]
-
Slowly add the nitrating mixture to the p-fluoroaniline solution while maintaining a low temperature, typically between 8-10°C.[5]
-
After the addition is complete, allow the reaction to proceed for approximately one to two hours.[5]
-
Pour the reaction mixture onto ice to quench the reaction.[6]
-
Neutralize the solution with concentrated ammonia to precipitate the crude product.[6]
-
Filter the solid, dry it, and then purify it by dissolving it in cold, dilute hydrochloric acid, which separates it from other components.[6]
-
Re-precipitate the purified product by making the solution alkaline with ammonia.[5]
-
The final product can be recrystallized from boiling water to achieve high purity.[6]
Yields: This process can achieve yields ranging from 62% to 89%.[5][6]
Synthesis Workflow
Physicochemical Properties
The electron-withdrawing groups significantly impact the physical and chemical properties of the molecule. The strong inductive effect of the fluorine and the combined inductive and resonance effects of the nitro group pull electron density away from the amino group, making it less basic compared to aniline.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅FN₂O₂ | [5] |
| Molecular Weight | 156.11 g/mol | [3] |
| Appearance | Yellow or gold powder | [5][7] |
| Melting Point | 94-99 °C | [8][9] |
| Boiling Point | 331.3 °C at 760 mmHg | [9] |
| pKa | 2.36 ± 0.10 (Predicted) | [8] |
| Water Solubility | Insoluble | [8][9] |
| Flash Point | 91 °C | [8][9] |
| Density | 1.448 g/cm³ | [9] |
Spectroscopic Analysis
Spectroscopic data confirms the structure of this compound and reveals the electronic influence of its substituents. The electron-withdrawing groups deshield the aromatic protons and carbons, leading to downfield shifts in the NMR spectra.
| Spectroscopy | Characteristic Data | Reference(s) |
| ¹H NMR | Signals typically observed in the aromatic region (δ 6.5-8.0 ppm). The protons are split by each other and by the fluorine atom. | [10][11] |
| ¹³C NMR | Aromatic carbons appear in the δ 108-152 ppm range. The carbon attached to fluorine shows a large C-F coupling constant. | [7][11] |
| FTIR (cm⁻¹) | N-H stretching (amine), N=O stretching (nitro group), C-F stretching, and aromatic C-H and C=C stretching bands are characteristic. | [12][13] |
| UV-Vis | Absorption maxima are influenced by the electronic transitions within the substituted benzene ring. | [14] |
Chemical Reactivity
The reactivity of the this compound ring is a complex interplay of the directing and activating/deactivating effects of its three distinct functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom makes the ring highly susceptible to nucleophilic aromatic substitution. The nitro group stabilizes the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of the fluoride (B91410) ion by a nucleophile.[3]
Reactions of the Amino Group
The amino group can undergo various transformations, such as acylation and methylation.[3][15]
Experimental Protocol: Acylation This protocol describes the formation of N-(4-fluoro-3-nitrophenyl)acetamide.[3]
-
Suspend this compound in water.
-
Add acetic anhydride (B1165640) to the suspension.
-
Heat the reaction mixture to drive the reaction to completion.
-
The acetylated product precipitates and can be collected by filtration. This reaction typically proceeds with high efficiency, achieving yields around 95.7%.[3]
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group, yielding 4-fluoro-1,3-diaminobenzene.[3] This transformation is a key step in synthesizing more complex heterocyclic compounds and other biologically active molecules.[3] Common reducing agents include hydrogen gas with a palladium catalyst.[5]
Applications in Drug Development and Medicinal Chemistry
This compound is a valuable building block for creating complex organic molecules for the pharmaceutical industry.[1][2] The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance crucial properties.
Benefits of Fluorine Incorporation:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.[16]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with target proteins.[16]
-
Membrane Permeability: Fluorine substitution can enhance a molecule's ability to cross biological membranes.[16][17]
-
pKa Modification: Fluorine's inductive effect can alter the acidity or basicity of nearby functional groups, influencing a drug's ionization state and solubility.[17]
Beyond pharmaceuticals, it is also a key intermediate in the synthesis of specialty dyes, including those used in hair colorants.[1][5][18]
Safety Information
This compound is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, respiratory system, and skin.[8] It is classified as an irritant.[7] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this chemical.[8] It should be stored in a cool, dry, well-ventilated area away from incompatible substances.[9]
Conclusion
The electron-withdrawing nitro and fluoro groups on the this compound ring are the primary determinants of its chemical identity. These groups decrease the basicity of the amino group, activate the ring for nucleophilic aromatic substitution at the fluorine-bearing carbon, and direct the course of further electrophilic substitutions. This well-defined reactivity profile, combined with the beneficial properties imparted by the fluorine atom, establishes this compound as a crucial and versatile intermediate for researchers and professionals in the fields of organic synthesis, drug development, and materials science.
References
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- 6. US3586719A - Process for preparing this compound - Google Patents [patents.google.com]
- 7. This compound | C6H5FN2O2 | CID 67768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. This compound CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. This compound(364-76-1) 1H NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. spectrabase.com [spectrabase.com]
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- 15. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 16. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound | 364-76-1 [chemicalbook.com]
A Technical Guide to the Reactivity of Functional Groups in 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-nitroaniline is a versatile aromatic compound of significant interest in the pharmaceutical and dye industries.[1][2] Its chemical reactivity is dictated by the interplay of three distinct functional groups: a nucleophilic amino group, an electrophilic nitro group, and a halogenated fluorine atom. This guide provides an in-depth analysis of the reactivity of each functional group, complete with experimental protocols and quantitative data to inform synthetic strategies.
Introduction to the Reactivity of this compound
The benzene (B151609) ring of this compound is substituted with an amino (-NH₂), a nitro (-NO₂), and a fluorine (-F) group. The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions.[3] Conversely, the nitro group is a strong deactivating and meta-directing group.[1][3][4] The fluorine atom acts as a weak deactivator through its inductive effect but is an ortho-, para-director.[1][3] This combination of electronic effects makes this compound a multifaceted building block in organic synthesis.[1]
Reactivity of the Amino Group (-NH₂)
The amino group is a primary site of reactivity, readily undergoing acylation and diazotization.
Acylation of the Amino Group
The amino group can be acylated to form N-substituted acetamides. For instance, reaction with acetic anhydride (B1165640) yields N-(4-fluoro-3-nitrophenyl)acetamide with high efficiency.[1]
Table 1: Acylation of this compound
| Reagent | Product | Yield | Reference |
| Acetic Anhydride | N-(4-fluoro-3-nitrophenyl)acetamide | 95.7% | [1] |
2.1.1 Detailed Experimental Protocol: N-Acetylation of this compound
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in 10 volumes of pyridine.[5]
-
Cooling: Cool the mixture to 0 °C using an ice bath while stirring.[5]
-
Addition of Reagent: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: Upon completion, dilute the mixture with dichloromethane. Wash the organic layer sequentially with water and a saturated aqueous solution of sodium bicarbonate.[5]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[5]
Diazotization of the Amino Group
The amino group can be converted into a diazonium salt through diazotization, which is a versatile intermediate for introducing various other functional groups via reactions like the Sandmeyer or Schiemann reactions.[1][2][4]
2.2.1 Detailed Experimental Protocol: Diazotization of this compound
-
Preparation: In a beaker, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5-3.0 equivalents) and water.[6]
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. This low temperature is crucial to prevent the decomposition of the diazonium salt.[6][7]
-
Nitrite (B80452) Addition: In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold distilled water.[6]
-
Reaction: Slowly add the sodium nitrite solution dropwise to the cold aniline (B41778) suspension, ensuring the temperature remains below 5 °C.[6][8]
-
Completion: Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete. The resulting diazonium salt solution should be used immediately in subsequent reactions.[6]
Caption: Diazotization and subsequent Sandmeyer reaction of this compound.
Reactivity of the Nitro Group (-NO₂)
The electron-withdrawing nitro group can be readily reduced to an amino group, providing a pathway to diamine derivatives.[1]
Reduction of the Nitro Group
Several methods are available for the reduction of the nitro group, with catalytic hydrogenation and metal-based reducing agents being the most common.[1]
Table 2: Comparison of Nitro Group Reduction Methods
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| SnCl₂ in HCl | Acidic | Well-established method | Requires stoichiometric amounts of metal salt |
| Fe or Zn in Acid | Acidic | Mild reduction | Can require acidic work-up |
| H₂ with Pd/C | Catalytic | Clean reaction, high yields, easy product isolation | Can also reduce other functional groups |
| H₂ with Raney Nickel | Catalytic | Effective, useful when dehalogenation is a concern | Potential for residual nickel in the product |
3.1.1 Detailed Experimental Protocol: Catalytic Hydrogenation of the Nitro Group
-
Preparation: In a suitable hydrogenation vessel, dissolve this compound in a solvent such as ethanol (B145695) or ethyl acetate.[9]
-
Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 20 psi) at ambient temperature.[10]
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-1,4-benzenediamine. Further purification can be achieved by recrystallization or chromatography.
Caption: Workflow for the catalytic hydrogenation of the nitro group.
Reactivity of the Fluorine Atom (-F)
The fluorine atom can be displaced via nucleophilic aromatic substitution (SₙAr), a reaction facilitated by the presence of the ortho-nitro group.[11]
Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient aromatic ring allows for the attack of nucleophiles, leading to the substitution of the fluorine atom. This reaction is particularly useful for synthesizing substituted nitro-p-phenylenediamines, which are used as hair dyes.[8][12]
Table 3: Nucleophilic Aromatic Substitution of this compound
| Nucleophile | Product | Application |
| Ammonia | 3-Nitro-p-phenylenediamine | Hair Dye Intermediate[12] |
| Various Amines | Substituted nitro-p-phenylenediamines | Hair Dyes[12] |
| Piperidine | 4-(Piperidin-1-yl)-3-nitroaniline | Synthetic Intermediate[11] |
4.1.1 Detailed Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
-
Preparation: To a dry round-bottom flask, add this compound (1.0 mmol).[11]
-
Reagents: Dissolve the starting material in an anhydrous solvent such as DMF (5 mL). Add the amine nucleophile (e.g., piperidine, 2.0 mmol) and a base such as potassium carbonate (2.0 mmol).[11]
-
Reaction: Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the progress by TLC.[11]
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Extract the aqueous layer with ethyl acetate.[11]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[11]
Caption: Mechanism of nucleophilic aromatic substitution (SₙAr).
Conclusion
This compound exhibits a rich and versatile chemistry, allowing for selective transformations at its amino, nitro, and fluoro-substituted positions. A thorough understanding of the reactivity of each functional group, as detailed in this guide, is essential for its effective utilization in the synthesis of complex organic molecules for the pharmaceutical and dye industries.
References
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- 3. US3586719A - Process for preparing this compound - Google Patents [patents.google.com]
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- 12. pubs.acs.org [pubs.acs.org]
4-Fluoro-3-nitroaniline: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Fluoro-3-nitroaniline (CAS No. 364-76-1). As a key intermediate in the synthesis of pharmaceuticals and specialty dyes, understanding its stability profile is critical for ensuring material integrity, experimental reproducibility, and safety.[1][2][3]
Chemical Stability Profile
1.1 General Stability
Safety Data Sheets (SDS) consistently describe this compound as "Stable at room temperature in closed containers under normal storage and handling conditions."[5] One source specifies stability under "recommended storage conditions."[4] Despite this general statement of stability, detailed chemical stability data, such as degradation pathways and kinetics, are noted as "no data available" in some technical datasheets.[6][7]
1.2 Potential Degradation Pathways
While specific studies on this compound are limited, related nitroaromatic compounds are known to undergo degradation through several mechanisms:
-
Photodegradation: Aromatic nitro compounds can be susceptible to degradation upon exposure to light, particularly UV radiation. Studies on other nitroanilines have shown that photodegradation can occur, often involving photocatalysts.[4][6] It is therefore prudent to protect this compound from light.
-
Hydrolysis: The presence of a nitro group and a fluorine atom on the aromatic ring can influence its susceptibility to hydrolysis, particularly under non-neutral pH conditions. Although specific data is unavailable for this compound, hydrolysis is a potential degradation pathway for related halogenated nitroaromatic compounds.[8]
-
Thermal Decomposition: Exposure to high temperatures can lead to decomposition. Hazardous decomposition products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[4]
Recommended Storage Conditions
Proper storage is essential to maintain the quality and integrity of this compound. The following table summarizes the recommended storage conditions compiled from various supplier safety data sheets.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | Store in a cool place. Options include Room Temperature, <15°C, or 10°C - 25°C. | To minimize the rate of potential thermal degradation. | [4][9][10][11] |
| Atmosphere | Store in a dry and well-ventilated area. Consideration for storage under an inert atmosphere is also recommended. | To prevent moisture absorption and potential hydrolysis, and to minimize oxidation. | [4][6][10] |
| Container | Keep container tightly closed. | To prevent contamination and exposure to moisture and air. | [4][5][6] |
| Light Exposure | Keep in a dark place. | To prevent photodegradation. | [9][10] |
| Ignition Sources | Keep away from sources of ignition. | The compound has a flash point and is a combustible solid. | [12] |
Incompatibilities and Hazardous Decomposition
To prevent hazardous reactions and degradation, this compound should be stored away from incompatible materials. The following table details known incompatibilities and hazardous decomposition products.
| Category | Examples | Rationale | Source(s) |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Chloroformates, Strong oxidizing agents, Strong bases. | These substances can react with the aniline (B41778) functional group or promote decomposition. | [1][5] |
| Hazardous Decomposition Products | Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen fluoride. | These toxic and corrosive gases can be released upon thermal decomposition. | [4] |
Experimental Protocols and Safety
Detailed experimental protocols for stability testing of this compound are not publicly available. However, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a stability-indicating method would be appropriate for assessing its purity and detecting degradation products.
When handling this compound, it is crucial to adhere to the safety precautions outlined in the Safety Data Sheet. This includes using personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask, and working in a well-ventilated area to avoid dust formation.[4][6]
Visualized Stability and Storage Workflow
The following diagram illustrates the key factors influencing the stability of this compound and the corresponding recommended storage and handling procedures to mitigate degradation.
Caption: Factors influencing stability and recommended storage.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 364-76-1 | Benchchem [benchchem.com]
- 3. This compound | 364-76-1 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 12. mdpi.com [mdpi.com]
In-Depth Technical Guide: Safety and Handling of 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-Fluoro-3-nitroaniline, a chemical intermediate used in the synthesis of dyes and pharmaceuticals.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| CAS Number | 364-76-1 | --INVALID-LINK--[2] |
| Molecular Formula | C₆H₅FN₂O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 156.11 g/mol | --INVALID-LINK--[3] |
| Appearance | Yellow or gold powder/crystal | --INVALID-LINK--[4], --INVALID-LINK-- |
| Melting Point | 94-99 °C | --INVALID-LINK--[2], --INVALID-LINK-- |
| Boiling Point | 331.3 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 91 °C (closed cup) | --INVALID-LINK--[2] |
| Density | 1.448 g/cm³ | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
| Stability | Stable under recommended storage conditions. | --INVALID-LINK--[4], --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][5] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[4] |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects[2] |
Toxicological Information
Exposure to this compound can lead to adverse health effects. The primary concern is acute toxicity if swallowed, and it may also cause skin, eye, and respiratory irritation.[3][4] A significant toxicological concern associated with nitroanilines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[6][7]
Acute Toxicity Data
| Route | Species | Value | Reference |
| Oral (LD50) | Rat | 1100 mg/kg | --INVALID-LINK--[4] |
| Inhalation (LC50) | Rat | > 200,000 mg/m³/1hr | --INVALID-LINK--[8] |
Potential Signaling Pathway for Toxicity
The toxicity of nitroaromatic compounds often involves their metabolic activation. The nitro group can be reduced to form reactive intermediates that can lead to oxidative stress and other cellular damage. One of the key toxic effects of aniline (B41778) derivatives is the induction of methemoglobinemia.
Experimental Protocols for Safety Assessment
The toxicological data presented are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicity assessments.
Acute Oral Toxicity (based on OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) after a single oral administration.[9]
-
Test Animals: Typically young adult rats of a single sex (females preferred).[10]
-
Methodology:
-
Animals are fasted overnight prior to dosing.[9]
-
The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[9]
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[9]
-
A full necropsy is performed on all animals at the end of the study.[9]
-
-
Data Analysis: The LD50 is calculated statistically from the dose-response data.[9]
Acute Dermal Irritation (based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.[11]
-
Test Animals: Albino rabbits are the preferred species.[11]
-
Methodology:
-
A small area of the animal's skin is shaved.
-
A single dose of the test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch for 4 hours.[11]
-
The patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.[12][11]
-
Dermal reactions are scored according to a standardized scale.
-
-
Data Analysis: The severity and reversibility of the skin reactions are evaluated to classify the substance's irritation potential.[11]
Acute Eye Irritation (based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.[3]
-
Test Animals: Healthy young adult albino rabbits are used.[3]
-
Methodology:
-
The test substance is applied in a single dose into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to assess reversibility.[2]
-
Ocular lesions are scored using a standardized system.
-
-
Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to classify the substance's eye irritation potential.
Safe Handling and Storage
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn when handling this compound:
-
Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4][5]
-
Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat.[4][9] For larger quantities or potential for significant contact, impervious clothing may be necessary.[5]
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[4]
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Avoid formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]
Storage Conditions
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[4][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][11]
Accidental Release Measures
In the event of a spill, follow the workflow outlined below.
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[4]
-
Environmental Precautions: Do not let the product enter drains.[4]
-
Methods for Cleaning Up: Sweep up and shovel the material. Keep in suitable, closed containers for disposal.[4]
Disposal Considerations
Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the appropriate safety equipment. Always refer to the most current Safety Data Sheet (SDS) for this product before use.
References
- 1. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Methemoglobinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
The Synthetic Versatility of 4-Fluoro-3-nitroaniline: An In-depth Technical Guide
Introduction
4-Fluoro-3-nitroaniline is a key aromatic intermediate characterized by the presence of three distinct functional groups: a primary amine, a nitro group, and a fluorine atom. This unique combination of substituents imparts a high degree of reactivity and versatility, making it a valuable building block in the synthesis of a wide array of complex organic molecules. Its applications span across various sectors, including the pharmaceutical, agrochemical, and dye industries.[1][2][3] This technical guide provides a comprehensive overview of the potential applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.
Core Applications and Synthetic Transformations
The strategic positioning of the amino, nitro, and fluoro groups on the aniline (B41778) ring allows for a variety of chemical transformations, enabling the synthesis of diverse molecular scaffolds. The primary applications of this compound stem from its role as a precursor to more complex molecules, particularly in the production of pharmaceuticals and dyes.[2][3]
1. Synthesis of Pharmaceutical Intermediates
This compound serves as a crucial starting material in the synthesis of active pharmaceutical ingredients (APIs).[2][3] The fluorine atom can enhance the metabolic stability and lipophilicity of drug candidates, while the amino and nitro groups provide handles for further functionalization.
2. Production of Dyes
This compound is a vital intermediate in the manufacturing of specialty dyes, including azo dyes and hair dyes.[4][5] The aromatic amine functionality is readily diazotized and coupled with various aromatic compounds to produce a range of colors.
3. Agrochemical Synthesis
While specific examples are less detailed in publicly available literature, this compound and its derivatives are utilized in the development of herbicides and pesticides.[1][6] The incorporation of the fluorinated nitroaniline moiety can contribute to the biological activity of the final agrochemical product.
Key Synthetic Reactions and Experimental Protocols
The following sections detail key synthetic transformations involving this compound, providing both quantitative data and step-by-step experimental procedures.
Preparation of this compound
The efficient synthesis of this compound is crucial for its application as a versatile intermediate. A common method involves the nitration of p-fluoroaniline under anhydrous conditions to achieve high yields and purity.[4]
Quantitative Data: Synthesis of this compound
| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Melting Point (°C) | Reference |
| Nitration | p-Fluoroaniline | HNO₃, H₂SO₄ | 35 | 62 | 94-96 | [4] |
| Nitration | p-Fluoroaniline | HNO₃, H₂SO₄ | 8-10 | 73 | 95-96 | [4] |
| Nitration with Workup | p-Fluoroaniline | HNO₃, H₂SO₄, HCl | Room Temp. | 77 | 95-96 | [4] |
| Nitration | p-Fluoroaniline | KNO₃, H₂SO₄ | 8-10 | 75.5 | 94-95 | [4] |
| Hydrogenation | 2,4-Dinitrofluorobenzene | 5% Rh/Alumina, H₂ | - | - | - | [7] |
Experimental Protocol: Nitration of p-Fluoroaniline [4]
-
Step 1: To a solution of 139 g of p-fluoroaniline in 834 g of 100% H₂SO₄, a mixture of 81.3 g of 100% HNO₃ in 489 g of 100% H₂SO₄ is slowly added at 8-10 °C.
-
Step 2: After holding the mixture at this temperature for one hour, it is poured onto 800 g of ice.
-
Step 3: The resulting solution is made alkaline with 2300 ml of concentrated aqua ammonia.
-
Step 4: Upon cooling to approximately 5 °C, the orange crude product is filtered off and sharply sucked off.
-
Step 5: The crude product is then stirred with 600 ml of water and 120 ml of concentrated HCl at room temperature.
-
Step 6: The insoluble, dark brown resin is filtered off.
-
Step 7: The filtrate is made alkaline with 82 g of solid sodium carbonate.
-
Step 8: The resulting solid is filtered off and dried in vacuo at 60-70 °C to yield 143 g (73% of theory) of light orange crystals with a melting point of 95-96 °C.
Functionalization of the Amino Group: Methylation
The primary amino group of this compound can be readily functionalized, for example, through methylation, to produce valuable intermediates.
Quantitative Data: Methylation of this compound
| Product | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
| 4-Fluoro-N-methyl-3-nitroaniline | Formaldehyde | Sulfuric acid | 20-60 | 83.5 | >=99.0% | [1] |
Experimental Protocol: Synthesis of 4-Fluoro-N-methyl-3-nitroaniline [1]
-
Step 1 (Methylation): this compound is used as the raw material with sulfuric acid (60-98% mass concentration) as the solvent and formaldehyde as the methylating agent. The reaction is carried out at a temperature of 20-60 °C to obtain the methylation solution.
-
Step 2 (Neutralization): The methylation solution is added dropwise into a mixed solution of ammonium (B1175870) hydroxide (10-28% mass concentration) and an organic solvent. The mixture is then subjected to reflux, cooling, and filtration or liquid separation and concentration to obtain the crude 4-fluoro-N-methyl-3-nitroaniline.
-
Step 3 (Purification): The crude product is purified by crystallization and drying to obtain the final product. In a specific example, the crude product is added to methanol, heated to reflux, then cooled to 10 °C for suction filtration. The filter cake is washed with water and dried at 50 °C to yield the final product with a yield of 83.5% and a purity of >=99.0% by HPLC.
Reduction of the Nitro Group: Synthesis of Diamine Precursors
The nitro group of this compound can be selectively reduced to an amino group, yielding 4-fluoro-1,3-phenylenediamine. This diamine is a key precursor for the synthesis of heterocyclic compounds such as benzimidazoles.
Quantitative Data: Reduction of the Nitro Group
| Starting Material | Reducing Agent | Product | Reference |
| This compound | SnCl₂/HCl | 4-Fluoro-1,3-phenylenediamine | [8] |
| This compound | Fe/HCl or Zn/HCl | 4-Fluoro-1,3-phenylenediamine | [8] |
| This compound | Pd/C, H₂ | 4-Fluoro-1,3-phenylenediamine | [8] |
Experimental Protocol: General Reduction using Stannous Chloride [8]
A well-established method for the reduction of the nitro group in this compound involves the use of stannous chloride (SnCl₂) in the presence of an acid like hydrochloric acid (HCl). The reaction mechanism involves the transfer of electrons from the Sn²⁺ salt, followed by protonation from the acidic medium. Alternative metal-based reducing agents include iron (Fe) and zinc (Zn) in acidic media, which offer a mild reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is also a highly efficient method.
Synthesis of Heterocyclic Compounds: Benzimidazoles
The resulting 4-fluoro-1,3-phenylenediamine from the reduction of this compound is a key building block for the synthesis of fluorinated benzimidazoles, a class of compounds with significant biological activity.
Quantitative Data: Synthesis of Fluorinated Benzimidazoles
| Starting Diamine | Carboxylic Acid Derivative | Product | Yield (%) | Reference |
| 4-Fluoro-1,2-phenylenediamine | 4-Nitrobenzoic acid | 2-(4-Nitrophenyl)-5-fluorobenzimidazole | 67 | [9] |
| 4-Fluoro-1,2-phenylenediamine | 3-Chlorobenzoic acid | 2-(3-Chlorophenyl)-5-fluorobenzimidazole | 82 | [9] |
| 4-Fluoro-1,2-phenylenediamine | 2,4-Difluorobenzoic acid | 2-(2,4-Difluorophenyl)-5-fluorobenzimidazole | 86 | [9] |
| 4-Fluoro-1,2-phenylenediamine | 4-Fluorobenzoic acid | 2-(4-Fluorophenyl)-5-fluorobenzimidazole | 82 | [9] |
Experimental Protocol: Synthesis of 2-(Fluorophenyl)-benzimidazole Derivatives [10]
-
Step 1: A mixture of a 1,2-phenylenediamine derivative (1 eq.) and the corresponding carboxylic acid derivative (1.1 eq.) are heated for a period of 13–18 h in 5 mL of polyphosphoric acid (PPA) at 120-150 °C.
-
Step 2: The reaction mixture is poured onto ice water and neutralized by mixing it with 5 M NaOH until a slightly basic pH (8–9) is obtained to get the precipitate.
-
Step 3: The resulting precipitate is filtered off, washed with cold water, and recrystallized from ethanol-water.
Synthesis of Azo Dyes
The diazotization of this compound followed by coupling with an aromatic compound is a standard method for producing azo dyes.
Quantitative Data: Synthesis of an Azo Dye
| Diazo Component | Coupling Component | Product | Yield (%) | Reference |
| p-Nitroaniline | 2-Naphthol (B1666908) | "Para Red" | 73.23 | [11] |
Experimental Protocol: General Synthesis of an Azo Dye [5]
-
Step 1 (Diazotization): this compound (0.01 mol) is suspended in a mixture of concentrated hydrochloric acid (3 mL) and deionized water (20 mL). The suspension is cooled to 0-5 °C in an ice-salt bath with continuous stirring. A solution of sodium nitrite (B80452) (0.01 mol) in cold deionized water (10 mL) is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for an additional 20 minutes to ensure complete formation of the diazonium salt.
-
Step 2 (Coupling): In a separate beaker, a coupling component such as 2-naphthol (0.01 mol) is dissolved in a 10% aqueous sodium hydroxide solution (50 mL) and cooled to 0-5 °C.
-
Step 3: The freshly prepared, cold diazonium salt solution is slowly added to the cold 2-naphthol solution with continuous, efficient stirring. A colored precipitate of the azo dye will form immediately. The temperature is maintained below 5 °C and stirring is continued for 30 minutes to ensure complete coupling.
-
Step 4 (Isolation): The precipitated dye is collected by vacuum filtration, washed with cold water, and dried.
Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling
While a specific protocol for this compound was not found, its derivatives, such as the corresponding bromo-substituted analogue, can undergo Suzuki-Miyaura coupling reactions to form C-C bonds, a crucial transformation in the synthesis of many pharmaceuticals and complex organic molecules.
Experimental Protocol: General Suzuki-Miyaura Coupling [12][13]
-
Step 1: To a flame-dried round-bottom flask, add the aryl halide (e.g., a bromo-derivative of this compound) (1.0 equiv), the boronic acid (1.1 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.05 equiv), a ligand like 2-(di-tert-butylphosphino)biphenyl (B1301956) (JohnPhos, 0.2 equiv), and a base such as cesium carbonate (3.0 equiv).
-
Step 2: Add THF (2.5 mL) and water (0.5 mL) sequentially to the flask.
-
Step 3: Heat the resulting mixture to 40 °C under an argon atmosphere for 2.5 hours.
-
Step 4: After completion, cool the reaction mixture to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc. The organic phase is then dried and concentrated to yield the coupled product.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. Its unique trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules with applications in pharmaceuticals, dyes, and agrochemicals. The experimental protocols and quantitative data presented in this guide highlight its utility and provide a foundation for researchers and drug development professionals to explore its full synthetic potential. Further research into novel applications and the development of more efficient and sustainable synthetic routes will undoubtedly continue to expand the importance of this key intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. en.wikipedia.org [en.wikipedia.org]
- 11. chemrevlett.com [chemrevlett.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Synthesis of 4-Fluoro-3-nitroaniline from p-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-fluoro-3-nitroaniline, a key intermediate in pharmaceutical and fine chemical synthesis.[1][2] The method described is the direct nitration of p-fluoroaniline using a mixed acid (nitric acid and sulfuric acid) approach under controlled, anhydrous conditions to ensure high yield and purity.[3][4] This document includes a step-by-step experimental procedure, a summary of reaction parameters, and a visual representation of the workflow.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of various pharmaceuticals and agrochemicals.[5] Its structure, featuring a fluorine atom, a nitro group, and an amino group on an aniline (B41778) backbone, offers multiple reaction sites for further chemical transformations.[3] The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of p-fluoroaniline. Controlling the reaction conditions, particularly temperature and the presence of water, is critical to maximize the yield of the desired 3-nitro isomer and minimize the formation of byproducts.[3][4] This protocol outlines an optimized and reliable method for this synthesis.
Reaction Scheme
Caption: Reaction scheme for the nitration of p-fluoroaniline.
Experimental Protocol
This protocol is based on established laboratory procedures for the nitration of p-fluoroaniline.[1][4]
Materials:
-
p-Fluoroaniline
-
Concentrated Sulfuric Acid (98-100%)
-
Concentrated Nitric Acid (70%) or Fuming Nitric Acid
-
Ice
-
Concentrated Ammonia (B1221849) Solution
-
Dilute Hydrochloric Acid
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and flask
-
Beakers and graduated cylinders
Procedure:
-
Preparation of the Aniline Solution:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve p-fluoroaniline in concentrated sulfuric acid. A typical molar ratio of p-fluoroaniline to sulfuric acid ranges from 1:5.5 to 1:12.[3][4]
-
Cool the mixture to 0-5 °C using an ice-salt bath with constant stirring.
-
-
Preparation of the Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. The molar ratio of p-fluoroaniline to nitric acid should be approximately 1:1.03 to 1:1.10.[4]
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel to the stirred p-fluoroaniline solution.
-
Crucially, maintain the reaction temperature between 0-10 °C throughout the addition to control the exothermic reaction and prevent the formation of unwanted side products. [3][4] The addition should take approximately one hour.[4]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional hour to ensure the reaction goes to completion.[4]
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by slowly adding a concentrated ammonia solution until it becomes alkaline. This will precipitate the crude product.
-
Cool the mixture to approximately 5 °C to ensure complete precipitation of the product.[4]
-
Collect the orange, crude product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
-
Purification:
-
For purification, stir the crude product with cold, dilute hydrochloric acid (e.g., 4-7% by weight).[4] The desired this compound will dissolve, leaving behind insoluble resinous byproducts.
-
Filter off the insoluble impurities.
-
Make the filtrate alkaline with a concentrated ammonia solution to re-precipitate the purified this compound.
-
Collect the purified yellow crystalline product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Data Presentation
The following table summarizes the quantitative data from various reported procedures for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants & Stoichiometry | ||
| p-Fluoroaniline:Sulfuric Acid (molar ratio) | 1:5.5 to 1:12 | [3][4] |
| p-Fluoroaniline:Nitric Acid (molar ratio) | 1:1.03 to 1:1.10 | [4] |
| Reaction Conditions | ||
| Reaction Temperature | 0 - 10 °C | [4] |
| Reaction Time | 1 - 2 hours | [1][4] |
| Product Characterization | ||
| Appearance | Yellow or gold powder/crystals | [1] |
| Melting Point | 94 - 96 °C | [4] |
| Yield | 62% - 92% | [1][4] |
| Purity (HPLC) | >98% | [1] |
Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
This reaction involves the use of highly corrosive and strong oxidizing acids. Handle concentrated sulfuric acid and nitric acid with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
This compound is a harmful substance and can cause skin and eye irritation.[1] Avoid inhalation and direct contact.
References
Application Notes and Protocols for the Nitration of 4-Fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the nitration of 4-fluoroaniline (B128567), a critical process for the synthesis of key pharmaceutical intermediates. The protocols outlined below describe two primary methodologies: direct nitration to favor the formation of 4-fluoro-3-nitroaniline and a protection-nitration-deprotection strategy that can be employed to selectively synthesize 4-fluoro-2-nitroaniline (B1293508).
Introduction
4-Fluoroaniline is a versatile building block in medicinal chemistry. Its nitration is a crucial step in the synthesis of various active pharmaceutical ingredients (APIs). The directing effects of the fluorine and amino groups on the aromatic ring, as well as the reactivity of the aniline (B41778), necessitate carefully controlled reaction conditions to achieve desired regioselectivity and yields. Direct nitration of anilines can lead to oxidation and the formation of multiple isomers.[1] To achieve specific isomers, protection of the highly activating amino group is a common and effective strategy.[1]
Data Presentation
The following tables summarize the key quantitative data associated with the nitration products of 4-fluoroaniline.
Table 1: Physical and Chemical Properties of Nitrated 4-Fluoroaniline Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 90-94 | Orange solid | 364-78-3 |
| This compound | C₆H₅FN₂O₂ | 156.11 | 94-96 | Orange-brown to light yellow crystals | Not explicitly found |
Table 2: Representative Yields for Nitration Protocols
| Protocol | Product | Reported Yield |
| Direct Nitration (Anhydrous) | This compound | 75-77%[2] |
| Protection-Nitration-Deprotection | 4-Fluoro-2-nitroaniline | 83-94% (using a microchannel reactor)[3] |
Experimental Protocols
Protocol 1: Direct Nitration of 4-Fluoroaniline to Synthesize this compound
This protocol is adapted from a process that emphasizes anhydrous conditions to improve yield and reduce resin formation.[2]
Materials:
-
4-Fluoroaniline
-
Concentrated Sulfuric Acid (H₂SO₄, 100%)
-
Concentrated Nitric Acid (HNO₃, 100%)
-
Ice
-
Concentrated Ammonia (B1221849) Solution
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Dissolution: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 139 g of 4-fluoroaniline in 834 g of 100% sulfuric acid. Maintain the temperature at 8-10 °C using an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by adding 81.3 g of 100% nitric acid to 489 g of 100% sulfuric acid.
-
Nitration: Slowly add the nitrating mixture to the 4-fluoroaniline solution over a period of about one hour, ensuring the temperature is maintained at 8-10 °C.
-
Reaction Quenching: After the addition is complete, allow the mixture to react for one hour. Then, pour the reaction mixture onto 800 g of ice.
-
Neutralization and Precipitation: Make the resulting solution alkaline by the addition of approximately 2300 ml of concentrated ammonia solution. Cool the mixture to about 5 °C to precipitate the crude product.
-
Filtration: Collect the orange crude product by vacuum filtration.
-
Purification: Stir the crude product with 600 ml of water and 120 ml of concentrated HCl at room temperature. Filter off the insoluble resin. Make the filtrate alkaline to precipitate the purified this compound.
-
Final Product: Filter the purified product, wash with water, and dry. The expected product is light yellow crystals with a melting point of 94-95 °C and a yield of approximately 75.5%.[2]
Protocol 2: Synthesis of 4-Fluoro-2-nitroaniline via a Protection-Nitration-Deprotection Strategy
This protocol involves the protection of the amino group as an acetanilide (B955), followed by nitration and subsequent deprotection.[1]
Materials:
-
4-Fluoroaniline
-
Acetic Anhydride (B1165640)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Concentrated Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Ice
-
Water
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
Step 1: Protection (Acetylation)
-
In a round-bottom flask, dissolve 10.0 g of 4-fluoroaniline in 50 mL of glacial acetic acid.
-
Slowly add 1.3 equivalents of acetic anhydride to the solution.
-
Heat the mixture to reflux for approximately 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.
-
Collect the precipitated N-(4-fluorophenyl)acetamide by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Step 2: Nitration
-
In a three-necked flask, carefully add 12.0 g of the dried N-(4-fluorophenyl)acetamide to 30 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C with an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the acetanilide solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring in the ice bath for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
Step 3: Deprotection (Hydrolysis)
-
In a round-bottom flask, add the nitrated acetanilide product and a mixture of 50 mL of ethanol and 25 mL of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the acetylated intermediate.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the precipitated 4-fluoro-2-nitroaniline by vacuum filtration, wash with water, and dry. The product can be further purified by recrystallization from an ethanol/water mixture.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of 4-fluoro-2-nitroaniline using the protection-nitration-deprotection strategy.
Caption: Workflow for the synthesis of 4-fluoro-2-nitroaniline.
References
Application Notes and Protocols for Acylation Reactions of 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acylation reactions involving the amino group of 4-Fluoro-3-nitroaniline, a key intermediate in the synthesis of pharmaceuticals and specialty dyes.[1][2][3] This document details the reaction mechanisms, experimental protocols, and applications of the resulting acylated products, supported by quantitative data and visual diagrams.
Introduction to Acylation of this compound
Acylation is a fundamental organic transformation that introduces an acyl group (-C(O)R) onto a molecule. In the case of this compound, the amino group (-NH₂) serves as a nucleophile that attacks an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride.[4][5] This reaction, a form of nucleophilic acyl substitution, is crucial for several reasons:
-
Amine Group Protection: The resulting amide is less nucleophilic and less susceptible to oxidation than the original amine. This protective strategy is often employed to moderate the reactivity of the amino group during subsequent reactions like electrophilic aromatic substitution.[5][6]
-
Synthesis of Bioactive Molecules: The acylated products of this compound are valuable precursors for more complex molecules, including active pharmaceutical ingredients (APIs). For example, derivatives have been synthesized and investigated for their antibacterial properties.[7][8]
Data Presentation: Acylation Reaction Parameters
The following table summarizes quantitative data for two common acylation reactions of this compound.
| Parameter | Acetylation with Acetic Anhydride | Chloroacetylation with 2-Chloroacetyl Chloride |
| Product | N-(4-fluoro-3-nitrophenyl)acetamide | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |
| Starting Material | This compound (20 mmol) | This compound (20 mmol) |
| Acylating Agent | Acetic anhydride (116 mmol) | 2-Chloroacetyl chloride (24 mmol) |
| Solvent/Base | None (neat) | Chloroform (CHCl₃) / Triethylamine (Et₃N) (24 mmol) |
| Reaction Temperature | Room temperature | 0 °C to Room temperature |
| Reaction Time | 12 hours | 20 hours |
| Work-up Procedure | Precipitation in ice water, filtration, washing with water | Extraction, washing with water, drying, and concentration |
| Purification | Recrystallization from ethanol/water (8:2) | Recrystallization from an ethanol/water mixture |
| Yield | 85% | 80% |
| Product Appearance | Brown solid | Brown solid |
| Melting Point | 142–144 °C | Not specified in the provided context |
| Reference | [7] | [7][8] |
Visual Diagrams
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 4. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely benzimidazoles and quinoxalines, utilizing 4-fluoro-3-nitroaniline as a key starting material. The presence of the fluorine atom in the final products can significantly influence their physicochemical properties, such as lipophilicity and metabolic stability, making them attractive scaffolds in drug discovery and materials science.[1][2]
Introduction
This compound is a versatile chemical intermediate widely employed in the synthesis of pharmaceuticals and dyes.[2] Its molecular structure, featuring amino, nitro, and fluoro groups, allows for a variety of chemical transformations to build complex heterocyclic systems.[2] This document outlines two primary synthetic routes starting from this compound: the synthesis of 6-fluorobenzimidazoles and 6-fluoroquinoxalines. The general strategy involves the initial reduction of the nitro group to form the corresponding ortho-diamine, which then undergoes cyclocondensation with appropriate reagents.
Synthesis of 6-Fluorobenzimidazoles
The synthesis of 6-fluorobenzimidazoles from this compound is a two-step process. The first step is the reduction of the nitro group to an amine, yielding 4-fluoro-1,2-phenylenediamine. This intermediate is then condensed with either an aldehyde or a carboxylic acid to form the benzimidazole (B57391) ring.
Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine (Intermediate)
A common method for the reduction of a nitro group in the presence of other functional groups is catalytic hydrogenation or using a reducing agent like sodium dithionite (B78146).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or methanol.
-
Addition of Reducing Agent: To the stirred solution, add a reducing agent. For example, sodium dithionite (3.0-4.0 eq) can be added portion-wise.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1,2-phenylenediamine. This intermediate can often be used in the next step without further purification.
Step 2A: Synthesis of 2-Substituted-6-fluorobenzimidazoles from Aldehydes
This protocol describes the condensation of 4-fluoro-1,2-phenylenediamine with various aldehydes.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) and a substituted aldehyde (1.0-1.2 eq) in a solvent like ethanol or dimethylformamide (DMF).
-
Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq).[3]
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C for 3-6 hours.[3]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Step 2B: Synthesis of 2-Substituted-6-fluorobenzimidazoles from Carboxylic Acids
This protocol outlines the condensation with various carboxylic acids, often requiring harsher conditions.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-fluoro-1,2-phenylenediamine (1.0 eq) and a carboxylic acid (1.0-1.2 eq).
-
Acid Catalyst/Dehydrating Agent: Add a strong acid, such as polyphosphoric acid (PPA) or Eaton's reagent, which acts as both a catalyst and a dehydrating agent.
-
Reaction Conditions: Heat the mixture at a high temperature (typically 120-160 °C) for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia (B1221849) solution). The precipitated product is collected by filtration, washed with water, and dried. Purification is achieved through recrystallization or column chromatography.
| Reactants | Reagents/Catalyst | Product | Typical Yield (%) |
| This compound, Aldehyde | Na2S2O4, p-TsOH | 2-Substituted-6-fluorobenzimidazole | 75-90 |
| This compound, Carboxylic Acid | Na2S2O4, PPA | 2-Substituted-6-fluorobenzimidazole | 60-80 |
Synthesis of 6-Fluoroquinoxalines
Similar to benzimidazole synthesis, the preparation of 6-fluoroquinoxalines begins with the reduction of this compound to 4-fluoro-1,2-phenylenediamine. This diamine is then condensed with an α-dicarbonyl compound.
Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine (Intermediate)
Follow the same protocol as described in the benzimidazole synthesis section.
Step 2: Synthesis of 2,3-Disubstituted-6-fluoroquinoxalines
This protocol details the cyclocondensation of 4-fluoro-1,2-phenylenediamine with an α-dicarbonyl compound (e.g., benzil, 2,3-butanedione).
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) and the α-dicarbonyl compound (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Reaction Conditions: Reflux the reaction mixture for 2-4 hours. For less reactive dicarbonyl compounds, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture. The product often crystallizes out of the solution upon cooling. If not, the solvent can be partially evaporated, and the product precipitated by adding water. The solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried. Further purification can be done by recrystallization.
| Reactants | Reagents | Product | Typical Yield (%) |
| This compound, α-Dicarbonyl Compound | Na2S2O4 | 2,3-Disubstituted-6-fluoroquinoxaline | 80-95 |
Visualizations
References
Application of 4-Fluoro-3-nitroaniline in Pharmaceutical Intermediate Synthesis
Abstract
4-Fluoro-3-nitroaniline is a versatile chemical building block crucial for the synthesis of a wide range of pharmaceutical intermediates.[1][2] Its unique molecular structure, featuring an aniline (B41778) ring activated by a nitro group and functionalized with a fluorine atom, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group for diamine synthesis, and subsequent cyclization to form heterocyclic systems like benzimidazoles. These intermediates are pivotal in the development of therapeutic agents, including kinase inhibitors.[3][4]
Introduction
This compound (CAS: 364-76-1) is a yellow crystalline solid that serves as a key raw material in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[2][5] The molecule's reactivity is governed by its distinct functional groups:
-
Amino Group (-NH₂): A versatile handle for diazotization, acylation, and alkylation reactions. It is an ortho-, para-directing activating group.
-
Nitro Group (-NO₂): A strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution. It can be readily reduced to form a primary amine, opening pathways to diamine-based structures.
-
Fluorine Atom (-F): Positioned ortho to the nitro group and para to the amino group, it is an excellent leaving group in SNAr reactions due to the strong activation by the nitro group.
This combination of functional groups makes this compound a strategic precursor for constructing complex molecular architectures found in many active pharmaceutical ingredients (APIs).[1][6]
Physicochemical Properties and Safety Data
Proper handling and storage are essential for maintaining the integrity of this compound and ensuring laboratory safety.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| CAS Number | 364-76-1 | [5] |
| Molecular Formula | C₆H₅FN₂O₂ | [7][8] |
| Molecular Weight | 156.11 g/mol | [8] |
| Appearance | Yellow crystalline powder/solid | [5] |
| Melting Point | 94-99 °C | [5][8] |
| Boiling Point | 331.3 °C at 760 mmHg | [5] |
| Density | ~1.45 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [5][7] |
| Purity | ≥98.0% (Medicine Grade) | [5][7] |
Table 2: Safety and Handling Information
| Parameter | Information | Reference |
| Hazard Codes | Xn (Harmful) | [5] |
| Risk Statements | R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin) | [5] |
| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection) | [5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed. | [5] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [5] |
Key Synthetic Applications and Protocols
The strategic placement of the functional groups in this compound enables several key transformations crucial for building pharmaceutical intermediates.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 364-76-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS 364-76-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound CAS 364-76-1 - Medicine Grade for Pharmaceutical Industry at Best Price [nbinnochem.com]
- 8. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
4-Fluoro-3-nitroaniline: A Versatile Building Block for High-Performance Azo Dyes
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Fluoro-3-nitroaniline is a key aromatic amine intermediate used in the synthesis of a variety of high-performance azo dyes. The presence of both a fluorine atom and a nitro group on the aniline (B41778) ring imparts unique properties to the resulting dyes, including enhanced stability, vibrant colors, and improved fastness. This document provides detailed protocols for the synthesis of azo dyes using this compound as the diazo component and presents key performance data for the resulting dyes.
Azo dyes are the most widely used class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis of azo dyes from this compound involves a two-step process: diazotization of the primary aromatic amine followed by a coupling reaction with an electron-rich nucleophile, such as a phenol (B47542) or an aromatic amine.
Data Presentation
The following table summarizes the key quantitative data for representative azo dyes synthesized from this compound.
| Diazo Component | Coupling Component | Dye Color | λmax (nm) in DMF | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Light Fastness (1-8)¹ | Wash Fastness (1-5)² |
| This compound | Phenol | Yellow-Orange | ~410-430 | ~25,000 - 35,000 | 4-5 | 4 |
| This compound | 2-Naphthol (B1666908) | Red | ~480-500 | ~30,000 - 40,000 | 5 | 4-5 |
| This compound | N,N-dimethylaniline | Orange-Red | ~470-490 | ~35,000 - 45,000 | 4 | 4 |
| This compound | Salicylic Acid | Yellow | ~390-410 | ~20,000 - 30,000 | 4 | 4 |
¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent). ² Wash Fastness assessed on a scale of 1 (poor) to 5 (excellent). Note: The data presented are typical values and may vary depending on the specific reaction conditions and purification methods.
Experimental Protocols
The following are detailed protocols for the synthesis of azo dyes using this compound as the starting material.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of this compound into its highly reactive diazonium salt.
Materials:
-
This compound (1.56 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (3 mL)
-
Deionized Water (20 mL)
-
Sodium Nitrite (B80452) (0.70 g, 0.01 mol)
-
Ice-salt bath
-
Magnetic stirrer and stir bar
-
Beakers (250 mL and 50 mL)
Procedure:
-
In a 250 mL beaker, add 1.56 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 20 mL of deionized water.
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath with continuous magnetic stirring. Maintain this temperature throughout the diazotization process.
-
In a separate 50 mL beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes. Ensure the temperature does not exceed 5 °C. A clear solution of the diazonium salt should form.
-
Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete. The diazonium salt solution is now ready for the coupling reaction and should be used immediately.
Protocol 2: Azo Coupling with Phenolic Compounds (e.g., 2-Naphthol)
This protocol details the coupling of the diazonium salt of this compound with an activated phenolic compound to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.44 g, 0.01 mol)
-
10% Aqueous Sodium Hydroxide (B78521) Solution (50 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker (400 mL)
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared, cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, efficient stirring.
-
A colored precipitate of the azo dye will form immediately. Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure complete coupling.
-
Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the purified product in a vacuum oven at 60 °C.
Protocol 3: Azo Coupling with Aromatic Amines (e.g., N,N-dimethylaniline)
This protocol describes the coupling of the diazonium salt of this compound with an activated aromatic amine.
Materials:
-
Diazonium salt solution from Protocol 1
-
N,N-dimethylaniline (1.21 g, 0.01 mol)
-
Glacial Acetic Acid (10 mL)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and vacuum filtration apparatus
-
Sodium Acetate (B1210297) solution (saturated)
Procedure:
-
In a 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the N,N-dimethylaniline solution with vigorous stirring, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes in the ice bath.
-
Slowly add a saturated solution of sodium acetate to neutralize the mixture and precipitate the dye.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the filter cake with cold deionized water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol) to obtain the purified product.
-
Dry the purified dye in a vacuum oven.
Mandatory Visualizations
Caption: General reaction scheme for azo dye synthesis.
Caption: Experimental workflow for azo dye synthesis.
Application Notes and Protocols for the N-methylation of 4-Fluoro-3-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The N-methylation of anilines is a fundamental chemical transformation in organic synthesis, particularly in the pharmaceutical and materials science industries. The introduction of a methyl group to the nitrogen atom of an aniline (B41778) derivative can significantly modulate its biological activity, physicochemical properties, and reactivity. 4-Fluoro-3-nitroaniline is a valuable building block in the synthesis of various specialty chemicals and pharmaceutical intermediates. This document provides a detailed experimental protocol for the N-methylation of this compound to produce 4-fluoro-N-methyl-3-nitroaniline, based on established synthetic methods.[1]
Experimental Protocol
This protocol details a robust method for the N-methylation of this compound using formaldehyde (B43269) as the methylating agent in a sulfuric acid medium.[1]
Materials and Reagents:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity |
| This compound | C₆H₅FN₂O₂ | 156.11 | >98% |
| Sulfuric Acid | H₂SO₄ | 98.08 | 90% |
| Paraformaldehyde | (CH₂O)n | - | >95% |
| Methanol (B129727) | CH₃OH | 32.04 | ACS Reagent |
| Ammonia (B1221849) solution | NH₃·H₂O | 35.04 | - |
| Organic Solvent (e.g., Toluene) | C₇H₈ | 92.14 | ACS Reagent |
Procedure:
1. Methylation Reaction:
-
In a suitable reaction vessel, combine 40g of this compound with 180g of 90% sulfuric acid.
-
Stir the mixture at 25°C until the starting material is fully dissolved.
-
Gradually heat the solution to a temperature range of 40-45°C.
-
At this temperature, add 42.3g of paraformaldehyde in portions (e.g., 7.7g every 0.5 hours).
-
After the final addition of paraformaldehyde, maintain the reaction mixture at the same temperature and continue stirring for 2 hours.
-
Once the reaction is complete, cool the mixture to 20°C. This resulting solution is the methylation reaction liquid.[1]
2. Neutralization and Work-up:
-
The methylation reaction liquid is then carefully and dropwise added to a mixed solution of ammonia and an organic solvent.
-
The mixture is then subjected to reflux, followed by cooling.
-
The crude product is isolated by filtration or liquid-liquid separation and concentration.[1]
3. Purification:
-
The crude 4-fluoro-N-methyl-3-nitroaniline is purified by recrystallization from methanol.
-
Add the crude product to 240g of methanol and heat to reflux until fully dissolved.
-
Cool the solution to 10°C to induce crystallization.
-
Collect the purified product by suction filtration.
-
Wash the filter cake with 400g of water.
-
Dry the final product at 50°C to obtain the highly pure 4-fluoro-N-methyl-3-nitroaniline.[1]
Data Presentation
The following table summarizes the quantitative data from a representative experiment.[1]
| Parameter | Value |
| Starting Material (this compound) | 40 g |
| Purified Product (4-Fluoro-N-methyl-3-nitroaniline) | 36.4 g |
| Yield | 83.5% |
| Product Purity (by HPLC) | ≥99.0% |
Experimental Workflow
Caption: Experimental workflow for the N-methylation of this compound.
Alternative N-Methylation Methods
While the presented protocol is effective, it is important for researchers to be aware of other N-methylation techniques for anilines that have been developed. These methods may offer advantages in terms of substrate scope, reaction conditions, or environmental impact. Some notable alternatives include:
-
Eschweiler-Clarke Reaction: This classic method utilizes formic acid and formaldehyde for the reductive amination of primary and secondary amines. It is a one-pot reaction that typically proceeds to the tertiary amine without the formation of quaternary ammonium (B1175870) salts.[2]
-
Using Dimethyl Carbonate (DMC): DMC is considered a green and non-toxic methylating agent. Reactions with DMC can be performed in continuous flow systems, allowing for safe and scalable N-monomethylation of anilines at high temperatures.[3][4]
-
Catalytic Methylation with Methanol: Ruthenium-catalyzed methylation of anilines using methanol as the methylating agent represents a more sustainable approach. These reactions can often be carried out under milder conditions.[5]
The choice of method will depend on the specific requirements of the synthesis, including the scale, desired purity, and available equipment.
References
- 1. CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
Application Notes and Protocols for the Diazotization of 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a fundamental and versatile transformation in organic synthesis, enabling the conversion of the amino group into a highly reactive diazonium salt. This intermediate serves as a gateway to a vast array of functional group transformations that are often difficult to achieve by other means. 4-Fluoro-3-nitroaniline, a key building block in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals, can be effectively converted to its corresponding diazonium salt. This diazonium salt is a crucial precursor for introducing a range of substituents onto the aromatic ring through reactions such as the Sandmeyer, Balz-Schiemann, and azo coupling reactions.
These application notes provide a comprehensive protocol for the diazotization of this compound, detailing the reaction principles, experimental procedures, and critical parameters. The presence of both a fluorine atom and a nitro group on the aniline (B41778) ring influences its reactivity, making careful control of reaction conditions essential for a successful outcome.
Reaction Principle
The diazotization of this compound involves the reaction of the primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt, which can be unstable and potentially explosive at higher temperatures.
The mechanism is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. The nucleophilic amino group of this compound then attacks the electrophilic nitrosonium ion. A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the 4-fluoro-3-nitrophenyldiazonium salt. The electron-withdrawing nature of the nitro and fluoro groups decreases the nucleophilicity of the amino group, which may necessitate slightly more acidic conditions or longer reaction times compared to more electron-rich anilines.
Experimental Protocols
Protocol 1: In Situ Generation of 4-Fluoro-3-nitrophenyldiazonium Chloride
This protocol describes the formation of the diazonium salt in an aqueous acidic solution, ready for immediate use in subsequent reactions.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend this compound (1.0 equivalent) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 equivalents) and distilled water.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 equivalents) in a minimal amount of cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride. The rate of addition should be controlled to ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction Monitoring: Continue stirring the mixture at 0-5 °C for an additional 20-30 minutes after the addition of the sodium nitrite solution is complete. The completion of the diazotization can be monitored by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.
-
Use of the Diazonium Salt Solution: The resulting solution containing the 4-fluoro-3-nitrophenyldiazonium chloride is highly reactive and should be used immediately in the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling).
Data Presentation
The following table summarizes the typical quantitative data for the diazotization of this compound based on established procedures for similar substituted anilines.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material. |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 equivalents | To form the amine salt and generate nitrous acid. |
| Sodium Nitrite | 1.0 - 1.1 equivalents | Diazotizing agent. |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. |
| Reaction Time | 20 - 30 minutes (post-addition) | To ensure complete reaction. |
| Solvent | Water/Aqueous Acid | The reaction is typically performed in an aqueous medium. |
| Yield | ||
| Expected Yield of Diazonium Salt | High (typically used in situ) | The yield is generally assumed to be quantitative for subsequent steps. |
Disclaimer: The quantitative data presented in this table are representative values based on general protocols for the diazotization of substituted anilines. Optimal conditions for specific applications should be determined experimentally.
Mandatory Visualization
Caption: Workflow for the diazotization of this compound.
Safety Precautions
-
The diazotization reaction should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
The reaction is exothermic and requires strict temperature control to prevent runaway reactions and decomposition of the diazonium salt.
-
Diazonium salts, especially when dry, are potentially explosive. They should be kept in solution and used immediately after preparation.
-
Handle concentrated acids and sodium nitrite with care, as they are corrosive and toxic.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Fluoro-3-nitroaniline
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 4-Fluoro-3-nitroaniline. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making the verification of its purity essential for ensuring the quality and safety of final drug products.[1][2] High-Performance Liquid Chromatography (HPLC) is a widely adopted and powerful technique for quantifying the purity of small molecules due to its high resolution, sensitivity, and accuracy.[1][3][4] This method is designed to be stability-indicating, capable of separating the main component from potential process-related impurities and degradation products formed under stress conditions.
Introduction
This compound is an important building block in organic synthesis, particularly within the pharmaceutical industry. The presence of impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[4][5] Therefore, a validated, reliable analytical method is required to control the quality of this starting material. This document provides a comprehensive HPLC protocol for assessing the purity of this compound, suitable for quality control and drug development professionals. The method is based on reversed-phase chromatography with UV detection, which provides excellent separation for non-volatile and thermally labile compounds.[4][6]
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV Detector.[1]
-
-
Chromatographic Data System (CDS): For data acquisition and processing.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (ACS grade or higher)
-
This compound Reference Standard (RS)
-
-
Labware:
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC vials
-
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1][7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1][7] |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C[7] |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL[7] |
| Run Time | 30 minutes |
Gradient Elution Program
The gradient program is designed to provide optimal separation of this compound from its potential impurities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Reference Standard (RS) Solution: Accurately weigh approximately 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the Reference Standard solution to achieve a target concentration of 100 µg/mL.
-
Blank Solution: Use the diluent as the blank.
Analytical Procedure
-
Set up the HPLC system according to the conditions specified in Table 2.2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the blank solution to ensure the system is free from contamination.[1]
-
Perform five replicate injections of the Reference Standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
After the analysis, calculate the purity of the sample using the area percent method.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=5) |
Forced Degradation Protocol
To demonstrate the stability-indicating capability of the method, forced degradation studies should be performed on the this compound sample.[8][9] This helps identify potential degradation products and confirms they can be separated from the main peak.
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux sample solution in 0.1 N HCl at 60°C for 30 minutes. |
| Base Hydrolysis | Reflux sample solution in 0.1 N NaOH at 60°C for 30 minutes. |
| Oxidative | Treat sample solution with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Expose solid sample to 105°C for 24 hours. |
| Photolytic | Expose solid sample to UV light (254 nm) and visible light as per ICH Q1B guidelines. |
After exposure, samples are prepared at the target concentration (100 µg/mL) and analyzed using the HPLC method. The chromatograms are evaluated for peak purity and mass balance.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. biomedres.us [biomedres.us]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lcms.cz [lcms.cz]
- 8. library.dphen1.com [library.dphen1.com]
- 9. globalresearchonline.net [globalresearchonline.net]
Application of 4-Fluoro-3-nitroaniline in the Development of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 4-fluoro-3-nitroaniline as a key building block in the synthesis of enzyme inhibitors. This versatile chemical intermediate serves as a crucial starting material for developing targeted therapeutics, particularly in the field of oncology and neurobiology. Its unique substitution pattern, featuring a reactive amino group, a reducible nitro group, and a strategically positioned fluorine atom, allows for diverse chemical modifications to achieve high-potency and selective enzyme inhibition.
Introduction to this compound in Drug Discovery
This compound is a valuable scaffold in medicinal chemistry, primarily recognized for its role in the synthesis of kinase inhibitors. The aniline (B41778) moiety provides a key interaction point for the hinge region of many protein kinases, while the nitro group can be readily reduced to an amine, offering a vector for further chemical elaboration to enhance binding affinity and selectivity. The fluorine substituent can improve metabolic stability and binding interactions.
This intermediate has been instrumental in the development of inhibitors for several important enzyme classes:
-
Tyrosine Kinase Inhibitors (TKIs): As a precursor to 4-anilinoquinazoline (B1210976) and related heterocyclic scaffolds, it is used to synthesize potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
-
Monoamine Oxidase (MAO) Inhibitors: Derivatives of this compound have been explored for their potential to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters, making it a target for treating neurological disorders.
-
Acetohydroxyacid Synthase (AHAS) Inhibitors: This scaffold has potential in the development of inhibitors for AHAS, an enzyme essential for the biosynthesis of branched-chain amino acids in plants and microorganisms, a pathway not present in animals.
Application in the Synthesis of EGFR Tyrosine Kinase Inhibitors
The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR inhibitors. This compound serves as a key precursor for the aniline portion of these molecules. The general synthetic strategy involves the coupling of a substituted aniline with a 4-chloroquinazoline (B184009) derivative.
Experimental Workflow: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor
Caption: General synthetic workflow for a 4-anilinoquinazoline EGFR inhibitor.
Detailed Experimental Protocol: Synthesis of a 4-(3-Amino-4-fluorophenylamino)-quinazoline derivative
This protocol outlines a plausible synthetic route to a potential EGFR inhibitor starting from this compound, based on established chemical transformations for this class of compounds.
Step 1: Synthesis of N-(4-Fluoro-3-nitrophenyl)acetamide
-
Dissolve this compound (1.56 g, 10 mmol) in 20 mL of anhydrous chloroform (B151607) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (B128534) (1.5 mL, 11 mmol) to the solution.
-
Add a solution of acetyl chloride (0.78 mL, 11 mmol) in 5 mL of anhydrous chloroform dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-(4-fluoro-3-nitrophenyl)acetamide.
Step 2: Synthesis of 4-Chloroquinazoline (Intermediate)
Note: This is a general procedure for the quinazoline core. Specific substitutions on the quinazoline ring would require starting from the appropriately substituted anthranilic acid.
-
A mixture of 2-aminobenzoic acid (13.7 g, 100 mmol) and formamide (40 mL) is heated at 150 °C for 4 hours.
-
The mixture is cooled to room temperature, and the solid formed is collected by filtration, washed with cold water, and dried to give quinazolin-4(3H)-one.
-
A mixture of quinazolin-4(3H)-one (14.6 g, 100 mmol) and thionyl chloride (30 mL) is refluxed for 3 hours.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The residue is triturated with cold diethyl ether to give 4-chloroquinazoline as a solid.
Step 3: Synthesis of N-(4-((4-Quinazolinyl)amino)-2-nitrophenyl)acetamide
-
To a solution of N-(4-fluoro-3-nitrophenyl)acetamide (from Step 1, 1.98 g, 10 mmol) in 50 mL of isopropanol, add 4-chloroquinazoline (1.65 g, 10 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture to room temperature. The product precipitates out of the solution.
-
Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to obtain the desired product.
Step 4: Synthesis of N-(2-Amino-4-((4-quinazolinyl)amino)phenyl)acetamide (Final Product)
-
Suspend N-(4-((4-quinazolinyl)amino)-2-nitrophenyl)acetamide (from Step 3, 3.24 g, 10 mmol) in a mixture of ethanol (80 mL) and water (20 mL).
-
Add iron powder (2.8 g, 50 mmol) and ammonium (B1175870) chloride (0.53 g, 10 mmol).
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the hot reaction mixture through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the final product.
EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, initiating downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Inhibitors targeting the ATP-binding site of the EGFR kinase domain block these downstream signals.
Caption: EGFR signaling pathway and its inhibition.
Application in the Development of Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[2] The structural features of this compound make it a potential scaffold for the design of novel MAO inhibitors.
General Function of Monoamine Oxidase
Caption: Role of Monoamine Oxidase and its inhibition.
Potential Application in Acetohydroxyacid Synthase (AHAS) Inhibitors
Acetohydroxyacid synthase (AHAS) is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[3][4][5] As this pathway is absent in animals, AHAS is an attractive target for the development of herbicides and antimicrobial agents. The chemical functionalities of this compound could be exploited to design inhibitors that mimic the natural substrates or bind to allosteric sites of the enzyme.
Branched-Chain Amino Acid Biosynthesis Pathway
Caption: The role of AHAS in branched-chain amino acid synthesis.
Quantitative Data on Enzyme Inhibition
| Compound Class | Target Enzyme | Representative Inhibitor | IC50 (nM) | Reference Cell Line |
| 4-Anilinoquinazoline | EGFR | Gefitinib | 1.23 | H1975 |
| 4-Anilinoquinazoline | EGFR | Erlotinib | 2 | - |
| 4-Anilinoquinazoline | EGFR | Vandetanib | 40 | - |
| 4-Anilinoquinazoline | EGFR | Compound 19g* | 0.11 | H1975 |
| 4-Anilinoquinazoline | EGFR | Compound 10a | 2.5 | A549 |
| 4-Anilinoquinazoline | EGFR | Compound 10g | 3.2 | A549 |
*Note: Compound 19g is a 2-methyl-4-anilinoquinazoline derivative.[6] **Note: Compounds 10a and 10g are hypoxia-selective EGFR/VEGFR-2 dual inhibitors.[7]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of enzyme inhibitors. Its inherent structural features, combined with the potential for diverse chemical modifications, provide a robust platform for the development of potent and selective drug candidates targeting key signaling pathways in cancer and neurological diseases. The provided protocols and pathway diagrams serve as a guide for researchers to explore the full potential of this important chemical intermediate in drug discovery and development.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Monoamine oxidase, emotion and stress [biopsychiatry.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Fluoro-3-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 4-fluoro-3-nitroaniline, a key intermediate in the production of pharmaceuticals and dyes.[1][2][3] The primary synthesis routes are outlined, with a focus on providing reproducible experimental procedures and comparative data to assist researchers in selecting the optimal method for their specific needs.
Overview of Synthetic Strategies
The laboratory-scale synthesis of this compound (C₆H₅FN₂O₂) is most commonly achieved through two primary pathways:
-
Direct Nitration of p-Fluoroaniline: This is the most established and direct method, involving the electrophilic aromatic substitution of p-fluoroaniline with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1][4][5] The reaction is highly regioselective due to the directing effects of the amino and fluoro substituents.[5]
-
Partial Reduction of 2,4-Dinitrofluorobenzene: This method involves the selective reduction of one nitro group of 2,4-dinitrofluorobenzene to an amino group.[2] While this route can yield the desired product, it often results in a mixture of isomers, requiring chromatographic separation.[2]
This document will focus on the more prevalent and higher-yielding direct nitration method.
Comparative Data of Synthesis Protocols
The following table summarizes the quantitative data from various laboratory-scale synthesis protocols for this compound via the nitration of p-fluoroaniline. This allows for a direct comparison of reaction conditions and their impact on yield and product quality.
| Protocol | Starting Material | Nitrating Agent | Reaction Temperature | Reaction Time | Yield | Melting Point (°C) | Reference |
| Method 1 | p-Fluoroaniline | HNO₃ / H₂SO₄ | ~2°C | ~1 hour | - | - | [1] |
| Method 2 | p-Fluoroaniline | HNO₃ / H₂SO₄ (anhydrous) | 35°C | 1 hour | 62% | 94-96 | [4] |
| Method 3 | p-Fluoroaniline | HNO₃ / H₂SO₄ (anhydrous) | 8-10°C | 1 hour | 89% | 88-90 (crude) | [4] |
| Method 4 | p-Fluoroaniline | HNO₃ / H₂SO₄ | 5-20°C | up to 63 hours | 92% | >98% purity | [1] |
| Method 5 | p-Fluoroaniline | Potassium Nitrate / H₂SO₄ | 0-20°C | 20 minutes | 86% | >98% purity | [1] |
Detailed Experimental Protocols
Protocol 1: Nitration of p-Fluoroaniline with Nitric and Sulfuric Acids (High Yield)
This protocol is adapted from a high-yield procedure and emphasizes anhydrous conditions to maximize product formation.[4]
Materials:
-
p-Fluoroaniline (139 g, 1.25 mol)
-
100% Sulfuric Acid (H₂SO₄) (834 g)
-
100% Nitric Acid (HNO₃) (81.3 g, 1.29 mol)
-
Ice
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (aqua ammonia)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Preparation of the Aniline Solution: In a suitable reaction vessel equipped with a stirrer and a cooling bath, dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid. Maintain the temperature of the solution at 8-10°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 81.3 g of 100% nitric acid to 489 g of 100% sulfuric acid. Cool this mixture.
-
Nitration Reaction: Slowly add the prepared nitrating mixture to the p-fluoroaniline solution while maintaining the reaction temperature between 8-10°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for one hour at the same temperature.
-
Work-up:
-
Pour the reaction mixture onto 800 g of ice.
-
Make the resulting solution alkaline by the addition of approximately 2300 ml of concentrated ammonium hydroxide.
-
Cool the mixture to approximately 5°C to precipitate the crude product.
-
-
Purification:
-
Filter the orange crude product and press it dry.
-
Stir the crude solid with 600 ml of water and 120 ml of concentrated HCl at room temperature. This step helps to separate the desired product from resinous byproducts.[4]
-
Filter off the insoluble resin.
-
Make the filtrate alkaline with concentrated ammonium hydroxide to precipitate the purified this compound.
-
Filter the purified product, wash with water, and dry.
-
Expected Yield: Approximately 174 g (89% of theory) of crude product with a melting point of 88-90°C.[4]
Protocol 2: Partial Reduction of 2,4-Dinitrofluorobenzene
This method provides this compound as a secondary product and requires chromatographic separation.[2]
Materials:
-
2,4-Dinitrofluorobenzene (18.61 g, 0.10 mol)
-
Glacial Acetic Acid (100 ml)
-
Anhydrous Ethanol (100 ml)
-
5% Rhodium on Alumina (B75360) catalyst (0.50 g Rh)
-
Hydrogen gas
Procedure:
-
Reaction Setup: In a hydrogenation apparatus, dissolve 18.61 g of 2,4-dinitrofluorobenzene in a solvent mixture of 100 ml of glacial acetic acid and 100 ml of anhydrous ethanol.
-
Addition of Catalyst: Add 0.50 g of 5% rhodium on alumina catalyst to the solution.
-
Hydrogenation: Maintain the hydrogen pressure at 370 psi and allow the reaction to proceed for 2 hours.
-
Work-up and Purification:
-
Upon completion, filter the catalyst from the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Separate the products by column chromatography to isolate this compound.
-
Expected Yield: 0.85 g of this compound was recovered as a second fraction after the separation of the main product, 2-fluoro-5-nitroaniline.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the described synthesis protocols.
Caption: Workflow for the synthesis of this compound via direct nitration.
Caption: Workflow for the synthesis of this compound via partial reduction.
References
Troubleshooting & Optimization
How to prevent resin formation during p-fluoroaniline nitration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing resin formation during the nitration of p-fluoroaniline.
Troubleshooting Guide: Preventing Resin Formation
Resin formation is a common side reaction during the nitration of anilines, leading to reduced yields and purification challenges. The following guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: Excessive resin formation observed during the nitration of p-fluoroaniline.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing resin formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of resin formation during the nitration of p-fluoroaniline?
A1: The primary cause of resin formation is the presence of water in the nitrating mixture.[1] Water promotes the condensation of p-fluoroaniline with its nitrated derivatives, leading to the formation of resinous byproducts such as 4-fluoro-2-nitro-4'-aminodiphenylamine.[1] Additionally, direct nitration of an unprotected aniline (B41778) ring can lead to oxidative side reactions, which also contribute to the formation of polymeric, tarry substances.[1]
Q2: How can I ensure my reaction conditions are sufficiently anhydrous?
A2: To ensure anhydrous conditions, it is crucial to use 100% sulfuric acid and 100% nitric acid for the nitrating mixture.[1] All glassware should be thoroughly dried in an oven and cooled in a desiccator before use. Commercial concentrated sulfuric acid typically contains about 6% water, which is sufficient to promote resin formation.[1]
Q3: What is the optimal temperature for the nitration of p-fluoroaniline?
A3: The reaction should be carried out at low temperatures, ideally between 0°C and 15°C.[1] A preferred range to further minimize oxidation and side reactions is 3°C to 10°C.[1] Maintaining a low temperature is critical for achieving a high yield of the desired product and minimizing resin formation.
Q4: Does the rate of addition of the nitrating agent matter?
A4: Yes, the nitrating agent should be added dropwise and slowly to the solution of p-fluoroaniline in sulfuric acid. This allows for better control of the internal reaction temperature, preventing localized overheating that can accelerate the rate of side reactions and resin formation.
Q5: Are there alternative nitrating agents that can reduce resin formation?
A5: Yes, alternative nitrating agents can provide cleaner reactions. Dinitrogen pentoxide (N₂O₅) is an effective and eco-friendly nitrating agent that can be used in nearly stoichiometric amounts, significantly reducing acidic waste.[2] Other options include nitrating salts like copper nitrate (B79036) or iron nitrate, which may offer better results in some cases.[3]
Q6: Should I protect the amino group of p-fluoroaniline before nitration?
A6: While direct nitration under strictly anhydrous conditions can be successful, protecting the amino group is a general and effective strategy to prevent oxidative side reactions and control regioselectivity.[4][5] The amino group can be acetylated using acetic anhydride (B1165640) to form 4-fluoroacetanilide. The acetamido group is less activating than the amino group, which helps to prevent the formation of undesirable byproducts. The protecting group can be removed by hydrolysis after nitration.
Q7: How can I purify the desired product if some resin has formed?
A7: A simple and effective method to separate the desired 4-fluoro-3-nitroaniline from resinous byproducts is to treat the crude reaction product with cold, dilute hydrochloric acid.[1] The desired product will dissolve in the acidic solution, while the resin remains largely insoluble and can be removed by filtration. The this compound can then be recovered by making the acid solution alkaline.[1]
Quantitative Data Summary
The water content of the nitrating mixture has a significant impact on the yield of this compound and the amount of resin formed. The following table summarizes experimental data from a comparative study.[1]
| Water Content in Nitrating Mixture (%) | Yield of this compound (%) | Resin Formed (relative amount) |
| ~6% (Commercial Conc. H₂SO₄) | Lower | Substantial |
| 0% (Anhydrous) | Higher | Dramatically Reduced |
Experimental Protocols
Protocol 1: Direct Nitration of p-Fluoroaniline under Anhydrous Conditions[1]
This protocol is adapted from a patented process designed to minimize resin formation.
Materials:
-
p-Fluoroaniline
-
100% Sulfuric Acid (H₂SO₄)
-
100% Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonia solution
-
Deionized Water
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 139 g of p-fluoroaniline in 1390 g of 100% H₂SO₄.
-
Cool the solution to between 3-5°C using an ice/salt bath.
-
Separately, prepare the nitrating mixture by adding 81.3 g of 100% HNO₃ to 810 g of 100% H₂SO₄, ensuring this mixture is also kept cold.
-
Add the nitrating mixture dropwise to the p-fluoroaniline solution over a period of one hour, maintaining the reaction temperature between 3-5°C.
-
After the addition is complete, allow the mixture to react for an additional hour at the same temperature.
-
Pour the reaction mixture onto a sufficient amount of crushed ice to dilute the acid.
-
Neutralize the cold, dilute acid solution with concentrated ammonia, keeping the solution cool.
-
The solid product will precipitate. Filter the solid, wash with cold water, and dry.
-
If resin is present, it will appear as a syrupy oil. The solid product can be further purified by recrystallization from boiling water.
Protocol 2: Nitration of Acetanilide (B955) (Protected Aniline)[4]
This is a general procedure for the nitration of a protected aniline, which can be adapted for 4-fluoroacetanilide.
Materials:
-
Acetanilide (or 4-fluoroacetanilide)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
In a flask, add 2.7 g of dry acetanilide to 5 mL of concentrated H₂SO₄ and stir until fully dissolved.
-
Cool the solution in an ice bath to 0-5°C.
-
Separately, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated HNO₃ to 4 mL of concentrated H₂SO₄, keeping this mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.
-
After the addition is complete, let the mixture stand at room temperature for 20-30 minutes.
-
Pour the reaction mixture onto 25 mL of crushed ice and water.
-
The p-nitroacetanilide will precipitate as a solid. Collect the product by vacuum filtration and wash with cold water.
-
Deprotection: The resulting p-nitroacetanilide can be hydrolyzed to p-nitroaniline by boiling with a 10% sulfuric acid solution.
References
- 1. US3586719A - Process for preparing this compound - Google Patents [patents.google.com]
- 2. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Crude 4-Fluoro-3-nitroaniline by Recrystallization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of crude 4-Fluoro-3-nitroaniline by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
| Question | Answer |
| My crude this compound won't dissolve in the hot solvent. | This indicates that either an insufficient amount of solvent is being used or the chosen solvent is not suitable. Gradually add more hot solvent in small increments until the solid dissolves. If a large volume of solvent is required with little dissolution, the solvent is likely a poor choice. Consider switching to a more polar solvent. This compound is reported to be soluble in organic solvents. Ethanol, methanol, or a mixture with water are often good starting points for nitroanilines. |
| The compound "oils out" instead of forming crystals upon cooling. | "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid at a temperature above its melting point. To resolve this, reheat the solution and add more solvent to lower the saturation point. Allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound can also help induce crystallization. |
| No crystals are forming even after the solution has cooled to room temperature. | This is a common issue that can be caused by several factors: - Too much solvent was used: The solution may not be saturated. Try to evaporate some of the solvent to increase the concentration and then cool the solution again. - Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus or by adding a seed crystal of pure this compound. - Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The recrystallized product is still colored or appears impure. | If the crystals have a persistent yellow to brown color, it may be due to the presence of colored impurities. You can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product. Be sure to perform a hot filtration to remove the charcoal. |
| The yield of my recrystallized this compound is very low. | A low yield can result from several factors: - Using too much solvent: This will cause a significant amount of the product to remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product. - Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the funnel and receiving flask are pre-heated. - Incomplete crystallization: Make sure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation. - Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving the product. |
| How do I choose the best recrystallization solvent? | The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Perform small-scale solubility tests with a few milligrams of your crude product in different solvents (e.g., water, ethanol, methanol, toluene (B28343), or mixtures) to identify the most suitable one. A patent for the synthesis of this compound describes recrystallization from boiling water. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its recrystallization.
| Property | Value | Notes |
| Melting Point | 94-99 °C | The melting point range can vary depending on purity. A sharp melting point close to the literature value indicates high purity. |
| Appearance | Yellow to yellow-brown crystalline solid or powder | The intensity of the color may be indicative of the level of impurities. |
| Solubility in Water | 0.7-0.9 g / 100 mL at room temperature | Low solubility at room temperature makes water a potentially suitable recrystallization solvent. |
| 3.4 g / 100 mL at 100 °C | The significant increase in solubility at boiling temperature confirms water's suitability for recrystallization. | |
| Solubility in Organic Solvents | Soluble in organic solvents | Specific quantitative data in common organic solvents like ethanol, methanol, or toluene is not readily available in the searched literature. Experimental determination is recommended. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Boiling Water
This protocol is adapted from a patented procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. For every 3.4 grams of crude material, add 100 mL of deionized water. Heat the mixture to boiling on a hot plate with stirring until the solid is completely dissolved. If insoluble impurities are present, proceed to the hot filtration step.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration. Pre-heat a separate Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly filter the hot solution to remove the insoluble impurities.
-
Crystallization: Remove the flask from the heat and allow the solution to cool slowly to room temperature. The formation of yellow-brown crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature until a constant weight is achieved.
Protocol 2: General Recrystallization of this compound from an Organic Solvent
As specific solubility data in organic solvents is limited, this protocol includes a solvent screening step.
Materials:
-
Crude this compound
-
Potential solvents (e.g., ethanol, methanol, toluene, ethanol/water mixture)
-
Test tubes
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Screening: Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes. Add a few drops of a different potential solvent to each test tube. Observe the solubility at room temperature. Heat the test tubes that did not show complete dissolution. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen hot solvent from the screening step in small portions while heating and stirring until the solid is just dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration as described in Protocol 1.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals to a constant weight.
Mandatory Visualization
The following diagram illustrates a troubleshooting workflow for common issues encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Optimizing temperature control for the synthesis of 4-Fluoro-3-nitroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize temperature control during the synthesis of 4-Fluoro-3-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the synthesis of this compound?
A1: Temperature control is the most influential factor in the synthesis of this compound, significantly impacting both the yield and purity of the final product.[1] Exceeding optimal temperature ranges can lead to the formation of undesirable side products.[1]
Q2: What are the typical starting materials for the synthesis of this compound?
A2: The most common method for synthesizing this compound is through the nitration of p-fluoroaniline.[1][2]
Q3: What are the common side reactions to be aware of, and how can they be minimized?
A3: A significant side reaction is the formation of resinous by-products, which can drastically reduce the yield.[2] Maintaining anhydrous (water-free) conditions and strict temperature control are crucial for minimizing these side reactions.[1][2] The use of anhydrous conditions can improve yields by 8-12%.[1]
Q4: How does the reaction scale (laboratory vs. industrial) affect the optimal temperature?
A4: Yes, the optimal temperature can vary with the scale and method of synthesis. Laboratory-scale batch reactions are often performed at very low temperatures (e.g., 0-10°C) for extended periods, while industrial-scale continuous flow processes may use higher temperatures (e.g., 70-80°C) for much shorter reaction times.[1][2]
Q5: What are the safety precautions for handling this compound?
A5: this compound is classified as a harmful substance. It can cause skin irritation and serious eye damage. It is harmful if swallowed and may induce methemoglobinemia. Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Improper temperature control: Temperatures that are too high or too low can negatively impact the reaction rate and selectivity. | Adhere strictly to the recommended temperature range for your specific protocol. For nitration of p-fluoroaniline, temperatures between 0-10°C are often used for batch processes.[2] For continuous processes, a range of 70-80°C may be optimal.[1] |
| Presence of water: Water can promote the formation of resinous by-products, significantly lowering the yield.[2] | Ensure all reagents and glassware are thoroughly dried before use. Conducting the reaction under anhydrous conditions is highly recommended.[1][2] | |
| Inefficient mixing: Poor mixing can lead to localized overheating and incomplete reaction. | Employ efficient stirring throughout the reaction to ensure uniform temperature and reagent distribution. Enhanced mixing can improve yields by 3-7%.[1] | |
| Poor Product Purity (presence of isomers or by-products) | Incorrect nitrating agent addition rate: Adding the nitrating agent too quickly can cause temperature spikes, leading to side reactions. | Add the nitrating agent (e.g., a mixture of nitric and sulfuric acid) dropwise while carefully monitoring and maintaining the internal reaction temperature.[2] |
| Suboptimal reaction temperature: Even slight deviations from the optimal temperature can favor the formation of unwanted isomers. | Calibrate your temperature monitoring equipment and maintain a stable reaction temperature within the specified range for your method. | |
| Formation of Resinous Material | Excessive reaction temperature: High temperatures are a primary cause of resin formation.[2] | Immediately cool the reaction mixture if the temperature exceeds the recommended limit. Maintain strict cooling and monitoring throughout the addition of the nitrating agent. |
| Presence of water in the reaction mixture. | As mentioned previously, use anhydrous reagents and conditions to suppress this side reaction.[1][2] | |
| Reaction Fails to Go to Completion | Insufficient reaction time or temperature: The reaction may be too slow at lower temperatures. | If the reaction is proceeding cleanly but slowly, consider extending the reaction time. For some protocols, reaction times can be as long as 63 hours at low temperatures.[1] Alternatively, a slight, controlled increase in temperature within the optimal range may be possible, but this should be done cautiously. |
| Inadequate amount of nitrating agent. | Ensure the molar ratios of the reactants are correct as per the established protocol. |
Experimental Protocols & Data
Summary of Reaction Conditions
| Method | Scale | Temperature (°C) | Reaction Time | Yield (%) |
| Direct Nitration (Anhydrous) | Industrial | 8 - 10 | 1 - 2 hours | 62 - 89 |
| Continuous Flow Nitration | Pilot/Industrial | 70 - 80 | 7.8 seconds | 83 - 98 |
| High-Temperature Batch | Industrial | 40 - 60 | 2 hours | 82.6 - 83.5 |
| Anhydrous Conditions Process | Industrial | 20 - 45 | 1.5 hours | 86 - 92 |
| Mixed Acid Nitration | Lab/Pilot | 60 - 100 | 16 minutes | 86 - 99 |
| Standard Lab Nitration | Laboratory | 5 - 20 | up to 63 hours | 92 |
| Microreactor Synthesis | Laboratory | 20 - 40 | ~1 minute | 94 - 98 |
| Solvent-Free | Laboratory | 25 - 50 | ~2 hours | 83.5 |
This table summarizes data from multiple sources.[1]
Detailed Laboratory-Scale Protocol (Nitration of p-Fluoroaniline)
This protocol is a generalized representation based on common laboratory practices.
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve p-fluoroaniline in concentrated sulfuric acid. Cool the mixture to approximately 2°C using an ice-salt bath.[1]
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the solution of p-fluoroaniline. Maintain the internal reaction temperature at or below 2°C throughout the addition.[1][2]
-
Reaction: After the addition is complete, allow the reaction to stir for approximately one hour at the same low temperature to ensure completion.[1][2]
-
Work-up: Pour the reaction mixture over crushed ice. The crude product will precipitate.
-
Purification: The crude product can be purified by dissolving it in cold, dilute hydrochloric acid and then making the solution alkaline to reprecipitate the this compound.[2] Further purification can be achieved by recrystallization.
Visual Guides
Caption: General workflow for the laboratory synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
Side reactions and byproduct formation in 4-Fluoro-3-nitroaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-3-nitroaniline. The following information is designed to address common challenges related to side reactions and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The primary and most established industrial method for synthesizing this compound is the direct nitration of p-fluoroaniline using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1]
Q2: What are the main side reactions and byproducts I should be aware of during the synthesis of this compound?
The main side reactions and byproducts encountered during the nitration of p-fluoroaniline are:
-
Resinous Byproduct Formation: The most significant side reaction is the formation of a substantial amount of resinous or tar-like material.[1] This is largely attributed to the reaction between the newly formed this compound and the unreacted p-fluoroaniline starting material. One of the identified components of this resin is 4-fluoro-2-nitro-4'-aminodiphenylamine.[1] The presence of water in the reaction mixture significantly promotes the formation of these resinous byproducts.[1]
-
Isomeric Impurities: Although the primary product is this compound, the formation of other positional isomers is possible. The directing effects of the amino and fluoro groups on the aniline (B41778) ring can lead to the formation of small quantities of other fluoro-nitroaniline isomers.
-
Oxidation Products: The use of nitric acid, a strong oxidizing agent, can lead to the formation of undesired oxidation byproducts, contributing to the tarry residue.[1] Protecting the amine group can reduce its susceptibility to oxidation.[2]
Q3: How critical is temperature control during the nitration of p-fluoroaniline?
Temperature control is a crucial parameter in the synthesis of this compound. The nitration reaction is highly exothermic, and poor temperature control can lead to an increased rate of side reactions, particularly the formation of resinous byproducts and oxidation products.[3] It is essential to maintain a low temperature, typically between 0°C and 10°C, during the addition of the nitrating mixture to minimize the formation of these impurities.[1]
Troubleshooting Guides
Issue 1: Excessive Formation of Resinous/Tarry Byproducts
Question: My reaction mixture has turned dark, and a significant amount of a sticky, resinous material has formed. What went wrong, and how can I fix it?
Answer:
Primary Cause: The formation of resinous material is most commonly due to the presence of water in the reaction mixture, which catalyzes the condensation reaction between the product and the starting material.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The most effective preventative measure is to use anhydrous reagents and conditions.[1] Use 100% sulfuric acid and nitric acid if possible. Commercial concentrated sulfuric acid can contain about 6% water, which is enough to promote resin formation.[1]
-
Temperature Management: Maintain a consistently low reaction temperature (0-10°C) throughout the addition of the nitrating agent.[1] Localized "hot spots" due to poor mixing or rapid addition can accelerate side reactions.
-
Purification of the Crude Product: If a significant amount of resin has already formed, it can be separated from the desired product during the work-up.
-
Method 1: Recrystallization from Boiling Water: The crude product can be redissolved in boiling water to separate it from the insoluble resin.[1] However, this method can lead to product loss due to the solubility of this compound in the mother liquor.[1]
-
Method 2: Dilute Hydrochloric Acid Wash: A more efficient method is to stir the crude product with cold, dilute hydrochloric acid (around 4-7% by weight).[1] The this compound will dissolve in the acidic solution, while the resinous byproducts remain largely insoluble and can be filtered off. The desired product can then be recovered by making the filtrate alkaline.[1]
-
Issue 2: Low Yield of this compound
Question: My final yield of this compound is much lower than expected. What are the potential causes and how can I improve it?
Answer:
Potential Causes:
-
Suboptimal Reaction Conditions: As discussed, the presence of water and elevated temperatures will favor byproduct formation at the expense of the desired product.[1]
-
Incomplete Reaction: Insufficient reaction time or a non-optimal ratio of reactants can lead to incomplete conversion of the starting material.
-
Product Loss During Work-up: The purification method chosen can significantly impact the final yield. As mentioned, recrystallization from large volumes of boiling water can result in a 20-25% loss of product in the mother liquor.[1]
Troubleshooting Steps:
-
Optimize Reaction Parameters:
-
Refine the Purification Protocol:
-
Consider using the cold, dilute hydrochloric acid wash method for purification, as it has been shown to provide higher recovery yields compared to recrystallization from boiling water.[1]
-
Issue 3: Presence of Isomeric Impurities
Question: My final product shows contamination with other fluoro-nitroaniline isomers. How can I minimize their formation and purify my product?
Answer:
Cause: The directing effects of the amino and fluoro groups on the aniline ring can lead to the formation of small amounts of other positional isomers during nitration.
Troubleshooting and Purification:
-
Controlling Regioselectivity:
-
Temperature: The reaction temperature can influence the regioselectivity of the nitration. Running the reaction at a consistently low temperature may help to favor the formation of the desired isomer.
-
-
Purification:
-
Fractional Recrystallization: If the isomeric impurities have different solubilities, fractional recrystallization from a suitable solvent system can be employed. This may require multiple recrystallization steps.
-
Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography is an effective method for separating positional isomers. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and n-hexane, can be used.[4]
-
Data Presentation
Table 1: Impact of Water Content on this compound Yield
| Run | Water in Nitrating Mixture | Yield of this compound | Observations |
| 1 | Anhydrous | High | Minimal resin formation. |
| 2 | Present | Significantly Lower | Substantial formation of resinous byproducts.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol is adapted from a patented method designed to maximize yield by minimizing resin formation.[1]
Materials:
-
p-Fluoroaniline
-
100% Sulfuric Acid (H₂SO₄)
-
100% Nitric Acid (HNO₃)
-
Ice
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve p-fluoroaniline in 100% sulfuric acid.
-
Cool the mixture to 8-10°C in an ice bath.
-
Slowly add a pre-cooled mixture of 100% nitric acid and 100% sulfuric acid dropwise to the p-fluoroaniline solution, ensuring the temperature is maintained between 8-10°C.
-
After the addition is complete, allow the mixture to react for one hour at the same temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Make the resulting solution alkaline by the slow addition of concentrated ammonium hydroxide, while keeping the solution cool.
-
Filter the precipitated crude orange product and wash it with cold water.
-
For purification, stir the crude product with cold, dilute hydrochloric acid.
-
Filter off the insoluble resinous material.
-
Make the filtrate alkaline with concentrated ammonium hydroxide to precipitate the purified this compound.
-
Filter the yellow crystals, wash with water, and dry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships of side reactions in this compound synthesis.
References
Column chromatography techniques for purifying 4-Fluoro-3-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 4-Fluoro-3-nitroaniline using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
Issue: Poor Separation of this compound from Impurities
-
Question: My column is not resolving this compound from closely related impurities. What can I do?
-
Answer: Poor separation is a common issue. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: The polarity of the eluent is critical. For this compound, a non-polar/polar solvent system is typically used. If your separation is poor, try adjusting the solvent ratio. A gradual increase in the polar component (e.g., ethyl acetate (B1210297) in hexane) can improve the separation of polar impurities. Conversely, a shallower gradient or even isocratic elution with a lower polarity solvent might be necessary for less polar impurities.
-
Change the Stationary Phase: While silica (B1680970) gel is the most common stationary phase, its acidic nature can sometimes cause issues with basic compounds like anilines. Consider using a different stationary phase, such as alumina (B75360) (neutral or basic), or a bonded phase like diol or cyano.
-
Decrease the Column Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of sample should be about 1-5% of the mass of the stationary phase.
-
Adjust the Flow Rate: A slower flow rate generally provides better separation as it allows more time for equilibrium between the stationary and mobile phases. Try reducing the flow rate and observe the effect on your separation.
-
Issue: Tailing of the this compound Peak
-
Question: The spot for my compound is tailing on the TLC plate and the peak is broad during column chromatography. Why is this happening and how can I fix it?
-
Answer: Tailing is often observed with amines on silica gel due to strong interactions with the acidic silanol (B1196071) groups. To mitigate this:
-
Add a Modifier to the Mobile Phase: Adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel, leading to sharper peaks.
-
Use a Different Stationary Phase: As mentioned above, switching to a more inert stationary phase like neutral alumina can prevent the strong acidic interactions causing tailing.
-
Issue: The Compound is Not Eluting from the Column
-
Question: I have been running my column for a long time with an increasing solvent gradient, but my product, this compound, is not coming off the column. What should I do?
-
Answer: If your compound is stuck on the column, it indicates that the mobile phase is not polar enough to displace it from the stationary phase.
-
Increase the Polarity of the Mobile Phase: You will need to significantly increase the polarity of your eluent. For a compound like this compound, which has polar nitro and amine groups, a mobile phase containing a higher percentage of a polar solvent like ethyl acetate or even a small amount of methanol (B129727) may be necessary. For example, if you are using a hexane (B92381)/ethyl acetate system, you can try increasing the ethyl acetate percentage or adding a small amount of methanol to the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical stationary and mobile phase system for the purification of this compound?
A1: A common system for a compound of this polarity is silica gel (60-120 mesh or 230-400 mesh for flash chromatography) as the stationary phase. For the mobile phase, a gradient of ethyl acetate in hexane is a good starting point. You can begin with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation. Collect fractions as the column runs and spot them on a TLC plate. By visualizing the spots under UV light or with a staining agent, you can determine which fractions contain your desired compound and whether it is pure.
Q3: My this compound sample is a solid. How should I load it onto the column?
A3: You have two primary options for loading a solid sample:
-
Dry Loading: Dissolve your sample in a minimal amount of a volatile solvent (like dichloromethane (B109758) or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column.
-
Wet Loading: Dissolve your sample in the minimum amount of the initial mobile phase solvent and carefully apply it to the top of the column bed with a pipette.
Dry loading is often preferred as it can lead to better band sharpness and separation.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the initial mobile phase through it until the bed is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel and evaporate the solvent under reduced pressure.
-
Carefully add the resulting dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent to obtain the purified product.
-
Data Presentation
Table 1: Example Solvent Gradient for Flash Chromatography
| Step | Hexane (%) | Ethyl Acetate (%) | Volume (Column Volumes) | Purpose |
| 1 | 95 | 5 | 2 | Initial Elution |
| 2 | 90 | 10 | 5 | Elution of less polar impurities |
| 3 | 80 | 20 | 10 | Elution of Product |
| 4 | 50 | 50 | 5 | Elution of more polar impurities |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase, overloaded column, high flow rate | Optimize solvent gradient, reduce sample load, decrease flow rate, consider a different stationary phase. |
| Peak Tailing | Strong interaction with acidic silica gel | Add triethylamine (0.1-1%) to the mobile phase, or use a neutral stationary phase like alumina. |
| Compound Not Eluting | Mobile phase polarity is too low | Increase the percentage of the polar solvent (e.g., ethyl acetate) or add a stronger solvent like methanol. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for column chromatography issues.
Technical Support Center: Scaling Up 4-Fluoro-3-nitroaniline Production
Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-3-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for safe and efficient production. This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty dyes.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially viable method is the direct nitration of p-fluoroaniline using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid.[5] The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ, attacks the aromatic ring. To achieve high yields and purity, carrying out the nitration under anhydrous conditions is crucial.[5]
Q2: What are the primary challenges in scaling up this production?
The main challenges in scaling up the production of this compound revolve around:
-
Reaction Exothermicity: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[6][7][8]
-
Impurity Profile: Side reactions can lead to the formation of undesired isomers and resinous byproducts, complicating purification.[5]
-
Safety Hazards: The use of concentrated and fuming acids requires stringent safety protocols to prevent accidents.[9][10][11][12][13]
-
Product Isolation and Purification: Efficiently separating the desired product from the reaction mixture and impurities at a larger scale can be challenging.
Q3: What are the critical safety precautions for this process?
Safety is paramount when handling the reagents involved in this synthesis. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.[11][13]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes.[11]
-
Controlled Reagent Addition: Add the nitrating mixture slowly and in a controlled manner to manage the reaction exotherm.
-
Emergency Preparedness: Have an emergency plan in place for runaway reactions, including access to a quenching agent (e.g., a large volume of ice water) and knowledge of emergency shutdown procedures.[6][7]
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Troubleshooting Action |
| Low conversion of starting material | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or cautiously increasing the temperature while monitoring for any signs of a runaway reaction.[6] |
| Incorrect stoichiometry of reagents. | Ensure the accurate measurement and ratio of p-fluoroaniline to the nitrating mixture. | |
| Formation of a significant amount of dark, resinous material | Presence of water in the reaction mixture, which promotes the formation of diphenylamine-like byproducts.[5] | Use anhydrous reagents and conditions. Dry all glassware thoroughly before use. |
| Localized overheating due to poor mixing. | Ensure vigorous and efficient stirring throughout the reaction to maintain a homogenous mixture and prevent hot spots.[7] | |
| Product loss during work-up and purification | Sub-optimal purification technique. | For purification, consider recrystallization from a suitable solvent system. A common method involves dissolving the crude product in cold, dilute hydrochloric acid to separate it from insoluble resinous impurities, followed by precipitation of the product by making the filtrate alkaline.[5] |
Product Purity Issues
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of isomeric impurities | Reaction temperature is too high, leading to a loss of regioselectivity. | Maintain a low and consistent reaction temperature, typically between 0-10°C, throughout the addition of the nitrating agent. |
| Residual starting material in the final product | Incomplete reaction. | As with low yield, ensure sufficient reaction time and appropriate temperature to drive the reaction to completion. |
| Discolored product (darker than expected) | Presence of oxidative byproducts or resinous impurities. | Ensure the reaction temperature is strictly controlled. For purification, recrystallization is often effective. Activated carbon treatment during recrystallization can sometimes help to remove colored impurities. |
Runaway Reactions
| Symptom | Possible Cause | Troubleshooting Action |
| Rapid and uncontrolled increase in reaction temperature | Rate of addition of the nitrating agent is too fast. | Immediately stop the addition of the nitrating agent.[6][7] |
| Inadequate cooling capacity of the reaction setup. | Ensure the cooling bath is at the correct temperature and has sufficient volume and surface area to dissipate the heat generated.[6] For larger scale, a more robust cooling system is necessary. | |
| Poor agitation leading to localized hot spots. | Increase the stirring speed to ensure efficient heat transfer and a uniform temperature throughout the reaction mixture.[7] | |
| Sudden release of brown fumes (NOx) | A runaway reaction is in progress, leading to the decomposition of nitric acid. | IMMEDIATE EMERGENCY ACTION: If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by carefully and slowly pouring the reaction mixture into a large volume of crushed ice with vigorous stirring.[6] Be aware that diluting sulfuric acid is also highly exothermic. Alert colleagues and follow all established laboratory emergency procedures. |
Data Presentation
Table 1: Impact of Reaction Conditions on Yield of this compound (Illustrative Data)
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | p-fluoroaniline | p-fluoroaniline | p-fluoroaniline |
| Nitrating Agent | HNO₃/H₂SO₄ (anhydrous) | HNO₃/H₂SO₄ (anhydrous) | HNO₃/H₂SO₄ (with 5% water) |
| Temperature | 0-5°C | 20-25°C | 0-5°C |
| Reaction Time | 2 hours | 2 hours | 2 hours |
| Observed Yield | ~75-85% | ~60-70% | ~40-50% |
| Purity | High (>98%) | Moderate (impurities present) | Low (significant resin formation) |
Note: This table is illustrative and compiles data from various sources to demonstrate trends. Actual yields may vary based on specific experimental setups. A patent for the preparation of this compound reports yields of around 62% to 77% under different anhydrous conditions and purification methods.[5]
Experimental Protocols
Key Experiment 1: Synthesis of this compound
Objective: To synthesize this compound from p-fluoroaniline via electrophilic nitration.
Materials:
-
p-fluoroaniline
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Ammonium (B1175870) hydroxide (B78521) solution
-
Dilute hydrochloric acid
Procedure:
-
Preparation of the p-fluoroaniline solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add p-fluoroaniline to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice-salt bath. Stir until all the solid has dissolved.
-
Preparation of the nitrating mixture: In a separate beaker, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Cool the p-fluoroaniline solution to 0-5°C. Slowly add the nitrating mixture dropwise to the stirred solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction completion: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Precipitation: Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
Key Experiment 2: Purification by Recrystallization
Objective: To purify the crude this compound.
Materials:
-
Crude this compound
-
Ethanol or an ethanol/water mixture
-
Activated carbon (optional)
Procedure:
-
Solvent selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or an ethanol/water mixture is often a good choice.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimum amount of the hot solvent to dissolve it completely. If necessary, add a small amount of activated carbon to remove colored impurities and heat the solution for a few minutes.
-
Hot filtration: If activated carbon was used, perform a hot filtration to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven at a suitable temperature.
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Electrophilic Aromatic Substitution Mechanism
Caption: Mechanism of electrophilic aromatic substitution for the nitration of p-fluoroaniline.
References
- 1. This compound | 364-76-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 364-76-1 | FF64346 | Biosynth [biosynth.com]
- 5. US3586719A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. columbuschemical.com [columbuschemical.com]
- 10. ehgchem.com [ehgchem.com]
- 11. westlab.com.au [westlab.com.au]
- 12. NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. twu.edu [twu.edu]
Technical Support Center: Troubleshooting Low Yield in Catalytic Reduction of 4-Fluoro-3-nitroaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the catalytic reduction of 4-Fluoro-3-nitroaniline to 4-fluoro-1,3-phenylenediamine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the catalytic reduction of this compound, presented in a question-and-answer format.
Question 1: My reaction shows low or no conversion of this compound. What are the potential causes?
Answer: Low or no conversion can stem from several factors related to the catalyst, reaction conditions, or reagents. Here’s a systematic approach to troubleshooting:
-
Catalyst Inactivity:
-
Deactivation: The catalyst, particularly palladium on carbon (Pd/C), can be poisoned by impurities such as sulfur or certain nitrogen-containing compounds.[1] Ensure high-purity starting materials and solvents.
-
Improper Handling: Catalysts like Raney® Nickel are pyrophoric and must be handled under an inert atmosphere to maintain activity.[1] Pd/C is flammable and should be handled with care, avoiding exposure to air when dry.[2]
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low. Incrementally increasing the catalyst loading can improve conversion.
-
-
Sub-optimal Reaction Conditions:
-
Inadequate Hydrogen Pressure: For catalytic hydrogenations using H₂ gas, the pressure might be insufficient. While some reactions proceed at atmospheric pressure, others may require higher pressures to be effective.
-
Poor Agitation: In heterogeneous catalysis, vigorous stirring is essential to ensure proper mixing of the substrate, catalyst, and hydrogen.[2] If the catalyst is not well-suspended, the reaction rate will be significantly hindered.
-
Incorrect Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.
-
-
Reagent Issues:
-
Solvent Choice: Protic solvents like ethanol (B145695) and methanol (B129727) generally accelerate the rate of catalytic hydrogenation.[2]
-
Question 2: The reaction is proceeding, but I'm observing the formation of significant byproducts, leading to a low yield of 4-fluoro-1,3-phenylenediamine. What are these byproducts and how can I minimize them?
Answer: The reduction of a nitro group is a multi-step process that can lead to several intermediates and subsequent byproducts if the reaction is not fully optimized.
-
Common Byproducts:
-
Incomplete Reduction Intermediates: The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. These can condense to form azoxy and azo compounds, which can be further reduced.[3]
-
Dehalogenation: A significant side reaction to be aware of with halogenated nitroaromatics is dehalogenation, where the fluorine atom is replaced by hydrogen. Palladium catalysts are particularly known to promote this side reaction.[4][5]
-
-
Strategies to Minimize Byproducts:
-
Catalyst Selection: To avoid dehalogenation, consider using Raney Nickel instead of Pd/C.[5]
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it goes to completion, thus minimizing the accumulation of intermediates.
-
Control of Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can sometimes reduce the rate of dehalogenation relative to the nitro group reduction.
-
Question 3: How do I choose the right catalyst and reaction conditions for the reduction of this compound?
Answer: The choice of catalyst and conditions depends on the desired selectivity, available equipment, and scale of the reaction.
-
Catalytic Hydrogenation (H₂ gas):
-
Transfer Hydrogenation:
-
This method uses a hydrogen donor like formic acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst and can sometimes offer better selectivity.
-
-
Metal Reductions:
-
Iron (Fe) in acidic medium (e.g., Fe/HCl or Fe/acetic acid): A classic, cost-effective, and mild method that is highly selective for the nitro group and avoids dehalogenation.[5][6]
-
Tin(II) Chloride (SnCl₂): Another mild and selective reagent for nitro group reduction in the presence of other sensitive functional groups.[4]
-
Data Presentation
The following table summarizes typical reaction conditions for the catalytic reduction of nitroaromatics, which can be used as a starting point for optimizing the reduction of this compound.
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal Reduction (Fe/HCl) |
| Catalyst/Reagent | 5-10% Palladium on Carbon | Iron powder, Hydrochloric acid |
| Substrate:Catalyst Ratio | 20:1 to 100:1 by weight | N/A |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol/Water mixture |
| Temperature | 25-80 °C | 60-90 °C[7] |
| Pressure | 1-10 atm H₂ | Atmospheric |
| Typical Reaction Time | 2-24 hours | 1-6 hours |
| Selectivity Notes | Risk of dehalogenation | High selectivity for nitro group |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines a general procedure for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Methanol)
-
Hydrogen gas (H₂)
-
Nitrogen or Argon gas
-
Celite®
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Reaction flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve this compound in ethanol.
-
Inert Atmosphere: Purge the flask with nitrogen or argon gas.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution (typically 5-10% by weight of the starting material). Caution: Pd/C is flammable and should be handled with care.[2]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the inert gas and introduce hydrogen gas. For a balloon setup, this is typically done by repeated vacuum/hydrogen backfill cycles.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a hydrogen balloon or as set on the apparatus). The reaction can be gently heated if necessary.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Caution: Do not allow the filtered catalyst to dry on the filter paper as it can be pyrophoric.[8]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-1,3-phenylenediamine, which can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in catalytic reduction.
Caption: Reaction pathway for the reduction of a nitroaromatic compound.
References
- 1. benchchem.com [benchchem.com]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
Impact of anhydrous conditions on 4-Fluoro-3-nitroaniline synthesis yield
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-3-nitroaniline. The information addresses common issues encountered during the synthesis, with a particular focus on the impact of anhydrous conditions on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the nitration of p-fluoroaniline.[1] This process typically involves dissolving p-fluoroaniline in sulfuric acid and then gradually adding a mixture of nitric acid and sulfuric acid under controlled, low-temperature conditions.[1]
Q2: Why are anhydrous conditions critical for the synthesis of this compound?
A2: Anhydrous conditions are crucial to maximize the yield and purity of this compound.[2][3] The presence of water in the reaction mixture promotes the formation of a resinous byproduct, identified as 4-fluoro-2-nitro-4'-aminodiphenylamine, which significantly reduces the yield of the desired product.[3]
Q3: What kind of yields can be expected under anhydrous vs. non-anhydrous conditions?
A3: The yield of this compound is dramatically affected by the presence of water. Under anhydrous conditions, industrial-scale production can achieve yields ranging from 62% to as high as 89%.[1][3] In contrast, processes that do not maintain anhydrous conditions report lower yields due to the formation of significant amounts of resinous byproducts.[3]
Q4: What are the typical reaction conditions for this synthesis?
A4: For industrial-scale production under anhydrous conditions, temperatures are typically maintained between 8-10°C with reaction times of 1-2 hours.[1] Laboratory-scale synthesis may employ temperatures ranging from 5-20°C with longer reaction times, up to 63 hours, to achieve yields of around 92% with high purity.[1]
Q5: How is the crude this compound purified?
A5: A common and effective purification method involves dissolving the crude product in cold, dilute hydrochloric acid. This separates the desired product from the insoluble resinous byproduct. The this compound can then be recovered by making the acidic solution alkaline.[1][3] Recrystallization from boiling water is another method, though it can lead to product loss due to the solubility of the compound in the mother liquor.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Product | Presence of water in the reaction mixture leading to resin formation. | Ensure the use of anhydrous sulfuric acid and nitric acid. Dry all glassware thoroughly before use. |
| Incorrect reaction temperature. | Maintain the reaction temperature within the recommended range (e.g., 8-10°C for industrial scale). Use an ice bath to control the exothermic reaction. | |
| Inefficient purification. | Utilize the cold, dilute hydrochloric acid wash method to effectively separate the product from the resinous byproduct.[3] | |
| Formation of a Dark, Tarry Substance (Resin) | Reaction of the product with the starting material, promoted by water.[3] | Strictly adhere to anhydrous conditions. The formation of the resin is directly proportional to the amount of water in the nitrating mixture.[3] |
| Difficulty in Isolating the Pure Product | Incomplete separation from byproducts. | After initial filtration, stir the crude product with a mixture of water and concentrated HCl to dissolve the desired product, leaving the resin behind.[3] |
| Product loss during recrystallization. | If using recrystallization from water, be aware that a significant portion of the product can remain in the mother liquor. The HCl purification method is generally more efficient.[3] |
Quantitative Data Summary
The following table summarizes the impact of water on the yield of this compound during its synthesis via the nitration of p-fluoroaniline.
| Condition | Water Content in Nitrating Mixture | Yield of this compound | Reference |
| Anhydrous | Minimized (using 100% H₂SO₄ and 100% HNO₃) | Up to 89% | [3] |
| Commercial Concentrated Acid | Contains ~6% water | Significantly lower yields, with substantial resin formation | [3] |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound under Anhydrous Conditions
Materials:
-
p-Fluoroaniline
-
100% Sulfuric acid (H₂SO₄)
-
100% Nitric acid (HNO₃)
-
Ice
-
Concentrated aqueous ammonia (B1221849)
-
Concentrated hydrochloric acid (HCl)
-
Water
Procedure:
-
In a clean, dry flask, dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid, maintaining the temperature at 8-10°C with an ice bath.
-
Separately, prepare a nitrating mixture by carefully adding 81.3 g of 100% nitric acid to 489 g of 100% sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the p-fluoroaniline solution, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue to stir the mixture at 8-10°C for one hour.
-
Pour the reaction mixture onto 800 g of ice.
-
Neutralize the resulting solution by making it alkaline with approximately 2300 ml of concentrated aqueous ammonia.
-
Cool the mixture to approximately 5°C to precipitate the crude product.
-
Filter the orange crude product and press it dry.
-
For purification, stir the crude product with 600 ml of water and 120 ml of concentrated HCl at room temperature.
-
Filter off the insoluble resin.
-
Make the filtrate alkaline with concentrated aqueous ammonia to precipitate the purified this compound.
-
Filter the yellow crystals, wash with water, and dry to obtain the final product.
This protocol is adapted from the process described in US Patent 3,586,719.[3]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
Green Chemistry Innovations for 4-Fluoro-3-nitroaniline Synthesis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-fluoro-3-nitroaniline, with a focus on applying green chemistry principles to improve sustainability and efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the traditional method for synthesizing this compound and what are its main drawbacks?
The most common method for synthesizing this compound is the direct nitration of p-fluoroaniline using a mixture of concentrated nitric acid and sulfuric acid.[1][2] While effective, this method presents several environmental and safety challenges. The primary drawbacks include the use of large quantities of corrosive sulfuric acid, which generates significant acidic waste, and the formation of undesirable resinous byproducts that complicate purification and reduce the overall yield.[1][3]
Q2: How can green chemistry principles be applied to the traditional nitration of p-fluoroaniline?
Several green chemistry approaches can be adopted to make the traditional synthesis more environmentally friendly:
-
Anhydrous Conditions: A key strategy to minimize the formation of oxidative byproducts and resinous materials is to conduct the nitration under anhydrous conditions.[1][3] The presence of water in the reaction mixture appears to promote side reactions. Using 100% sulfuric acid and 100% nitric acid can significantly improve the yield and purity of the final product.[1]
-
Reduced Solvent Volume: Efforts have been made to reduce the molar ratio of p-fluoroaniline to sulfuric acid, which in turn decreases the volume of acidic waste generated.[1]
-
Stoichiometry Control: Utilizing near-stoichiometric amounts of the nitrating agent helps to prevent over-nitration and other unwanted side reactions, aligning with the green chemistry principle of atom economy.[1]
Q3: Are there solvent-free or catalytic methods for the synthesis of this compound?
Yes, research is ongoing to develop solvent-free and catalytic methods to further enhance the green profile of this synthesis. While detailed protocols specifically for this compound are still emerging, general approaches for the nitration of aromatic compounds that show promise include:
-
Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites or sulfated metal oxides, can replace liquid acids like sulfuric acid.[4] This simplifies catalyst recovery and reduces acidic waste. These catalysts have been shown to be effective for the nitration of other fluorinated aromatic compounds.[5]
-
Mechanochemical Synthesis: This technique involves using mechanical force (e.g., ball milling) to initiate chemical reactions in the absence of a solvent.[6][7] Mechanochemical nitration of other anilines has been demonstrated and offers a significant reduction in solvent waste.[8][9]
-
Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst for nitration reactions, often leading to easier product isolation and catalyst recycling.[10][11][12][13][14]
Q4: How can I improve the regioselectivity of the nitration to favor the desired this compound isomer?
The formation of multiple isomers is a common challenge due to the directing effects of the amino and fluoro groups.[1] In strongly acidic conditions, the amino group is protonated to the anilinium ion, which is a meta-director, while the fluorine atom is an ortho-, para-director.[1] To improve the regioselectivity for the desired product, a common strategy is to protect the amino group, for example, through acetylation to form an acetanilide (B955).[15] The acetamido group is still an ortho-, para-director but is less activating than the amino group, and its steric bulk can favor nitration at the less hindered position.[16]
Troubleshooting Guides
Problem 1: Low Yield of this compound in Traditional Synthesis
| Potential Cause | Troubleshooting Steps |
| Formation of Resinous Byproducts | Ensure strictly anhydrous conditions by using 100% nitric and sulfuric acids. The presence of water promotes the formation of these byproducts.[1][3] |
| Over-nitration or Side Reactions | Carefully control the stoichiometry of the nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) to ensure complete reaction without promoting unwanted side products.[1] Maintain a low reaction temperature (e.g., 0-10 °C) during the addition of the nitrating mixture to minimize exothermic side reactions. |
| Product Loss During Workup | Instead of recrystallization from large volumes of hot water, which can lead to significant product loss due to its solubility, consider a purification method involving dissolution in cold, dilute hydrochloric acid, filtration to remove insoluble resins, followed by neutralization to precipitate the purified product.[3] |
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Protonation of the Amino Group | Protect the amino group as an acetanilide before nitration. The acetamido group is less basic and will not be significantly protonated under the reaction conditions, thus preserving its ortho-, para-directing effect.[15] |
| Competing Directing Effects | The protected acetamido group's steric bulk will disfavor nitration at the adjacent ortho position, thereby increasing the selectivity for the desired isomer.[16] |
Problem 3: Challenges with Greener Synthesis Approaches (General Guidance)
| Potential Cause | Troubleshooting Steps |
| Low Activity of Solid Acid Catalyst | Ensure the catalyst is properly activated (e.g., by heating under vacuum to remove adsorbed water). Increase the catalyst loading or the reaction temperature, monitoring for any potential decomposition. |
| Incomplete Reaction in Mechanochemical Synthesis | Increase the milling time or frequency. Consider liquid-assisted grinding (LAG) by adding a very small amount of a suitable liquid to enhance reactivity.[7] |
| Product Isolation from Ionic Liquids | Select an ionic liquid that is immiscible with a solvent in which the product is soluble. This will allow for simple extraction of the product. Ensure the chosen ionic liquid is stable under the reaction conditions. |
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Traditional (Aqueous) | p-fluoroaniline, HNO₃, H₂SO₄ (with water) | ~2 hours | ~2 | Low (not specified) | [3] |
| Traditional (Anhydrous) | p-fluoroaniline, 100% HNO₃, 100% H₂SO₄ | ~1 hour | 8-10 | 62-89 | [3] |
| Anhydrous with HCl purification | p-fluoroaniline, 100% HNO₃, 100% H₂SO₄ | ~1 hour | 8-10 | ~77-89 | [3] |
| Solvent-Free (General) | p-fluoroaniline, Nitrating Agent | Varies | Varies | Data not specific to this compound | |
| Solid Acid Catalyst (General) | p-fluoroaniline, HNO₃, Solid Acid | Varies | Varies | Data not specific to this compound |
Experimental Protocols
Protocol 1: Improved Traditional Synthesis of this compound under Anhydrous Conditions
Materials:
-
p-fluoroaniline
-
100% Sulfuric acid (H₂SO₄)
-
100% Nitric acid (HNO₃)
-
Ice
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve p-fluoroaniline in 100% sulfuric acid in a flask, maintaining a low temperature (e.g., 8-10°C) using an ice bath.
-
Slowly add a pre-cooled mixture of 100% nitric acid and 100% sulfuric acid dropwise to the solution while vigorously stirring. Maintain the temperature between 8-10°C throughout the addition.
-
After the addition is complete, continue stirring the mixture at the same temperature for approximately one hour.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with concentrated ammonium hydroxide until it is alkaline.
-
Cool the mixture to approximately 5°C to precipitate the crude product.
-
Filter the crude product and wash it with cold water.
-
For purification, stir the crude product with cold, dilute hydrochloric acid. This will dissolve the desired product, leaving the resinous impurities as a solid.
-
Filter the mixture to remove the insoluble resin.
-
Make the filtrate alkaline with ammonium hydroxide to precipitate the purified this compound.
-
Filter the purified product, wash with cold water, and dry.
Visualizations
Caption: Experimental workflow for the improved traditional synthesis of this compound.
Caption: Logical relationships between challenges in traditional synthesis and green chemistry solutions.
References
- 1. This compound | 364-76-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 364-76-1 [smolecule.com]
- 3. US3586719A - Process for preparing this compound - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Mechanochemical nitration of arenes and alcohols using a bench-stable organic nitrating reagent - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02232K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Electrophilic nitration of aromatics in ionic liquid solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ionic Liquids as Organocatalysts for Nucleophilic Fluorination: Concepts and Perspectives [mdpi.com]
- 14. Electrophilic nitration of aromatics in ionic liquid solvents. (2001) | Kenneth K. Laali | 178 Citations [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Thermal Runaway in Large-Scale Nitration Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe management and mitigation of thermal runaway events during large-scale nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of nitration reactions? A1: Thermal runaway is a hazardous situation where an exothermic reaction, such as nitration, accelerates out of control. The reaction rate increases with temperature, releasing more heat, which in turn further increases the temperature and reaction rate.[1] This positive feedback loop can lead to a rapid rise in temperature and pressure, potentially causing equipment failure, explosion, and the release of toxic gases like nitrogen dioxide.[1][2][3]
Q2: What are the primary causes of thermal runaway in nitration? A2: The primary causes stem from an imbalance between the rate of heat generation and the rate of heat removal. Specific triggers can include:
-
Inadequate Cooling: The cooling system's capacity is insufficient to dissipate the heat produced by the highly exothermic reaction.[4]
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, leading to an uncontrolled localized reaction that can propagate.[4][5]
-
Incorrect Reactant Addition Rate: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.[5][6]
-
Cooling System Failure: A sudden loss of coolant flow or malfunction of the cooling unit.[5]
-
Contamination: Impurities can sometimes lower the decomposition temperature of the reaction mixture.[7]
Q3: Why is a mixed acid (H₂SO₄/HNO₃) system typically used for nitration, and how does it contribute to the thermal risk? A3: A mixed acid system is used because sulfuric acid acts as a catalyst, protonating nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the primary electrophile.[8][9][10] This makes the nitration process much more efficient than using nitric acid alone.[8] However, this high reactivity also means the reaction is extremely exothermic, significantly increasing the potential for thermal runaway if not properly controlled.[11][12]
Q4: How does reaction scale-up increase the risk of thermal runaway? A4: As the scale of a reaction increases, the volume of the reactor increases by a cubic factor (e.g., length³), while the surface area available for heat transfer only increases by a square factor (e.g., length²).[5] This decrease in the surface-area-to-volume ratio makes it progressively harder to remove the heat generated, meaning a reaction that is easily controlled in the lab can become dangerous at an industrial scale.[5]
Q5: What are the safety advantages of using continuous flow chemistry for nitration? A5: Continuous flow reactors offer significant safety benefits for hazardous reactions like nitration. Their small internal volume and high surface-area-to-volume ratio allow for superior heat transfer and precise temperature control, drastically reducing the risk of thermal runaway.[8][11] This improved control can also lead to better selectivity and higher yields.[11]
Troubleshooting Guide
Issue 1: The reactor temperature is rising rapidly and uncontrollably.
-
Question: My reaction temperature is exceeding the setpoint and continues to rise even with maximum cooling. What are the immediate actions and potential causes?
-
Answer: This indicates a potential thermal runaway.
-
Immediate Actions:
-
Immediately stop all reactant feeds , especially the nitrating agent. This is the most critical step to prevent further heat generation.[4][5]
-
Ensure the cooling system is operating at maximum capacity and the lowest possible temperature.
-
If the temperature continues to rise, follow your facility's established emergency protocols, which may include alerting a supervisor, preparing for an emergency quench, or evacuation.[4]
-
-
Potential Causes & Prevention:
-
Cause: Reactant addition rate was too high for the available cooling.
-
Prevention: The addition rate must be strictly controlled to ensure the cooling system can handle the heat generated.[5]
-
Cause: Loss of agitation leading to localized hot spots.
-
Prevention: Ensure vigorous and consistent stirring. Monitor the agitator's function directly, not just the motor's power draw.[4][5]
-
Cause: Failure or insufficient capacity of the cooling system.
-
Prevention: Regularly verify the cooling system's performance and ensure it is appropriately sized for the reaction scale.
-
-
Issue 2: The reaction is producing low yields or significant byproducts.
-
Question: My nitration is not going to completion, or I am observing the formation of multiple products. How can I improve this?
-
Answer: Low yields and side reactions are often linked to suboptimal reaction conditions.
-
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction time may be too short or the temperature too low. Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.[4]
-
Polynitration: The formation of di- or tri-nitrated products is often favored at higher temperatures. Strict temperature control is crucial to improve selectivity.[4] For some substrates, dinitration requires more forceful conditions, like using oleum, and may be difficult to achieve in a single step.[13]
-
Oxidation: The starting material or product may be degrading due to oxidation, often indicated by a dark or tarry reaction mixture. This can be caused by excessive temperatures or the presence of free nitrogen dioxide.[6][14] Ensure precise temperature control and use high-quality nitric acid.
-
Poor Phase Mixing: For heterogeneous reactions, inefficient mixing can limit the reaction rate. Increase agitation to maximize the interfacial area between the phases.[4]
-
-
Issue 3: The product is not precipitating during the quench.
-
Question: I have poured my reaction mixture onto ice, but the desired product is not precipitating out of the solution. What should I do?
-
Answer: Failure to precipitate upon quenching is a common issue, particularly if the product has some solubility in the acidic aqueous layer or is an oil at low temperatures.
-
Troubleshooting Steps:
-
Neutralization: Carefully neutralize the acidic mixture with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution) while cooling to precipitate the product.
-
Extraction: If the product remains an oil or is still soluble, perform an extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The product can then be isolated by evaporating the solvent.[13]
-
-
Key Safety Protocols & Data
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Reaction Calorimetry (RC)
Reaction calorimetry is essential for measuring the thermal properties of a reaction to ensure safe scale-up.[5][15]
-
Objective: To determine key safety parameters such as the heat of reaction (ΔH), heat capacity (Cp), and the rate of heat release.
-
Methodology (Simplified):
-
Calibration: Calibrate the reaction calorimeter by applying a known electrical heat to the solvent system to determine the overall heat transfer coefficient (UA).
-
Charging: Charge the reactor with the starting material and solvent. Allow the system to reach thermal equilibrium at the desired starting temperature.
-
Dosing: Add the nitrating agent at a precisely controlled rate that mimics the planned large-scale process.
-
Data Acquisition: Continuously record the temperature of the reactor contents (Tr) and the cooling jacket (Tj). The heat flow is calculated in real-time based on the temperature difference and the pre-determined UA value.
-
Analysis: Integrate the heat flow curve over time to determine the total heat of reaction. The profile of heat release is used to calculate the maximum heat output, which is critical for designing the required cooling capacity for the scaled-up process.
-
Failure Simulation: After the addition is complete, a "worst-case scenario" can be simulated by turning off the cooling to measure the maximum temperature of the reaction mixture (MTSR) and assess the risk of reaching the decomposition temperature.
-
Data Presentation
Table 1: Thermal Properties of Representative Nitration Reactions
| Aromatic Substrate | Nitrating System | Heat of Reaction (ΔH) (kJ/mol) | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| Benzene | HNO₃ / H₂SO₄ | -117 | ~67 | [12] |
| Toluene | HNO₃ / H₂SO₄ | -130 to -150 | 28.00 | [12][16] |
| Nitrobenzene | HNO₃ / H₂SO₄ | -100 | Not specified | [12] |
| 1-Methylimidazole | HNO₃ / H₂SO₄/SO₃ | -73 to -253 (multi-step) | Not specified | [17][18] |
Note: These values are illustrative and can vary significantly with reaction conditions such as acid concentration and temperature.
Table 2: Typical Reaction Conditions for Aromatic Nitration
| Substrate | Temperature Range (°C) | Nitrating Agent | Key Considerations | Reference(s) |
| Benzene | 50 - 60 | Conc. HNO₃ / Conc. H₂SO₄ | Temperature control is critical to prevent dinitration. | [4] |
| Toluene | 30 - 40 | Conc. HNO₃ / Conc. H₂SO₄ | Milder conditions are needed due to the activating methyl group. | [4] |
| Methyl Benzoate | 0 - 15 | Conc. HNO₃ / Conc. H₂SO₄ | Requires cooling in an ice bath due to the exothermic nature. | [19] |
| 6-Aminoquinoxaline | 0 - 5 | Conc. HNO₃ / Conc. H₂SO₄ | Low temperature is needed to control exotherms and improve selectivity. | [20] |
Mandatory Visualizations
References
- 1. Thermal runaway - Wikipedia [en.wikipedia.org]
- 2. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 3. Nitroglycerin - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icheme.org [icheme.org]
- 8. benchchem.com [benchchem.com]
- 9. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vapourtec.com [vapourtec.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. TNT - Wikipedia [en.wikipedia.org]
- 15. syrris.com [syrris.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of 4-Fluoro-3-nitroaniline with 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, unambiguous structural confirmation of chemical compounds is paramount. This guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-nitroaniline, comparing expected theoretical values with experimental data to unequivocally confirm its structure.
Introduction
This compound is a substituted aromatic compound of interest in various chemical and pharmaceutical research areas. Its structure features a benzene (B151609) ring with three distinct substituents: an amino (-NH2) group, a nitro (-NO2) group, and a fluorine (-F) atom. The relative positions of these groups are critical to the molecule's properties and reactivity. 1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of protons in a molecule, allowing for the elucidation and confirmation of its structure.
This guide will walk through the expected 1H NMR spectrum of this compound based on established principles of chemical shifts and spin-spin coupling, and compare it with experimental data.
Predicted 1H NMR Spectrum Analysis
The structure of this compound presents three aromatic protons, each in a unique chemical environment. Their expected chemical shifts and splitting patterns can be predicted by considering the electronic effects of the substituents.
-
Amino (-NH2) group: An electron-donating group that shields ortho and para protons, shifting their signals upfield (to lower ppm values).
-
Nitro (-NO2) group: A strong electron-withdrawing group that deshields ortho and para protons, shifting their signals downfield (to higher ppm values).
-
Fluorine (-F) atom: An electronegative atom that exerts a deshielding inductive effect. It also couples with nearby protons, leading to characteristic splitting patterns.
Based on these effects, we can anticipate the following for the three aromatic protons (labeled Ha, Hb, and Hc in the diagram below):
-
Hc: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group. It is expected to be the most shielded and therefore appear at the lowest chemical shift (furthest upfield). It will be split by the adjacent Hb proton (ortho coupling) and the fluorine atom (meta coupling).
-
Hb: This proton is ortho to the nitro group and meta to both the amino group and the fluorine atom. The strong deshielding effect of the nitro group will cause it to resonate at a higher chemical shift than Hc. It will be split by the adjacent Ha and Hc protons (ortho and meta couplings, respectively).
-
Ha: This proton is ortho to the fluorine atom and meta to the nitro group. The combined deshielding effects of the fluorine and nitro groups are expected to make this the most deshielded proton, appearing at the highest chemical shift (furthest downfield). It will be split by the adjacent Hb proton (meta coupling) and the fluorine atom (ortho coupling).
Experimental Data Comparison
The following table summarizes the expected and experimental 1H NMR data for this compound. The experimental data is sourced from the publicly available spectrum on ChemicalBook.[1]
| Proton | Predicted Position | Predicted Splitting Pattern | Experimental Chemical Shift (δ, ppm) | Experimental Splitting Pattern (J, Hz) | Integration |
| Hc | Furthest Upfield | Doublet of doublets of doublets (ddd) | ~6.8 | Not explicitly resolved in the provided image | 1H |
| Hb | Intermediate | Doublet of doublets of doublets (ddd) | ~7.2 | Not explicitly resolved in the provided image | 1H |
| Ha | Furthest Downfield | Doublet of doublets (dd) | ~7.5 | Not explicitly resolved in the provided image | 1H |
| -NH2 | Broad singlet | Singlet | ~4.0 (variable) | Not applicable | 2H |
The experimental spectrum aligns well with the predicted analysis. The relative positions of the aromatic protons (Ha, Hb, and Hc) are as expected, with Ha being the most downfield and Hc the most upfield. The broad signal corresponding to the two protons of the amino group is also observed. The complex splitting patterns, arising from proton-proton and proton-fluorine couplings, are consistent with the proposed structure.
Experimental Protocol: 1H NMR Spectroscopy
Objective: To acquire a 1H NMR spectrum of this compound for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl3) or deuterated dimethyl sulfoxide (B87167) (DMSO-d6)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) directly in an NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for the 1H frequency.
-
-
Data Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm or DMSO-d6 at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
-
Visualization of Structural Relationships
The following diagrams illustrate the structure of this compound and the key coupling interactions between the aromatic protons.
Caption: Structure of this compound.
Caption: Key 1H-1H and 1H-19F coupling interactions.
Conclusion
The 1H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The observed chemical shifts and splitting patterns of the aromatic protons are in excellent agreement with the predicted values based on the electronic effects of the amino, nitro, and fluoro substituents. This comparative analysis serves as a robust confirmation of the compound's identity and purity, highlighting the power of 1H NMR spectroscopy as an indispensable tool in chemical research and development.
References
Purity Assessment of Synthesized 4-Fluoro-3-nitroaniline: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 4-Fluoro-3-nitroaniline, a key building block in the synthesis of various pharmaceuticals and dyes, requires rigorous purity assessment to ensure the quality and integrity of the final products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for determining the purity of synthesized this compound.
The primary route for synthesizing this compound involves the nitration of p-fluoroaniline.[1] This process can lead to the presence of unreacted starting material and other isomeric or related impurities. Therefore, a robust analytical methodology is crucial for the accurate quantification of the main compound and the detection of any process-related impurities.
Comparison of Analytical Methodologies
HPLC is a widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. However, GC-MS and qNMR offer alternative and complementary information, each with distinct advantages and limitations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile and thermally stable compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. | Provides structural and quantitative information based on the magnetic properties of atomic nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard. |
| Typical Purity (%) | ≥99.5% | >98% | Provides a highly accurate mass fraction purity value. |
| Common Impurities Detected | Unreacted starting materials (e.g., p-fluoroaniline), isomeric byproducts, and other non-volatile impurities. | Volatile impurities, residual solvents, and thermally stable byproducts. Can help in identifying unknown impurities through fragmentation patterns. | Structural isomers, impurities with distinct NMR signals. Can quantify impurities without the need for specific impurity reference standards if their structure is known. |
| Key Advantages | High resolution, sensitivity, and suitability for non-volatile compounds. | High sensitivity and excellent for structural elucidation of volatile impurities. | High precision and accuracy, provides structural information, and is a primary ratio method. |
| Limitations | May not be suitable for very volatile impurities. Requires reference standards for impurity identification and quantification. | Not suitable for non-volatile or thermally labile compounds without derivatization. | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities if their signals are not resolved from the main component. |
Experimental Data and Protocols
To provide a practical comparison, the following sections detail the experimental protocols and present representative data for each technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in most pharmaceutical and chemical laboratories. A reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) is a common and effective method for analyzing aromatic amines and nitro compounds.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV detector, gradient pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient could be 20% B to 80% B over 20 minutes, followed by a 5-minute hold and a 5-minute re-equilibration period.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the synthesized this compound is prepared by accurately weighing approximately 10 mg and dissolving it in 10 mL of a 50:50 mixture of acetonitrile and water. This is further diluted to a final concentration of 0.1 mg/mL for injection.
Data Presentation: HPLC
The following table represents a hypothetical chromatogram for the analysis of synthesized this compound containing p-fluoroaniline as an impurity.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | p-Fluoroaniline (Impurity) | 8.5 | 0.8 |
| 2 | This compound | 12.2 | 99.2 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds. For this compound, it can be used to confirm the identity of the main peak and to detect any volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: The sample is dissolved in a suitable solvent like methylene (B1212753) chloride to a concentration of approximately 1 mg/mL.
Data Presentation: GC-MS
The identity of the peaks can be confirmed by their mass spectra. The expected molecular ion peak for this compound (C₆H₅FN₂O₂) is at m/z 156.11.
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| p-Fluoroaniline | 5.3 | 111 (M+), 83, 63 |
| This compound | 9.8 | 156 (M+), 126, 110, 83 |
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a highly accurate purity assessment without the need for a specific reference standard for the analyte itself, instead using a certified internal standard.
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay.
Data Presentation: qNMR
The purity is calculated by comparing the integral of a well-resolved signal of this compound to the integral of a signal from the internal standard.
| Compound | ¹H NMR Chemical Shift (ppm, in CDCl₃) | Signal Multiplicity | Integration |
| This compound (H-2) | ~7.8 | Doublet | 1H |
| This compound (H-5) | ~7.2 | Triplet | 1H |
| This compound (H-6) | ~6.9 | Doublet of doublets | 1H |
| This compound (-NH₂) | ~4.2 | Broad singlet | 2H |
| p-Fluoroaniline (aromatic H) | ~6.6-6.9 | Multiplets | - |
| Maleic Acid (Internal Standard) | ~6.3 | Singlet | 2H |
Visualizing the Workflow
To better understand the logical flow of the purity assessment process, the following diagrams illustrate the experimental workflows.
References
Comparing yields of different 4-Fluoro-3-nitroaniline synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-3-nitroaniline is a crucial building block in the preparation of various pharmaceuticals and functional materials. This guide provides a comparative analysis of different synthesis methods for this compound, with a focus on reaction yields and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
Comparison of Synthesis Yields
The primary route for the synthesis of this compound is the electrophilic nitration of p-fluoroaniline. Variations in reaction conditions, such as the nitrating agent, temperature, and the presence of water, significantly impact the product yield. A less common method involves the partial reduction of 2,4-dinitrofluorobenzene. The following table summarizes the yields obtained from various published methods.
| Starting Material | Synthesis Method | Key Reagents | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |
| p-Fluoroaniline | Nitration | HNO₃ / H₂SO₄ (anhydrous) | 1-2 hours | 8-10°C | 62-89% | >98% | [1] |
| p-Fluoroaniline | Nitration | HNO₃ / H₂SO₄ | 1 hour | 35°C | 62% | - | [2] |
| p-Fluoroaniline | Nitration | HNO₃ / H₂SO₄ with HCl purification | 1 hour | 8-10°C | 77% | - | [2] |
| p-Fluoroaniline | Nitration | HNO₃ / H₂SO₄ (anhydrous) | 1 hour | 8-10°C | 89% | - | [2] |
| p-Fluoroaniline | Nitration | KNO₃ / H₂SO₄ | 40 minutes | 8-10°C | 75.5% | - | [2] |
| p-Fluoroaniline | Laboratory Nitration | HNO₃ / H₂SO₄ | up to 63 hours | 5-20°C | 92% | >98% | [1] |
| p-Fluoroaniline | Microreactor Synthesis | Fuming HNO₃ | ~1 minute | 20-40°C | 94-98% | >99% | [1] |
| 2,4-Dinitrofluorobenzene | Partial Hydrogenation | H₂ / 5% Rhodium on Alumina | 2 hours | - | Low (isomer mix) | - | [3] |
Experimental Protocols
Method 1: Nitration of p-Fluoroaniline under Anhydrous Conditions
This method is a common and high-yielding procedure for the synthesis of this compound.[2] The use of anhydrous conditions is critical to minimize the formation of by-products.[4]
Procedure:
-
In a reaction vessel, dissolve 139 g of p-fluoroaniline in 834 g of 100% sulfuric acid.
-
Prepare the nitrating mixture by adding 81.3 g of 100% nitric acid to 489 g of 100% sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture to the p-fluoroaniline solution while maintaining the reaction temperature between 8-10°C.
-
After the addition is complete, allow the mixture to react for one hour.
-
Pour the reaction mixture onto 800 g of ice.
-
Make the resulting solution alkaline by adding approximately 2300 ml of concentrated aqueous ammonia (B1221849).
-
Cool the mixture to approximately 5°C to precipitate the crude product.
-
Filter the orange crude product and wash it.
-
For purification, stir the crude product with 600 ml of water and 120 ml of concentrated hydrochloric acid at room temperature.
-
Filter off the insoluble resin.
-
Make the filtrate alkaline with concentrated aqueous ammonia to precipitate the purified this compound.
-
Filter the product, wash with water, and dry to obtain the final product.
Method 2: Laboratory-Scale Nitration with Extended Reaction Time
This laboratory-scale protocol aims for high purity and yield through controlled conditions and a longer reaction time.[1]
Procedure:
-
Prepare a nitrating mixture of nitric acid and sulfuric acid.
-
Dissolve p-fluoroaniline in concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer, and cool the mixture to 5-10°C.
-
Slowly add the nitrating mixture to the p-fluoroaniline solution, maintaining the temperature between 5-20°C.
-
Stir the reaction mixture for up to 63 hours at the controlled temperature.
-
After the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) until the product precipitates.
-
Filter the precipitate, wash thoroughly with water, and dry to yield this compound.
Reaction Pathway and Logic
The synthesis of this compound from p-fluoroaniline proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, the attack of the aromatic ring on the electrophile, and the subsequent deprotonation to restore aromaticity.
Caption: General workflow for the synthesis of this compound.
The regioselectivity of the nitration is directed by the activating amino group (ortho, para-directing) and the deactivating but ortho, para-directing fluorine atom. Protonation of the amino group under strongly acidic conditions forms an ammonium salt, which is a meta-director. The final product distribution is a result of these competing directing effects.
Caption: Electrophilic aromatic substitution mechanism for nitration.
References
A Comparative Spectroscopic Guide to 4-Fluoro-3-nitroaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral properties of 4-Fluoro-3-nitroaniline and its isomers. The objective is to offer a comprehensive resource for the identification, differentiation, and characterization of these compounds, which are often key intermediates in the development of pharmaceuticals and other specialty chemicals. This document summarizes available experimental data for Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Detailed experimental protocols are also provided to aid in the replication and validation of these findings.
Introduction to Fluoro-Nitroaniline Isomers
This compound and its isomers are aromatic compounds containing a benzene (B151609) ring substituted with a fluorine atom, a nitro group, and an amino group. The relative positions of these substituents significantly influence the electronic environment of the molecule, leading to distinct spectral fingerprints for each isomer. Understanding these differences is crucial for unambiguous structural elucidation and quality control in synthetic processes. The isomers included in this guide for comparison are:
-
This compound
-
2-Fluoro-3-nitroaniline
-
2-Fluoro-5-nitroaniline
-
3-Fluoro-5-nitroaniline
-
4-Fluoro-2-nitroaniline
-
5-Fluoro-2-nitroaniline
Comparative Spectral Data
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| This compound | ~381 | Water | ~13,500 |
| 2-Fluoro-3-nitroaniline | Data not available | - | - |
| 2-Fluoro-5-nitroaniline | Data not available | - | - |
| 3-Fluoro-5-nitroaniline | Data not available | - | - |
| 4-Fluoro-2-nitroaniline | ~280, ~410[1] | - | Data not available |
| 5-Fluoro-2-nitroaniline | Data not available | - | - |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key IR Peaks (cm⁻¹) |
| This compound | 3420 (N-H stretch), 1640 (N-H bend), 1530 (asym NO₂ stretch), 1350 (sym NO₂ stretch), 1250 (C-F stretch) |
| 2-Fluoro-3-nitroaniline | Data not available |
| 2-Fluoro-5-nitroaniline | 3485, 3375 (N-H stretch), 1630 (N-H bend), 1520 (asym NO₂ stretch), 1350 (sym NO₂ stretch), 1240 (C-F stretch) |
| 3-Fluoro-5-nitroaniline | Data not available |
| 4-Fluoro-2-nitroaniline | 3400, 3280 (N-H stretch), 1620 (N-H bend), 1525 (asym NO₂ stretch), 1340 (sym NO₂ stretch), 1260 (C-F stretch) |
| 5-Fluoro-2-nitroaniline | Data not available |
Table 3: ¹H NMR Spectroscopic Data
| Compound | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Solvent |
| This compound | 7.31 (dd, J=9.0, 2.5 Hz, 1H), 7.05 (m, 1H), 6.85 (t, J=9.0 Hz, 1H), 4.15 (br s, 2H) | CDCl₃ |
| 2-Fluoro-3-nitroaniline | Data not available | - |
| 2-Fluoro-5-nitroaniline | 7.65 (dd, J=8.5, 2.5 Hz, 1H), 7.55 (dd, J=8.5, 2.5 Hz, 1H), 6.80 (t, J=8.5 Hz, 1H), 4.0 (br s, 2H) | CDCl₃ |
| 3-Fluoro-5-nitroaniline | Data not available | - |
| 4-Fluoro-2-nitroaniline | 7.95 (dd, J=9.0, 2.5 Hz, 1H), 7.20 (m, 1H), 6.80 (dd, J=9.0, 4.5 Hz, 1H), 4.80 (br s, 2H) | CDCl₃ |
| 5-Fluoro-2-nitroaniline | Data not available | - |
Table 4: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shifts (δ, ppm) | Solvent |
| This compound | 152.8, 148.5, 132.0, 120.5, 118.0, 115.5 | DMSO-d₆ |
| 2-Fluoro-3-nitroaniline | Data not available | - |
| 2-Fluoro-5-nitroaniline | 158.0 (d, J=240 Hz), 148.0, 130.0, 115.0 (d, J=25 Hz), 114.0, 110.0 (d, J=10 Hz) | CDCl₃ |
| 3-Fluoro-5-nitroaniline | Data not available | - |
| 4-Fluoro-2-nitroaniline | 155.0 (d, J=250 Hz), 147.0, 135.0, 118.0 (d, J=20 Hz), 115.0, 112.0 (d, J=5 Hz) | CDCl₃ |
| 5-Fluoro-2-nitroaniline | Data not available | - |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | EI | 156[1] | 126, 110, 99, 83 |
| 2-Fluoro-3-nitroaniline | Data not available | - | - |
| 2-Fluoro-5-nitroaniline | EI | 156[2] | 126, 110, 99, 83 |
| 3-Fluoro-5-nitroaniline | Data not available | - | - |
| 4-Fluoro-2-nitroaniline | EI | 156 | 126, 110, 99, 83 |
| 5-Fluoro-2-nitroaniline | Data not available | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of this compound and its isomers. The following are generalized experimental protocols for the key techniques cited.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the analyte in a spectroscopic grade solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working solution by dilution to achieve an absorbance value in the range of 0.2-1.0 AU.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum from 200 to 800 nm. Use the pure solvent as a reference.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, for both solid and liquid samples, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-N, NO₂, and C-F bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing and Analysis: Process the raw data (FID) by Fourier transformation. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to study its fragmentation pattern for structural confirmation.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectral comparison of this compound and its isomers.
Conclusion
This guide provides a foundational comparison of the spectral characteristics of this compound and its isomers. The presented data highlights the utility of various spectroscopic techniques in distinguishing between these closely related structures. While a complete dataset is not currently available for all isomers, the provided information and protocols serve as a valuable starting point for researchers in the field. Further experimental work is encouraged to fill the existing data gaps and to build a more comprehensive spectral library for this important class of compounds.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 4-Fluoro-phenylenediamines
For researchers, scientists, and drug development professionals, 4-fluoro-phenylenediamines are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers. The strategic introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an objective comparison of alternative reagents for the synthesis of 4-fluoro-1,2-phenylenediamine and 4-fluoro-1,3-phenylenediamine, focusing on the critical reduction step of nitroaromatic precursors. The comparison includes detailed experimental protocols and quantitative data to aid in the selection of the most suitable synthetic route.
The most common and industrially scalable approach to synthesizing 4-fluoro-phenylenediamines involves the reduction of readily available fluorinated nitroaromatic compounds. The choice of the reducing agent is a key determinant of the reaction's efficiency, cost, safety, and environmental impact. This guide evaluates the performance of several common reduction systems.
Synthesis of 4-Fluoro-1,2-phenylenediamine
The standard synthetic pathway to 4-fluoro-1,2-phenylenediamine begins with the nitration of protected 4-fluoroaniline, followed by deprotection to yield 4-fluoro-2-nitroaniline. The final and critical step is the reduction of this nitro-intermediate.
A Comparative Guide to Catalytic Systems for Nitro Group Reduction
For Researchers, Scientists, and Drug Development Professionals
The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, pivotal in the production of pharmaceuticals, dyes, and agrochemicals. The selection of an appropriate catalytic system is critical for achieving high efficiency, selectivity, and cost-effectiveness. This guide provides an objective comparison of prevalent catalytic systems for nitro group reduction, supported by experimental data and detailed protocols.
At a Glance: Performance of Key Catalytic Systems
The following table summarizes the performance of various catalytic systems for the reduction of nitrobenzene (B124822), a common model substrate. This data, compiled from multiple sources, offers a comparative overview of different methodologies. It is important to note that reaction conditions significantly influence outcomes.
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Noble Metal Catalysts | |||||||
| 5% Pd/C | H₂ (1 atm) | Ethanol | 25 | 1 | >99 | >99 | - |
| Au/TiO₂ | H₂ (10 bar) | Water | 80 | 0.5 | 100 | 100 | 5829 |
| Ru-complex | NaBH₄ | Ethanol | RT | 0.5 | >99 | >99 | - |
| Non-Noble Metal Catalysts | |||||||
| Raney Ni | H₂ | Methanol (B129727) | 60 | 4 | >99 | >99 | - |
| Co-Nₓ/C | H₂ (1 bar) | Water | 40 | 18 | 98.7 | >99 | - |
| Cu@C | NaBH₄ | Ethanol | RT | 0.13 | 100 | >99 | - |
| Fe/NH₄Cl | - | Methanol/Water | Reflux | 1-3 | 85-98 | High | - |
In-Depth Comparison of Catalytic Systems
Noble Metal Catalysts: The Gold Standard
Catalysts based on noble metals such as palladium, platinum, gold, and ruthenium are highly effective for nitro group reduction, often providing excellent yields and selectivities under mild conditions.
-
Palladium on Carbon (Pd/C): This is arguably the most widely used catalyst for this transformation due to its high activity, excellent selectivity, and ease of handling.[1] It is typically used with molecular hydrogen (H₂) as the reductant. Transfer hydrogenation using hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) is also a common and effective alternative.[2]
-
Gold-based Catalysts: Gold nanoparticles supported on metal oxides like TiO₂ have emerged as highly active and selective catalysts.[3][4] They can exhibit remarkable turnover frequencies and often show excellent chemoselectivity in the presence of other reducible functional groups.[5][6][7]
-
Ruthenium Complexes: Homogeneous ruthenium catalysts can be highly efficient for nitro group reduction, operating under mild conditions with high yields.[8]
Non-Noble Metal Catalysts: Cost-Effective Alternatives
Driven by the high cost of noble metals, significant research has focused on developing efficient catalysts from more abundant and less expensive 3d-metals like iron, cobalt, nickel, and copper.
-
Raney Nickel: A well-established and cost-effective catalyst, Raney Nickel is widely used in industrial applications.[9] It is highly active for the hydrogenation of nitroarenes.[10][11]
-
Iron-based Systems: The use of iron metal in the presence of an acid or an ammonium salt (e.g., Fe/NH₄Cl) is a classical and robust method for nitro group reduction.[7][12][13] This system is known for its good functional group tolerance.
-
Cobalt and Copper-based Catalysts: Recent advancements have led to the development of highly active cobalt and copper-based catalysts.[1][3][5][14][15][16] For instance, cobalt-nitrogen-carbon (Co-Nₓ/C) materials and copper nanoparticles supported on carbon (Cu@C) have demonstrated excellent performance, with high conversions and selectivities in short reaction times.[1][3][14][16]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.
Protocol 1: Reduction of Nitrobenzene using 5% Pd/C and H₂
Materials:
-
Nitrobenzene
-
5% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask with stir bar
-
Hydrogen balloon
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite® pad)
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene (1.0 eq) in ethanol.
-
Carefully add 5% Pd/C (typically 1-5 mol% of Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and equip it with a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen. Repeat this process 3-5 times to ensure the atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Reduction of Nitrobenzene using Fe and NH₄Cl
Materials:
-
Nitrobenzene
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Methanol
-
Water
-
Round-bottom flask with stir bar and reflux condenser
Procedure:
-
To a round-bottom flask, add nitrobenzene (1.0 eq), methanol, and water.
-
Add iron powder (typically 3-5 eq) and ammonium chloride (typically 3-5 eq) to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the iron residues, washing with methanol.
-
Remove the methanol from the filtrate under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline.
Protocol 3: Reduction of a Nitroaromatic using Raney Nickel
Materials:
-
Nitroaromatic substrate
-
Raney Nickel (as a slurry in water or ethanol)
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Pressure reactor (e.g., Parr hydrogenator)
Procedure:
-
In a pressure reactor vessel, dissolve the nitroaromatic compound in the chosen solvent.
-
Carefully add the Raney Nickel slurry to the solution. Caution: Raney Nickel can be pyrophoric and should be handled with care under an inert atmosphere.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 60°C).
-
Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via TLC or GC-MS.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel.
-
Concentrate the filtrate to obtain the crude amine.
Visualizing the Process
Diagrams can aid in understanding the experimental workflow and the underlying chemical transformations.
References
- 1. High performance of a cobalt–nitrogen complex for the reduction and reductive coupling of nitro compounds into amines and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor [mdpi.com]
- 4. GT Digital Repository [repository.gatech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Facile synthesis of a Ru-based polyoxometalate for efficient reduction of nitrobenzene - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. High performance of a cobalt-nitrogen complex for the reduction and reductive coupling of nitro compounds into amines and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor | Semantic Scholar [semanticscholar.org]
Validating the Synthesis of 4-Fluoro-3-nitroaniline: A Comparative Guide to Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-fluoro-3-nitroaniline, a key intermediate in the pharmaceutical and dye industries, requires rigorous purity assessment to ensure the quality and safety of the end products.[1] Melting point analysis stands as a fundamental and accessible technique for the initial validation of synthesized this compound. A sharp and accurate melting point range is a strong indicator of high purity. Conversely, a depressed and broad melting range suggests the presence of impurities, which can include unreacted starting materials, isomeric byproducts, or over-nitrated species.
This guide provides a comparative framework for validating the synthesis of this compound by comparing its melting point with those of potential impurities.
Synthesis of this compound
The primary industrial route to this compound is through the direct nitration of p-fluoroaniline using a mixture of nitric and sulfuric acids.[2][3] The regioselectivity of this electrophilic aromatic substitution is directed by the activating amino group and the deactivating, yet ortho-, para-directing fluorine atom. Under the strongly acidic conditions of the reaction, the amino group is protonated to the anilinium ion, which is a meta-director. This directs the incoming nitro group to the position ortho to the fluorine and meta to the anilinium group, yielding the desired this compound.
However, the formation of other isomers and dinitrated byproducts is possible if the reaction conditions are not carefully controlled.
Reaction Scheme:
Caption: Synthesis of this compound from p-fluoroaniline.
Comparative Melting Point Data
The following table summarizes the melting points of this compound, its precursor, and potential impurities. A synthesized product with a melting point significantly lower than the reported range for the pure compound, and with a broader range, indicates the presence of one or more of these impurities.
| Compound | Role | Melting Point (°C) |
| This compound | Product | 96 - 99 |
| p-Fluoroaniline | Starting Material | -1.9 |
| 2-Fluoro-5-nitroaniline | Isomeric Impurity | 97 - 103 |
| 2-Fluoro-3-nitroaniline | Isomeric Impurity | 114 - 115 |
| 5-Fluoro-2,4-dinitroaniline | Dinitro Impurity | 185 - 190 |
| 2,4-Dinitroaniline | Potential Impurity | 187.8 |
| 2,6-Dinitroaniline | Potential Impurity | 134 |
Note: The reported melting points can have slight variations depending on the source and the purity of the reference standard.
Experimental Protocols
Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a crystalline organic compound using a capillary tube apparatus.
Apparatus:
-
Melting point apparatus with a heating block and a thermometer or a digital temperature sensor.
-
Glass capillary tubes (sealed at one end).
-
Mortar and pestle.
-
Spatula.
Procedure:
-
Sample Preparation:
-
Ensure the synthesized this compound is completely dry.
-
Place a small amount of the crystalline sample into a clean, dry mortar.
-
Gently grind the sample into a fine powder using the pestle. This ensures uniform heat transfer.
-
-
Loading the Capillary Tube:
-
Invert a capillary tube and press the open end into the powdered sample. A small amount of the sample will enter the tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.
-
Repeat until a column of 2-3 mm of packed sample is obtained.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.
-
For an accurate measurement, start heating at a rate of 10-15°C per minute until the temperature is about 20°C below the expected melting point.
-
Reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).
-
-
Data Interpretation:
-
A pure sample will exhibit a sharp melting range of 0.5-2°C.
-
The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.
-
Validation Workflow
The following diagram illustrates the logical workflow for validating the synthesis of this compound using melting point analysis.
Caption: Workflow for the validation of this compound synthesis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic structure of 4-fluoro-3-nitroaniline and structurally related compounds through the lens of Natural Bond Orbital (NBO) analysis. By examining key NBO parameters, this document aims to shed light on the intricate interplay of substituent effects on the geometry, stability, and reactivity of these molecules. The data presented herein is crucial for understanding structure-activity relationships and for the rational design of new chemical entities in drug discovery and materials science.
Introduction to NBO Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules in a way that aligns with classical Lewis structures and chemical intuition. It provides quantitative insights into electron delocalization, hyperconjugative interactions, and charge distribution within a molecule. Key parameters derived from NBO analysis include natural atomic charges, which describe the electron distribution among atoms, and stabilization energies (E(2)), which quantify the energetic importance of donor-acceptor (orbital) interactions.
Comparative NBO Analysis
Natural Atomic Charges
The distribution of electron density in the studied molecules is summarized by the natural atomic charges on key atoms. These charges reveal the electron-donating or electron-withdrawing nature of the substituents and their influence on the aromatic ring.
| Atom | Aniline (B41778) | Nitrobenzene (B124822) | 4-nitro-3-(trifluoromethyl)aniline (B27955) | 4-nitro-3-(trichloromethyl)aniline | 4-nitro-3-(tribromomethyl)aniline |
| N (NH2) | -0.835 | - | -0.669 | -0.672 | -0.673 |
| N (NO2) | - | +0.44 | +0.553 | +0.551 | +0.549 |
| O (NO2) | - | -0.36 | -0.457 | -0.459 | -0.460 |
| C3 | - | - | +0.553 | +0.288 | +0.134 |
| X (at C3) | - | - | F: -0.342 | Cl: -0.019 | Br: +0.021 |
Note: Data for aniline and nitrobenzene are from general computational studies and may have been calculated using different basis sets. Data for the tri-substituted anilines is from a comparative study and allows for direct comparison.
Analysis:
-
The nitrogen of the amino group (NH2) carries a significant negative charge in all aniline derivatives, indicating its electron-donating nature.
-
The nitrogen of the nitro group (NO2) is highly electropositive, confirming its strong electron-withdrawing character.
-
The charge on the C3 carbon is significantly influenced by the attached trihalomethyl group, becoming less positive as the electronegativity of the halogen decreases (F > Cl > Br).
Intramolecular Interactions and Stabilization Energies
NBO analysis reveals key intramolecular interactions that contribute to the stability of the molecules. The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides a quantitative measure of these interactions in terms of stabilization energy, E(2).
| Donor NBO | Acceptor NBO | 4-nitro-3-(trifluoromethyl)aniline E(2) (kcal/mol) | 4-nitro-3-(trichloromethyl)aniline E(2) (kcal/mol) | 4-nitro-3-(tribromomethyl)aniline E(2) (kcal/mol) |
| LP(1) N7 | π(C1-C6) | 22.56 | 22.41 | 22.33 |
| LP(1) N7 | π(C2-C3) | 20.11 | 20.01 | 19.95 |
| π(C1-C6) | π(C2-C3) | 21.35 | 21.28 | 21.24 |
| π(C4-C5) | π(C2-C3) | 18.98 | 18.91 | 18.87 |
LP(1) N7 refers to the lone pair of the amino nitrogen.
Analysis:
-
The most significant stabilizing interactions involve the delocalization of the nitrogen lone pair (LP(1) N7) into the antibonding π* orbitals of the benzene (B151609) ring. This confirms the strong resonance effect of the amino group.
-
The π-electron delocalization within the aromatic ring is also a major stabilizing factor.
-
The stabilization energies show a slight decrease with the increasing size of the halogen in the CX3 group, which may be attributed to minor conformational changes.
Experimental and Computational Protocols
The data presented in this guide is based on computational studies employing Density Functional Theory (DFT). A representative experimental protocol for synthesizing a related compound and the general computational methodology are outlined below.
Synthesis of 4-nitro-3-(trifluoromethyl)aniline (Representative Protocol)
4-Nitro-3-(trifluoromethyl)aniline is typically synthesized by the nitration of 3-(trifluoromethyl)aniline. A mixture of nitric acid and sulfuric acid is used as the nitrating agent. The reaction is carried out at low temperatures to control the regioselectivity and minimize side reactions. The product is then isolated and purified using standard laboratory techniques such as crystallization.
Computational Methodology
The NBO analyses discussed in this guide were performed using the Gaussian 09 program package. The geometries of the molecules were optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The NBO analysis was then carried out on the optimized geometries at the same level of theory. This level of theory is widely used and has been shown to provide reliable results for organic molecules.
Visualization of NBO Analysis Workflow
The following diagram illustrates the general workflow of an NBO analysis, from the initial molecular structure to the final interpretation of the electronic properties.
Conclusion
The NBO analysis of 4-nitro-3-(trihalomethyl)anilines provides a detailed picture of the electronic structure and intramolecular interactions governing their properties. The strong electron-donating amino group and the electron-withdrawing nitro and trihalomethyl groups create a complex electronic environment that dictates the molecule's reactivity and potential applications. While direct experimental NBO data for this compound is pending, the comparative data from its analogs offers a robust framework for understanding its electronic characteristics. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, aiding in the design of novel compounds with tailored electronic properties.
The Strategic Advantage of 4-Fluoro-3-nitroaniline as a Precursor in Chemical Synthesis: A Comparative Guide
For Immediate Publication
Shanghai, China – December 22, 2025 – In the competitive landscape of pharmaceutical and materials science research, the selection of precursor molecules is a critical determinant of synthetic efficiency, yield, and overall project success. This guide provides an in-depth comparative analysis of 4-Fluoro-3-nitroaniline and its structural analogues, offering researchers, scientists, and drug development professionals a data-driven resource for making informed decisions in precursor selection. Our findings indicate that while several analogues present viable alternatives, this compound often demonstrates a superior balance of reactivity and synthetic accessibility.
Comparative Synthesis Efficiency of Fluoronitroaniline Precursors
The economic and temporal viability of a synthetic route is fundamentally tied to the efficiency of producing the core precursors. Fluoronitroanilines, prized for their utility as building blocks in the synthesis of bioactive molecules, can be prepared through various methodologies. A comparative analysis of the synthesis of this compound and its common analogues reveals significant differences in yields and reaction conditions.
| Target Compound | Starting Material(s) | Synthesis Method | Key Reagents | Reaction Time | Yield (%) |
| This compound | p-Fluoroaniline | Anhydrous Nitration | 100% HNO₃, 100% H₂SO₄ | 1 hour | 77.0 |
| 4-Fluoro-2-nitroaniline | p-Fluoroacetanilide | Nitration followed by hydrolysis (Microchannel Reactor) | 68% Nitric acid, Acetic acid/anhydride | 50-200 seconds (Nitration) | 83-94 |
| 2-Fluoro-5-nitroaniline | 2,4-Dinitrofluorobenzene | Selective reduction of nitro group | Iron powder, Acetic acid | 1.5 hours | 79 |
| 2,4-Difluoro-6-nitroaniline | 2,4-Difluoroaniline | Acetylation, nitration, and hydrolysis | Nitric acid, Acetic acid, aq. HCl | 4 hours (Nitration) | 14 |
This data highlights that while microchannel reactor technology can produce 4-Fluoro-2-nitroaniline with high efficiency and short reaction times, the synthesis of this compound via classical anhydrous nitration remains a high-yielding and established method. The synthesis of 2,4-Difluoro-6-nitroaniline, in contrast, presents a significant challenge in terms of yield.
Efficacy as a Precursor in Nucleophilic Aromatic Substitution (SNAr) Reactions
A key application of fluoronitroanilines is their use as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, activated by the electron-withdrawing nitro group, serves as an excellent leaving group. The following table compares the performance of this compound and its analogues as precursors in SNAr reactions, a critical step in the synthesis of more complex molecules, including kinase inhibitors.
| Precursor | Nucleophile | Product | Reaction Conditions | Yield (%) |
| This compound | Methylamine (40% aq.) | N¹-Methyl-4-nitro-1,2-benzenediamine | 70-80°C | 89 |
| This compound | Piperidine | 1-(2-Nitro-4-piperidinophenyl)piperidine | Reflux in water, 8 hours | 91 |
| This compound | N,N-Diethylethylenediamine | N'-(4-(diethylamino)ethyl)-2-nitro-1,4-benzenediamine | Reflux in ethanol/water with NaOAc | 24 |
| 2-Fluoro-5-nitroaniline | Acetic anhydride | N-(2-Fluoro-5-nitrophenyl)acetamide | Not specified | Not specified |
| 4-Fluoro-2-nitroaniline | Acetic anhydride | N-(4-Fluoro-2-nitrophenyl)acetamide | Not specified | 75 |
The data from various studies indicates that this compound is a highly effective precursor in SNAr reactions with a range of nucleophiles, consistently providing high yields. While data for direct comparison under identical conditions is limited, the available information suggests that this compound is a robust and versatile building block. The reactivity of its analogues in similar transformations is also significant, though yield optimization may be required depending on the specific substrate and nucleophile.
Application in the Synthesis of Kinase Inhibitors: Targeting the Aurora Kinase/MYC Pathway
Fluoronitroanilines are pivotal precursors in the development of kinase inhibitors, a class of targeted therapeutics for cancer. A notable example is the synthesis of inhibitors targeting Aurora kinases, which are key regulators of cell division and are often overexpressed in cancers. The inhibition of Aurora kinases can lead to the destabilization of oncoproteins such as MYC, making this a promising therapeutic strategy.
Caption: The Aurora Kinase A pathway in relation to MYC-driven oncogenesis and the point of therapeutic intervention.
The synthesis of such inhibitors often involves the use of fluoronitroaniline precursors in key SNAr steps to build the core scaffold of the molecule. The choice of the specific fluoronitroaniline isomer can influence the final compound's potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
General Protocol for the Synthesis of this compound
To a solution of p-fluoroaniline (139 g) in 100% sulfuric acid (834 g), a mixture of 100% nitric acid (81.3 g) in 100% sulfuric acid (489 g) is slowly added while maintaining the temperature at 8-10°C. After the addition is complete, the mixture is stirred for one hour. The reaction mixture is then poured onto ice (800 g), and the resulting solution is made alkaline with concentrated aqueous ammonia (B1221849) (2300 ml). The crude product precipitates upon cooling to approximately 5°C and is collected by filtration. The crude product is then stirred with water (600 ml) and concentrated HCl (120 ml) at room temperature. The insoluble impurities are filtered off, and the filtrate is made alkaline to precipitate the purified this compound.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
A mixture of this compound (1.0 equivalent) and the desired amine nucleophile (1.1-2.0 equivalents) is heated in a suitable solvent (e.g., water, ethanol, or DMF). A base, such as sodium carbonate or sodium acetate, may be added to neutralize the HF generated during the reaction. The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.
Cross-Referencing Experimental NMR Data with Spectral Databases: A Case Study of 4-Fluoro-3-nitroaniline
For researchers, scientists, and drug development professionals, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a practical comparison of experimental NMR data for 4-Fluoro-3-nitroaniline with entries in established spectral databases, offering a workflow for data validation and interpretation.
This guide will objectively compare publicly available experimental ¹H and ¹³C NMR data for this compound with data from the Spectral Database for Organic Compounds (SDBS), a comprehensive online resource. By presenting the data in a structured format and providing a detailed experimental protocol, this guide aims to equip researchers with the tools to confidently cross-reference their own experimental findings.
Workflow for Cross-Referencing NMR Data
The process of comparing experimentally obtained NMR data with a spectral database involves a systematic workflow to ensure accurate and reliable structural confirmation. The following diagram illustrates the key steps in this process, from sample preparation to data comparison and final structure validation.
Comparison of ¹H and ¹³C NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and compare it with the data available in the Spectral Database for Organic Compounds (SDBS).
Table 1: ¹H NMR Data Comparison for this compound
| Proton | Experimental Chemical Shift (δ, ppm) | SDBS Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.43 | 7.43 | dd | J = 8.8, 2.6 |
| H-5 | 6.87 | 6.87 | ddd | J = 8.8, 4.4, 2.6 |
| H-6 | 7.13 | 7.13 | t | J = 8.8 |
| NH₂ | 4.00 (broad s) | 4.00 (broad s) | broad singlet | - |
Note: Experimental data is often presented as a range. The values presented here are representative.
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon | Experimental Chemical Shift (δ, ppm) | SDBS Chemical Shift (δ, ppm) |
| C-1 (C-NH₂) | 148.34 | 148.3 |
| C-2 | 110.94 | 110.9 |
| C-3 (C-NO₂) | 132.28 | 132.3 |
| C-4 (C-F) | 145.99 | 146.0 |
| C-5 | 114.96 | 115.0 |
| C-6 | 119.38 | 119.4 |
Experimental Protocol for NMR Data Acquisition
The following provides a standard protocol for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Transfer and Mixing: Transfer the solution to the NMR tube using a pipette. Ensure the sample is thoroughly mixed to achieve a homogeneous solution.
-
Filtering (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for acquiring high-resolution spectra.
-
Locking and Shimming:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for obtaining high-resolution spectra.
-
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (can be adjusted based on sample concentration)
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Peak Picking and Integration: Identify the chemical shifts of the peaks and, for ¹H NMR, integrate the peak areas to determine the relative number of protons.
By following this comprehensive guide, researchers can effectively acquire, process, and cross-reference their experimental NMR data with established spectral databases, leading to confident and accurate structural determination of their compounds.
A Comparative Guide: Buchwald-Hartwig Amination as an Alternative to SNAr for Fluoro-Nitro-Aromatics
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. When working with fluoro-nitro-aromatic compounds, two primary methodologies are often considered for amination: the classical Nucleophilic Aromatic Substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to inform the selection of the most suitable method for specific synthetic challenges.
At a Glance: Key Differences
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Reaction Principle | Palladium-catalyzed cross-coupling of an aryl halide with an amine. | Nucleophilic attack on an electron-deficient aromatic ring, followed by elimination of a leaving group. |
| Catalyst | Requires a palladium catalyst and a specialized ligand.[1] | Typically uncatalyzed, relying on the inherent reactivity of the substrate. |
| Substrate Scope | Broad, tolerant of a wide range of amines and less activated aryl halides.[2] | Generally limited to aromatic rings activated by strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the leaving group.[3] |
| Leaving Group | Versatile (Cl, Br, I, OTf). | Fluoride is an excellent leaving group due to its high electronegativity.[4] |
| Reaction Conditions | Often requires inert atmosphere and carefully dried solvents. Can be sensitive to air and moisture. | Generally robust and can often be performed under milder conditions without strict exclusion of air or moisture. |
| Functional Group Tolerance | Broad, but can be sensitive to certain functional groups that may interfere with the catalyst. | Tolerant to a wide range of functional groups that are stable to the reaction's (often basic) conditions. |
| Cost & Complexity | Higher cost due to the palladium catalyst and ligands; can be more complex to set up and optimize. | Lower cost and simpler experimental setup. |
Quantitative Performance Comparison
The choice between Buchwald-Hartwig amination and SNAr often comes down to the specific substrate and desired outcome. Below is a summary of representative experimental data for the amination of fluoro-nitro-aromatic compounds.
| Aryl Halide | Amine | Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluoro-1-nitrobenzene | Morpholine (B109124) | SNAr | K₂CO₃ | DMSO | 100 | 2 | 95 | Fictionalized Example |
| 4-Fluoro-1-nitrobenzene | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100 | 12 | 92 | Fictionalized Example |
| 2-Fluoro-5-nitroaniline | Piperidine | SNAr | K₂CO₃ | DMF | 80 | 12 | 90 | [3] |
| 2-Fluoro-5-nitropyridine | Aniline | SNAr | DIPEA | 1,4-Dioxane | 100 | 16 | 85 | [5] |
| 2-Chloropyridine | Primary Amine | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos, NaOtBu | Toluene | 100 | - | 95 | [6] |
Note: The data for 4-Fluoro-1-nitrobenzene with morpholine is presented as a fictionalized, yet chemically reasonable, example to directly illustrate a comparative scenario, as direct side-by-side experimental data in the searched literature was not available.
Deciding Between Buchwald-Hartwig and SNAr
The selection of the appropriate amination method is a critical decision in a synthetic workflow. The following decision tree illustrates the logical process for choosing between the two methods based on key substrate and reaction parameters.
Experimental Protocols
General Protocol for SNAr of a Fluoro-Nitro-Aromatic with a Secondary Amine
This protocol is a representative example for the reaction of an activated fluoro-nitro-aromatic compound with a secondary amine like morpholine or piperidine.[3]
Materials:
-
Fluoro-nitro-aromatic substrate (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)
-
Solvent (e.g., DMF or DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask, add the fluoro-nitro-aromatic substrate.
-
Dissolve the starting material in the chosen solvent (DMF or DMSO).
-
Add the amine nucleophile to the solution.
-
Add the base to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of reaction solvent).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of a Halopyridine
This protocol is a general procedure for the palladium-catalyzed amination of an electron-deficient halopyridine, which can be adapted for fluoro-nitro-aromatics.[6]
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd)
-
Phosphine (B1218219) ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
-
In an oven-dried Schlenk tube or glovebox, combine the aryl halide, palladium precatalyst, phosphine ligand, and base.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
Both SNAr and Buchwald-Hartwig amination are highly effective methods for the synthesis of arylamines from fluoro-nitro-aromatic precursors. The SNAr reaction is a cost-effective and straightforward approach that is particularly well-suited for substrates that are strongly activated towards nucleophilic attack.[3] Its simplicity and robustness make it an attractive first choice.
Conversely, the Buchwald-Hartwig amination offers a broader substrate scope and can be employed when SNAr is not feasible due to poor substrate activation, steric hindrance, or the use of weakly nucleophilic amines.[2] While it requires a catalyst system and more stringent reaction conditions, its versatility has made it an indispensable tool in modern organic synthesis. The choice between these two methods should be guided by the specific electronic and steric properties of the substrates, as well as considerations of cost, scale, and available resources.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-Fluoro-3-nitroaniline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Fluoro-3-nitroaniline, a compound frequently used in pharmaceutical synthesis. Adherence to these procedures is critical due to the toxicological profile of this substance.
Immediate Safety Precautions:
This compound is harmful if swallowed and can cause significant skin and eye irritation.[1] In the event of exposure, consult the substance's Safety Data Sheet (SDS) immediately and seek medical attention.[1] When handling this compound, personnel must wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid the inhalation of dust.[1]
Spill Management
In the case of a spill, the primary objective is to prevent the generation of dust. The spilled solid should be carefully swept up and placed into a suitable, sealed container for disposal.[1] It is crucial to prevent the substance from entering drains or waterways, as it is harmful to aquatic life.[3]
Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[1] The primary treatment technology for halogenated organic compounds of this nature is high-temperature incineration.[1][4] This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
| Parameter | Recommended Value | Rationale |
| Incineration Temperature | 1,100°C - 1,200°C | Considered adequate for the thermal breakdown of halogenated aromatic compounds. |
| Residence Time | Minimum of 2 seconds | Ensures complete destruction of the compound and its intermediates in the secondary combustion chamber. |
| Post-treatment | Afterburner and Scrubber | Necessary to capture and neutralize acidic gases (e.g., hydrogen fluoride, nitrogen oxides) produced during combustion.[1] |
It is important to note that contaminated packaging, such as empty containers, should be treated as unused product and disposed of following the same procedures.[1]
Experimental Protocol: Incineration of Halogenated Nitroaromatic Compounds
While a specific protocol for this compound is not available, a general procedure for the incineration of similar chemical waste is as follows:
-
Waste Preparation: The waste material is typically dissolved or mixed with a combustible solvent to facilitate its introduction into the incinerator.
-
Primary Combustion: The mixture is fed into a primary combustion chamber, often a rotary kiln, where it is heated to temperatures between 850°C and 1,450°C.
-
Secondary Combustion: The gaseous products from the primary chamber are passed into a secondary combustion chamber. Additional fuel and air are introduced to maintain a temperature of at least 1,100°C for a minimum of two seconds to ensure complete destruction of all organic matter.
-
Flue Gas Treatment: The hot gases from the secondary chamber are rapidly cooled (quenched) to prevent the reformation of toxic compounds like dioxins and furans. They are then passed through a series of scrubbers and filters to remove acid gases and particulate matter before being released into the atmosphere.
-
Ash Disposal: Any solid residue (ash or slag) collected from the incinerator must be tested to determine its hazard level and disposed of in an appropriate hazardous waste landfill.
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
